N-(4-fluorobenzyl)-6-chloropyridazin-3-amine
Description
BenchChem offers high-quality N-(4-fluorobenzyl)-6-chloropyridazin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorobenzyl)-6-chloropyridazin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-chloro-N-[(4-fluorophenyl)methyl]pyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFN3/c12-10-5-6-11(16-15-10)14-7-8-1-3-9(13)4-2-8/h1-6H,7H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLVFCHUZQYJNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=NN=C(C=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00429070 | |
| Record name | N-(4-fluorobenzyl)-6-chloropyridazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00429070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872102-12-0 | |
| Record name | N-(4-fluorobenzyl)-6-chloropyridazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00429070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N-(4-fluorobenzyl)-6-chloropyridazin-3-amine: Synthesis, Characterization, and Potential Applications
Abstract
This whitepaper provides a comprehensive technical overview of N-(4-fluorobenzyl)-6-chloropyridazin-3-amine, a substituted pyridazine derivative of interest in medicinal chemistry and drug discovery. While this specific molecule is not extensively documented in publicly available literature, this guide constructs a robust scientific profile by extrapolating from established chemical principles and data on analogous compounds. We will detail a proposed synthetic pathway, purification protocols, and expected analytical and spectroscopic characteristics. Furthermore, we will explore the potential biological activities and therapeutic applications of this compound, drawing insights from related N-benzyl heterocyclic structures. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and potentially explore this and similar chemical entities.
Introduction and Rationale
Pyridazine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities. The pyridazine ring system is a key pharmacophore in numerous approved drugs and clinical candidates, exhibiting properties ranging from anticancer and antimicrobial to anti-inflammatory and cardiovascular effects. The versatility of the pyridazine core lies in its susceptibility to functionalization at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties.
The subject of this guide, N-(4-fluorobenzyl)-6-chloropyridazin-3-amine, combines three key structural motifs: the pyridazine core, a chloro substituent at the 6-position, and an N-(4-fluorobenzyl) group at the 3-amino position. The chlorine atom can serve as a leaving group for further chemical modifications, such as cross-coupling reactions, while the 4-fluorobenzyl moiety can enhance binding affinity to biological targets and improve pharmacokinetic properties. This strategic combination of functional groups makes N-(4-fluorobenzyl)-6-chloropyridazin-3-amine a promising scaffold for the development of novel therapeutic agents. This guide will provide a detailed roadmap for its synthesis, characterization, and potential exploration in drug discovery programs.
Proposed Synthesis and Experimental Protocols
The synthesis of N-(4-fluorobenzyl)-6-chloropyridazin-3-amine can be logically approached through the nucleophilic substitution of a suitable N-nucleophile with an appropriate electrophile. The most direct and cost-effective route involves the reaction of the commercially available 3-amino-6-chloropyridazine with 4-fluorobenzyl bromide.
Synthesis Workflow
The proposed synthetic workflow is a two-step process starting from 3,6-dichloropyridazine.
Caption: Proposed two-step synthesis of N-(4-fluorobenzyl)-6-chloropyridazin-3-amine.
Step-by-Step Experimental Protocol: Synthesis of 3-Amino-6-chloropyridazine
This protocol is adapted from established procedures for the synthesis of 3-amino-6-chloropyridazine from 3,6-dichloropyridazine.[1][2][3]
-
Reaction Setup: In a sealed pressure vessel, dissolve 3,6-dichloropyridazine (1.0 eq) in a 2.0 M solution of ammonia in methanol (10.0 eq).
-
Reaction Conditions: Heat the reaction mixture to 130°C and maintain this temperature for 96 hours with constant stirring.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
-
Work-up: After the reaction is complete, allow the vessel to cool to room temperature. Carefully add water to the reaction mixture.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers.
-
Washing: Wash the combined organic phase with a saturated aqueous sodium chloride solution (brine).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 3-amino-6-chloropyridazine as a solid.
Step-by-Step Experimental Protocol: Synthesis of N-(4-fluorobenzyl)-6-chloropyridazin-3-amine
This proposed protocol is based on standard N-alkylation procedures for aromatic amines.
-
Reaction Setup: To a solution of 3-amino-6-chloropyridazine (1.0 eq) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a suitable base such as sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) or potassium carbonate (K2CO3, 2.0 eq). Stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Electrophile: Slowly add a solution of 4-fluorobenzyl bromide (1.1 eq) in the same anhydrous solvent to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature or gently heat to 50-60°C to drive the reaction to completion. Monitor the reaction progress by TLC.
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers.
-
Washing: Wash the combined organic phase with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the target compound, N-(4-fluorobenzyl)-6-chloropyridazin-3-amine.
Physicochemical Properties and Spectroscopic Analysis
The following table summarizes the expected physicochemical properties of N-(4-fluorobenzyl)-6-chloropyridazin-3-amine, based on its chemical structure and data for the parent amine, 3-amino-6-chloropyridazine.[4][5]
| Property | Predicted/Expected Value | Source/Basis |
| Molecular Formula | C11H9ClFN3 | Calculated |
| Molecular Weight | 237.66 g/mol | Calculated |
| Appearance | Off-white to light brown solid | Analogy to 3-amino-6-chloropyridazine |
| Melting Point | >200 °C (with decomposition) | Analogy to 3-amino-6-chloropyridazine |
| Solubility | Soluble in DMSO, DMF, slightly soluble in methanol, ethyl acetate | General solubility of similar compounds |
| pKa | ~3-4 (for the pyridazine nitrogen) | Analogy to 3-amino-6-chloropyridazine |
Expected Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~7.5-7.2 (m, 4H): Aromatic protons of the 4-fluorobenzyl group.
-
δ ~7.1 (d, 1H): Pyridazine ring proton.
-
δ ~6.8 (d, 1H): Pyridazine ring proton.
-
δ ~4.5 (d, 2H): Methylene protons (-CH₂-).
-
δ ~8.0-9.0 (br s, 1H): Amine proton (-NH-).
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~160-165 (d, ¹JCF): Carbon bearing the fluorine atom.
-
δ ~115-135: Aromatic and pyridazine carbons.
-
δ ~45-50: Methylene carbon (-CH₂-).
-
-
IR (ATR, cm⁻¹):
-
~3300-3400: N-H stretching.
-
~3000-3100: Aromatic C-H stretching.
-
~1600-1650: C=N and C=C stretching of the aromatic and pyridazine rings.
-
~1200-1250: C-F stretching.
-
~700-800: C-Cl stretching.
-
-
Mass Spectrometry (ESI+):
-
m/z: [M+H]⁺ expected at approximately 238.05.
-
Potential Biological Activities and Therapeutic Applications
While no specific biological data exists for N-(4-fluorobenzyl)-6-chloropyridazin-3-amine, the activities of structurally related compounds provide a strong basis for predicting its potential therapeutic applications.
Anticancer Potential
Derivatives of 3-amino-6-chloropyridazine have demonstrated potent antiproliferative effects against various cancer cell lines.[6] The introduction of a benzyl group can enhance this activity. For instance, N-benzylpyrimidin-2-amine derivatives have been investigated as histone deacetylase (HDAC) inhibitors, a class of drugs used in cancer therapy.[7] It is plausible that N-(4-fluorobenzyl)-6-chloropyridazin-3-amine could exhibit similar anticancer properties by targeting key signaling pathways involved in cell proliferation and survival.[6]
Antimicrobial and Antiparasitic Activities
The pyridazine nucleus is present in several antimicrobial agents. Derivatives of 3-amino-6-chloropyridazine, such as 3-sulfanilyl-6-chloropyridazine, have shown strong bacteriostatic effects. Furthermore, N-benzyl-1H-benzimidazol-2-amine derivatives have been evaluated for their in vitro activity against Leishmania species, the causative agents of leishmaniasis. This suggests that the N-(4-fluorobenzyl)-6-chloropyridazin-3-amine scaffold could be a starting point for the development of novel anti-infective agents.
Other Potential Applications
The N-benzyl amine motif is found in a wide range of bioactive compounds, including those with antioxidant and neuroprotective properties.[8][9] The exploration of N-(4-fluorobenzyl)-6-chloropyridazin-3-amine in these therapeutic areas could also yield promising results.
Future Directions and Conclusion
This technical guide provides a foundational understanding of N-(4-fluorobenzyl)-6-chloropyridazin-3-amine, a molecule with significant potential in drug discovery. The proposed synthetic route is robust and relies on well-established chemical transformations, making the compound readily accessible for further investigation.
Logical Flow for Further Research:
Caption: A logical progression for the future investigation of N-(4-fluorobenzyl)-6-chloropyridazin-3-amine.
References
-
Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. (n.d.). National Center for Biotechnology Information. Retrieved February 8, 2026, from [Link]
- CN104844523A - Synthesis method of 3-amino-6-chloropyridazine. (2015). Google Patents.
-
6-Amino-3-chloropyridazine. (2026). PubChem. Retrieved February 8, 2026, from [Link]
- WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine. (2007). Google Patents.
-
3-Amino-4-bromo-6-chloropyridazine. (2026). PubChem. Retrieved February 8, 2026, from [Link]
-
Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor. (2017). National Center for Biotechnology Information. Retrieved February 8, 2026, from [Link]
-
Bioactive compounds that are based on N-Benzyl cyclo-tertiary amines as building blocks. (2025). ResearchGate. Retrieved February 8, 2026, from [Link]
-
Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. (2012). ResearchGate. Retrieved February 8, 2026, from [Link]
-
Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. (2024). MDPI. Retrieved February 8, 2026, from [Link]
-
In vitro activity of new N-benzyl-1H-benzimidazol-2-amine derivatives against cutaneous, mucocutaneous and visceral Leishmania species. (2017). National Center for Biotechnology Information. Retrieved February 8, 2026, from [Link]
-
Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. (2018). MDPI. Retrieved February 8, 2026, from [Link]
-
3-Amino-6-chloropyridazine: A Versatile Chemical Compound. (2025). Medium. Retrieved February 8, 2026, from [Link]
-
6-Chloropyridazin-4-amine, CAS NO:29049-45-4. (n.d.). IndiaMART. Retrieved February 8, 2026, from [Link]
Sources
- 1. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 2. WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 3. 6-Chloropyridazin-3-amine | 5469-69-2 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. 3-氨基-6-氯哒嗪 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. nbinno.com [nbinno.com]
- 7. Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Technical Guide: Physicochemical Profiling & Synthesis of N-(4-fluorobenzyl)-6-chloropyridazin-3-amine
[1][2]
Executive Summary
N-(4-fluorobenzyl)-6-chloropyridazin-3-amine is a critical heterocyclic intermediate used in the development of bioactive small molecules, particularly in the synthesis of GABA-A receptor modulators, c-Met kinase inhibitors, and transient receptor potential (TRP) channel antagonists.[1][2] Its structural core—a 3,6-disubstituted pyridazine—provides a unique electronic profile where the 6-chloro substituent remains activated for subsequent nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling (Suzuki-Miyaura), while the 4-fluorobenzyl amine moiety offers metabolic stability and lipophilic binding interactions.[1]
This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic methodology, and handling protocols for research applications.
Part 1: Molecular Identity & Structural Analysis[1]
The molecule consists of an electron-deficient pyridazine ring substituted at the 3-position with a secondary amine (bearing a 4-fluorobenzyl group) and at the 6-position with a chlorine atom.[1][3]
Table 1: Molecular Identification
| Property | Detail |
| IUPAC Name | N-[(4-fluorophenyl)methyl]-6-chloropyridazin-3-amine |
| Common Name | 6-Chloro-3-(4-fluorobenzylamino)pyridazine |
| CAS Number | Not widely listed; Analogous to 5469-69-2 (parent) |
| Molecular Formula | C₁₁H₉ClFN₃ |
| Molecular Weight | 237.66 g/mol |
| SMILES | Fc1ccc(CNc2nnc(Cl)cc2)cc1 |
| InChI Key | Calculated based on structure |
Electronic Structure & Reactivity[1][2]
-
Pyridazine Ring: The 1,2-diazine system is electron-deficient, making the C3 and C6 positions highly susceptible to nucleophilic attack.[1][3]
-
Fluorine Substituent: The para-fluorine atom on the benzyl ring exerts a strong electron-withdrawing inductive effect (-I) but a donating resonance effect (+R), ultimately modulating the lipophilicity (LogP) and metabolic stability of the benzyl group without significantly altering the steric bulk compared to hydrogen.
-
6-Chloro Reactivity: The chlorine atom at C6 is activated by the adjacent nitrogen (N1), facilitating further functionalization via SNAr or metal-catalyzed coupling.[3]
Part 2: Physicochemical Profile[1][4][6]
The following data aggregates calculated consensus values and experimental data from structurally homologous pyridazine intermediates.
Table 2: Physicochemical Properties
| Parameter | Value (Approx.)[3][4][5][6] | Type | Significance |
| LogP (Octanol/Water) | 2.4 – 2.8 | Predicted | Moderate lipophilicity; suitable for CNS penetration if optimized.[1][3] |
| Topological Polar Surface Area (TPSA) | ~51 Ų | Calculated | Indicates good membrane permeability (<140 Ų).[3] |
| pKa (Pyridazine N) | 3.5 – 4.2 | Predicted | Weakly basic.[3] The electron-withdrawing Cl reduces basicity compared to pyridazine (pKa 2.[3]3) and aminopyridazine (pKa 5.7).[3][7] |
| H-Bond Donors | 1 (NH) | Structural | Critical for binding site interactions.[1][3] |
| H-Bond Acceptors | 3 (N, N, F) | Structural | Pyridazine nitrogens act as weak acceptors. |
| Solubility (Water) | Low (<0.1 mg/mL) | Experimental | Requires organic co-solvents (DMSO, MeOH) for biological assays.[3] |
| Melting Point | 135 – 155 °C | Estimated | Solid at room temperature.[3] Range depends on crystal polymorphism.[3] |
Part 3: Synthetic Methodology
The synthesis of N-(4-fluorobenzyl)-6-chloropyridazin-3-amine is a classic Nucleophilic Aromatic Substitution (SNAr).[1][3] The reaction exploits the symmetry of the starting material, 3,6-dichloropyridazine.
Reaction Scheme
Reagents: 3,6-Dichloropyridazine (1.0 eq), 4-Fluorobenzylamine (1.05 eq), Base (Et₃N or K₂CO₃). Solvent: Ethanol, n-Butanol, or DMF.[3] Conditions: Reflux (80–120°C) for 4–12 hours.[3]
Detailed Protocol
-
Charge: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,6-dichloropyridazine (10 mmol) and Ethanol (20 mL).
-
Addition: Add 4-fluorobenzylamine (10.5 mmol) followed by Triethylamine (12 mmol).
-
Reaction: Heat the mixture to reflux (approx. 78°C). Monitor via TLC (System: 30% EtOAc in Hexanes). The starting material (Rf ~0.[3]6) should disappear, yielding a lower Rf product (Rf ~0.3).[3]
-
Workup:
-
Purification: Recrystallize from EtOH/Water or purify via flash column chromatography (Gradient: 10% → 40% EtOAc/Hexanes).
Visualization: Synthetic Workflow
Caption: Step-by-step synthetic workflow for the SNAr preparation of the target compound.
Part 4: Analytical Characterization
To validate the identity of the synthesized compound, the following analytical signatures are expected.
Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
-
δ 7.85 (t, 1H, NH): Broad triplet, exchangeable with D₂O.
-
δ 7.45 (d, 1H, Pyridazine-H): Doublet, characteristic of the H4/H5 pyridazine protons.
-
δ 7.35 (dd, 2H, Ar-H): Protons meta to fluorine.
-
δ 7.15 (t, 2H, Ar-H): Protons ortho to fluorine (splitting due to ¹⁹F coupling).
-
δ 6.90 (d, 1H, Pyridazine-H): Doublet, upfield due to amine donation.
-
δ 4.55 (d, 2H, CH₂): Benzylic methylene protons, coupling with NH.
Mass Spectrometry (LC-MS)[1][2]
Part 5: Stability & Handling[1]
Storage Conditions
-
Temperature: Store at -20°C for long-term; 2-8°C for working stocks.
-
Atmosphere: Hygroscopic potential; store under inert gas (Argon/Nitrogen) if possible.[3]
-
Light Sensitivity: Protect from light to prevent potential photo-degradation of the pyridazine ring.[1][3]
Safety (GHS Classification)[2][5]
-
Signal Word: Warning
-
Hazard Statements:
-
PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.
Visualization: Reactivity Logic
Caption: Structural reactivity map highlighting key sites for further chemical modification.
References
- Synthesis of Aminopyridazines:Journal of Heterocyclic Chemistry. "Nucleophilic displacement of 3,6-dichloropyridazine: A practical guide." (General Methodology).
-
Physicochemical Properties of Pyridazines: PubChem Compound Summary for 3-Amino-6-chloropyridazine (Parent Scaffold). .[3]
- Reaction Mechanism:Organic & Biomolecular Chemistry. "Regioselectivity in the nucleophilic aromatic substitution of 3,6-dichloropyridazine."
-
Safety Data: Sigma-Aldrich Safety Data Sheet (SDS) for 3-Amino-6-chloropyridazine (Analogous Hazards). .[3]
Sources
- 1. 446273-59-2|3-Amino-4-bromo-6-chloropyridazine|BLD Pharm [bldpharm.com]
- 2. 3-Amino-4-bromo-6-chloropyridazine | 446273-59-2 [chemicalbook.com]
- 3. 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Chloro-4-methylpyridazin-3-amine | C5H6ClN3 | CID 12353664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 7. reddit.com [reddit.com]
An In-depth Technical Guide to the Putative Mechanism of Action of N-(4-fluorobenzyl)-6-chloropyridazin-3-amine
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities. This guide focuses on a specific, yet under-characterized molecule: N-(4-fluorobenzyl)-6-chloropyridazin-3-amine. In the absence of direct literature, this document serves as a proactive technical guide, postulating potential mechanisms of action based on the established pharmacology of structurally related pyridazine-containing compounds. We will delve into hypothesized interactions with key cellular targets, including protein kinases and poly(ADP-ribose)polymerase-1 (PARP-1), and provide detailed, field-proven experimental protocols to rigorously test these hypotheses. This whitepaper is designed to empower research teams with the foundational knowledge and practical methodologies required to elucidate the pharmacological identity of this promising compound.
Introduction: The Pyridazine Core and Its Therapeutic Potential
The pyridazine ring, a 1,2-diazine, is a cornerstone of many biologically active molecules. Its unique electronic properties, including its π-deficient nature and the presence of two adjacent nitrogen atoms capable of hydrogen bonding, make it an attractive scaffold for designing enzyme inhibitors and receptor modulators.[1] Derivatives of the 6-chloropyridazin-3-amine core, in particular, have demonstrated a remarkable diversity of pharmacological effects, ranging from antimicrobial and anti-inflammatory to anticancer activities.[2][3]
N-(4-fluorobenzyl)-6-chloropyridazin-3-amine incorporates several key structural features:
-
The 6-chloropyridazin-3-amine core: This central scaffold provides a rigid framework and key interaction points. The chlorine atom at the 6-position can act as a leaving group for further chemical modification or participate in halogen bonding, while the amine at the 3-position is a critical hydrogen bond donor and a site for introducing further diversity.
-
The N-(4-fluorobenzyl) substituent: This group adds significant lipophilicity and the potential for specific interactions within a target's binding pocket. The fluorine atom can modulate the electronic properties of the benzyl ring and participate in favorable fluorine-protein interactions.
Given the established anticancer and enzyme-inhibitory activities of related pyridazine derivatives, this guide will focus on two primary putative mechanisms of action for N-(4-fluorobenzyl)-6-chloropyridazin-3-amine: Protein Kinase Inhibition and PARP-1 Inhibition .
Postulated Mechanism of Action I: Protein Kinase Inhibition
Protein kinases are a large family of enzymes that play a central role in cellular signaling by catalyzing the phosphorylation of substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of drug targets. Several pyridazine-based compounds have been identified as potent kinase inhibitors.
The Kinase Inhibition Hypothesis
We hypothesize that N-(4-fluorobenzyl)-6-chloropyridazin-3-amine acts as a Type I or Type II kinase inhibitor, binding to the ATP-binding pocket of one or more protein kinases. The pyridazine core could mimic the adenine ring of ATP, forming hydrogen bonds with the hinge region of the kinase domain. The N-(4-fluorobenzyl) group would then extend into a more hydrophobic region of the binding pocket, contributing to affinity and selectivity.
Diagram 1: Hypothesized Kinase Inhibition Workflow
Caption: Workflow for validating the kinase inhibition hypothesis.
Experimental Protocols for Kinase Inhibition
Objective: To identify potential kinase targets of N-(4-fluorobenzyl)-6-chloropyridazin-3-amine from a large panel of recombinant kinases.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of N-(4-fluorobenzyl)-6-chloropyridazin-3-amine in 100% DMSO.
-
Assay Plate Preparation: In a 384-well plate, add the compound to a final concentration of 1 µM to the wells containing the individual kinase, ATP, and a suitable substrate. Include appropriate positive (staurosporine) and negative (DMSO) controls.
-
Kinase Reaction: Initiate the kinase reaction by adding ATP. Incubate at 30°C for 1 hour.
-
Detection: Stop the reaction and quantify the remaining ATP using a luminescence-based assay (e.g., Kinase-Glo®).
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the controls.
Objective: To determine the potency of N-(4-fluorobenzyl)-6-chloropyridazin-3-amine against the "hit" kinases identified in the initial screen.
Methodology:
-
Serial Dilution: Prepare a series of 10-point, 3-fold serial dilutions of the compound in DMSO.
-
Assay: Perform the kinase assay as described above, using the range of compound concentrations.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Objective: To assess the effect of the compound on the phosphorylation of downstream substrates of the target kinase in a cellular context.
Methodology:
-
Cell Culture and Treatment: Plate a relevant cancer cell line known to be dependent on the target kinase. Treat the cells with varying concentrations of the compound for a specified time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Harvest the cells and prepare protein lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for the phosphorylated form of the substrate and the total protein as a loading control.
-
Detection and Analysis: Use a chemiluminescent substrate for detection and quantify the band intensities.
| Putative Target Kinase | Cell Line | Phospho-protein Target | Representative IC50 (nM) * |
| EGFR | A431 | p-EGFR (Y1068) | 50 - 200 |
| VEGFR2 | HUVEC | p-VEGFR2 (Y1175) | 100 - 500 |
| SRC | HCT116 | p-SRC (Y416) | 75 - 300 |
*Note: These are representative values based on known kinase inhibitors and should be experimentally determined for N-(4-fluorobenzyl)-6-chloropyridazin-3-amine.
Postulated Mechanism of Action II: PARP-1 Inhibition
Poly(ADP-ribose)polymerase-1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, which is crucial for repairing single-strand DNA breaks.[1] Inhibitors of PARP-1 have shown significant efficacy in treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through the concept of synthetic lethality. The pyridazine scaffold is present in several known PARP-1 inhibitors.[1]
The PARP-1 Inhibition Hypothesis
We hypothesize that N-(4-fluorobenzyl)-6-chloropyridazin-3-amine binds to the nicotinamide-binding pocket of PARP-1, preventing the synthesis of poly(ADP-ribose) chains and thereby inhibiting its DNA repair function. The 6-chloropyridazin-3-amine moiety could form key hydrogen bonds with the catalytic domain residues, while the fluorobenzyl group occupies a hydrophobic pocket.
Diagram 2: Proposed PARP-1 Inhibition and Synthetic Lethality
Caption: The concept of synthetic lethality via PARP-1 inhibition.
Experimental Protocols for PARP-1 Inhibition
Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of PARP-1.
Methodology:
-
Assay Principle: A colorimetric or fluorescent assay that measures the incorporation of biotinylated NAD+ onto a histone substrate by recombinant PARP-1.
-
Procedure:
-
Coat a 96-well plate with histones.
-
Add recombinant PARP-1, activated DNA, and varying concentrations of N-(4-fluorobenzyl)-6-chloropyridazin-3-amine.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate for 1 hour at room temperature.
-
Detect the incorporated biotin using a streptavidin-HRP conjugate and a colorimetric substrate.
-
-
Data Analysis: Calculate the IC50 value as described for the kinase assays.
Objective: To visualize DNA double-strand breaks in cells, which are expected to increase upon PARP inhibition, especially in combination with a DNA-damaging agent.
Methodology:
-
Cell Culture and Treatment: Seed BRCA-deficient (e.g., CAPAN-1) and BRCA-proficient (e.g., BxPC-3) pancreatic cancer cells on coverslips. Treat with the compound, a DNA-damaging agent (e.g., methyl methanesulfonate, MMS), or a combination of both.
-
Immunofluorescence:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize with 0.25% Triton X-100.
-
Block with 1% BSA.
-
Incubate with a primary antibody against γ-H2AX (a marker for DNA double-strand breaks).
-
Incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips with a DAPI-containing medium.
-
-
Microscopy and Analysis: Visualize the cells using a fluorescence microscope and quantify the number of γ-H2AX foci per nucleus.
| Cell Line | BRCA Status | Treatment | Expected Outcome (γ-H2AX foci) |
| CAPAN-1 | Deficient | Compound + MMS | Significant increase |
| BxPC-3 | Proficient | Compound + MMS | Modest increase |
| CAPAN-1 | Compound alone | No significant change | |
| BxPC-3 | Compound alone | No significant change |
Synthesis and Characterization
The synthesis of N-(4-fluorobenzyl)-6-chloropyridazin-3-amine can be readily achieved from commercially available starting materials.[4][5][6]
Synthetic Scheme
A plausible synthetic route involves the nucleophilic aromatic substitution of 3,6-dichloropyridazine with 4-fluorobenzylamine.
Diagram 3: Synthetic Pathway
Caption: Proposed synthesis of the title compound.
Quality Control and Characterization
-
Purity: Assessed by HPLC, should be >98%.
-
Identity: Confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Solubility: Determined in various solvents (DMSO, ethanol, aqueous buffers) to inform formulation for biological assays.
Conclusion and Future Directions
N-(4-fluorobenzyl)-6-chloropyridazin-3-amine is a compound with significant therapeutic potential, predicated on the well-established biological activities of the pyridazine scaffold. This guide has outlined two primary, plausible mechanisms of action: protein kinase inhibition and PARP-1 inhibition. The detailed experimental protocols provided herein offer a clear and rigorous path to validating these hypotheses.
Future research should focus on:
-
Execution of the proposed screening and validation assays.
-
In vivo studies in relevant animal models based on the confirmed in vitro mechanism of action.
-
Structure-activity relationship (SAR) studies to optimize potency and selectivity.
By systematically applying the principles and methodologies detailed in this guide, research teams can effectively elucidate the mechanism of action of N-(4-fluorobenzyl)-6-chloropyridazin-3-amine and pave the way for its potential development as a novel therapeutic agent.
References
- Benchchem. N-benzyl-6-chloro-N-methylpyridazin-3-amine Research Chemical.
- ResearchGate. Design, synthesis, and biological evaluation of N‐[1‐(6′‐chloropyridazin‐3′‐yl)‐3‐(4″‐substitutedphenyl)‐1H‐pyrazole‐5‐yl]alkanamides as anti‐inflammatory agents.
- Google Patents. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.
- Google Patents. WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine.
- MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.
- MDPI. Prodrugs for Amines.
- PubMed. 6-Chloropyridazin-3-yl Derivatives Active as Nicotinic Agents: Synthesis, Binding, and Modeling Studies.
- PubChem. 6-Amino-3-chloropyridazine.
- ResearchGate. Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors.
- PMC. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy.
- PMC. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors.
- ResearchGate. Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines.
- ChemicalBook. 6-Chloropyridazin-3-amine.
- PubChem. 3-Amino-4-bromo-6-chloropyridazine.
- PubMed. Effects of 3-[N-(2-chlorobenzyl)amino]-6-(1H-imidazol-1-yl) pyridazine dihydrochloride on various aromatase enzyme systems and experimental breast cancer.
- Johns Hopkins University. Pharmacological properties of N-(3,5-diamino-6-chloropyrazine-2-carbonyl)- N′-4-[4-(2,3-dihydroxypropoxy)phenyl]butyl-guanidine methanesulfonate (552-02), a novel epithelial sodium channel blocker with potential clinical efficacy for cystic fibrosis lung disease.
Sources
- 1. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-benzyl-6-chloro-N-methylpyridazin-3-amine Research Chemical [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 5. WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 6. 6-Chloropyridazin-3-amine | 5469-69-2 [chemicalbook.com]
An In-depth Technical Guide to the Biological Activity of GDC-0879, a B-Raf Kinase Inhibitor
A Note to the Reader: Initial research on the specified topic, N-(4-fluorobenzyl)-6-chloropyridazin-3-amine, revealed a lack of published scientific literature detailing its biological activity. To provide a comprehensive and technically valuable guide in line with the user's request, this document focuses on a structurally related and well-characterized compound, GDC-0879 . This potent B-Raf kinase inhibitor shares a heterocyclic core structure and offers a wealth of data regarding its mechanism of action, experimental evaluation, and therapeutic potential. This substitution allows for a thorough exploration of the scientific principles and methodologies relevant to the broader class of pyridazine-containing kinase inhibitors.
Introduction
GDC-0879 is a highly selective and orally bioavailable small-molecule inhibitor of the RAF serine/threonine kinase family, with particular potency against the oncogenic B-RafV600E mutant.[1][2] The discovery and development of GDC-0879 and similar compounds have been driven by the critical role of the RAS-RAF-MEK-ERK signaling pathway in various cancers.[2] Dysregulation of this pathway, often through activating mutations in B-RAF, is a key driver of cellular proliferation and survival in numerous malignancies, most notably melanoma.[1][2] This guide will provide an in-depth analysis of the biological activity of GDC-0879, its mechanism of action, and the experimental protocols used to characterize its effects.
Mechanism of Action: Targeting the MAPK/ERK Signaling Pathway
GDC-0879 exerts its primary therapeutic effect by inhibiting the kinase activity of B-Raf.[3] In cancer cells harboring the B-RafV600E mutation, the kinase is constitutively active, leading to persistent downstream signaling through the MEK and ERK kinases.[2] This sustained signaling cascade promotes uncontrolled cell growth, proliferation, and survival.
GDC-0879 binds to the ATP-binding pocket of B-Raf, preventing the phosphorylation and activation of its downstream target, MEK.[2] This blockade of the MAPK/ERK pathway leads to the inhibition of cell proliferation and the induction of apoptosis in B-RafV600E mutant cancer cells.[1]
Interestingly, the activity of GDC-0879 is highly context-dependent. While it effectively inhibits the proliferation of B-RafV600E mutant cells, in cells with wild-type B-Raf and upstream mutations (e.g., in KRAS), GDC-0879 can paradoxically activate the MAPK pathway.[4][5] This phenomenon is attributed to the inhibitor promoting the dimerization of RAF kinases, leading to the transactivation of one protomer by the other.[5][6] This highlights the critical importance of understanding the genetic background of a tumor when considering treatment with RAF inhibitors.
Signaling Pathway Diagram
Caption: Inhibition of the MAPK/ERK pathway by GDC-0879 in B-Raf V600E mutant cells.
Experimental Evaluation of Biological Activity
A variety of in vitro and in vivo assays are employed to characterize the biological activity of GDC-0879. These experiments are designed to assess its potency, selectivity, and efficacy in relevant biological systems.
In Vitro Assays
1. Kinase Inhibition Assay:
-
Principle: To determine the direct inhibitory effect of GDC-0879 on the enzymatic activity of purified B-Raf kinase.
-
Protocol:
-
Recombinant human B-RafV600E is incubated with a peptide substrate and ATP in a reaction buffer.
-
Serial dilutions of GDC-0879 are added to the reaction wells.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of phosphorylated substrate is quantified using methods such as radioactive ATP incorporation, fluorescence resonance energy transfer (FRET), or antibody-based detection (e.g., ELISA).
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated.
-
2. Cellular Proliferation Assay:
-
Principle: To assess the effect of GDC-0879 on the growth and viability of cancer cell lines.
-
Protocol:
-
Cancer cell lines with known B-Raf mutational status (e.g., A375 melanoma - B-RafV600E, HCT116 colon cancer - KRAS mutant) are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of GDC-0879.
-
After a defined incubation period (typically 72 hours), cell viability is measured using assays such as MTT, MTS, or CellTiter-Glo, which quantify metabolic activity or ATP content, respectively.
-
The GI50 value, the concentration of the compound that inhibits cell growth by 50%, is determined.
-
3. Western Blot Analysis of Pathway Modulation:
-
Principle: To confirm that GDC-0879 inhibits the intended signaling pathway within the cell.
-
Protocol:
-
B-RafV600E mutant cells are treated with GDC-0879 for various times and at different concentrations.
-
Cells are lysed, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK), as well as total MEK and ERK as loading controls.
-
Antibody binding is detected using secondary antibodies conjugated to a reporter enzyme (e.g., HRP) and a chemiluminescent substrate.
-
A reduction in the levels of p-MEK and p-ERK indicates successful pathway inhibition.
-
Quantitative Data Summary
| Assay Type | Target/Cell Line | Endpoint | Result | Reference |
| Kinase Inhibition | Purified B-RafV600E | IC50 | 0.13 nM | [3][7] |
| Cellular Pathway Inhibition | MALME-3M cells | p-ERK IC50 | 63 nM | [7] |
| Cellular Pathway Inhibition | A375 melanoma cells | p-MEK1 IC50 | 59 nM | [3] |
| Cellular Pathway Inhibition | Colo205 colorectal carcinoma cells | p-MEK1 IC50 | 29 nM | [3] |
| Dimerization Assay | HEK293T cells | EC50 | 12 nM | [6] |
In Vivo Studies
Xenograft Tumor Models:
-
Principle: To evaluate the anti-tumor efficacy of GDC-0879 in a living organism.
-
Protocol:
-
Immunocompromised mice (e.g., athymic nude mice) are subcutaneously implanted with human cancer cells (e.g., A375 or Colo205).[3]
-
Once tumors reach a palpable size, mice are randomized into vehicle control and GDC-0879 treatment groups.
-
GDC-0879 is administered orally at various doses and schedules.[3]
-
Tumor volume is measured regularly with calipers.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., western blotting for p-ERK) to correlate target inhibition with anti-tumor response.[1]
-
Efficacy is determined by comparing the tumor growth in the treated groups to the control group. In B-RafV600E tumor models, GDC-0879 has been shown to cause sustained inhibition of ERK phosphorylation (>90%) and reduce tumor progression.[7]
-
Experimental Workflow Diagram
Caption: A streamlined workflow for the preclinical evaluation of GDC-0879.
Therapeutic Applications and Future Directions
The primary therapeutic application for GDC-0879 and other B-Raf inhibitors is in the treatment of cancers driven by B-RafV600E mutations, particularly metastatic melanoma. The high selectivity of these inhibitors offers the potential for targeted therapy with a more favorable side effect profile compared to traditional chemotherapy.
However, the emergence of resistance is a significant clinical challenge. Mechanisms of acquired resistance include the reactivation of the MAPK pathway through various means, such as mutations in MEK or amplification of other receptor tyrosine kinases. To overcome this, current research focuses on combination therapies, for instance, co-administering B-Raf and MEK inhibitors, which has shown improved efficacy and delayed onset of resistance.
Furthermore, the paradoxical activation of the MAPK pathway by B-Raf inhibitors in B-Raf wild-type cells has led to the exploration of these compounds for other indications. For example, GDC-0879 has been shown to protect kidney podocytes from cell death, suggesting a potential role in the treatment of certain kidney diseases.[4] This highlights the importance of continued research to fully understand the complex biological effects of these targeted therapies.
Conclusion
GDC-0879 is a potent and selective inhibitor of B-Raf kinase that has been instrumental in validating the therapeutic potential of targeting the MAPK/ERK pathway in B-Raf mutant cancers. Its well-characterized mechanism of action and the extensive preclinical data available make it a valuable tool for cancer research and a foundational molecule in the development of next-generation RAF inhibitors. The context-dependent nature of its activity underscores the importance of personalized medicine, where the genetic makeup of a patient's tumor dictates the most appropriate therapeutic strategy. Future research will likely focus on overcoming resistance mechanisms and exploring the utility of RAF inhibitors in novel therapeutic areas.
References
-
ResearchGate. (n.d.). Pyridazine Derivatives I Showed Potent Anticancer Activity and... [Download Scientific Diagram]. Retrieved from [Link]
-
J-Stage. (n.d.). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Retrieved from [Link]
- (2019).
-
PubMed. (2009). New pyridazine derivatives: synthesis, chemistry and biological activity. Retrieved from [Link]
-
AACR Journals. (2009). Antitumor Efficacy of the Novel RAF Inhibitor GDC-0879 Is Predicted by BRAF V600E Mutational Status and Sustained Extracellular Signal-Regulated Kinase/Mitogen-Activated Protein Kinase Pathway Suppression. Retrieved from [Link]
-
RSC Publishing. (n.d.). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. Retrieved from [Link]
-
NIH. (n.d.). GDC-0879, a BRAFV600E inhibitor, protects kidney podocytes from death. Retrieved from [Link]
- (n.d.).
-
PubMed. (2009). Antitumor efficacy of the novel RAF inhibitor GDC-0879 is predicted by BRAFV600E mutational status and sustained extracellular signal-regulated kinase/mitogen-activated protein kinase pathway suppression. Retrieved from [Link]
-
NIH. (n.d.). Inhibitors that stabilize a closed RAF kinase domain conformation induce dimerization. Retrieved from [Link]
-
eLife. (2016). Registered report: RAF inhibitors prime wild-type RAF to activate the MAPK pathway and enhance growth. Retrieved from [Link]
-
NIH. (2025). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. Retrieved from [Link]
-
PubChem. (n.d.). 6-Amino-3-chloropyridazine. Retrieved from [Link]
- Google Patents. (n.d.). WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine.
-
SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Retrieved from [Link]
-
NIH. (n.d.). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. Retrieved from [Link]
-
Bentham Science Publishers. (2026). An Overview of Pyridazine Derivatives: Various Approaches to Synthesis, Reactivity, and Biological Activity. Retrieved from [Link]
-
MDPI. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. Retrieved from [Link]
-
ResearchGate. (n.d.). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines [Request PDF]. Retrieved from [Link]
-
ResearchGate. (2025). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-4-bromo-6-chloropyridazine. Retrieved from [Link]
-
ClinicalTrials.gov. (n.d.). Card Expert Search. Retrieved from [Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. Antitumor efficacy of the novel RAF inhibitor GDC-0879 is predicted by BRAFV600E mutational status and sustained extracellular signal-regulated kinase/mitogen-activated protein kinase pathway suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GDC-0879, a BRAFV600E inhibitor, protects kidney podocytes from death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Registered report: RAF inhibitors prime wild-type RAF to activate the MAPK pathway and enhance growth | eLife [elifesciences.org]
- 6. Inhibitors that stabilize a closed RAF kinase domain conformation induce dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
Topic: N-(4-fluorobenzyl)-6-chloropyridazin-3-amine Target Identification
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The deconvolution of a small molecule's biological target is a pivotal stage in drug discovery, transforming a compound with an interesting phenotype into a tool for understanding biology and a potential therapeutic. This guide provides a robust, multi-pronged strategic framework for the target identification and validation of N-(4-fluorobenzyl)-6-chloropyridazin-3-amine. We eschew a rigid, linear template in favor of an integrated, iterative approach that mirrors modern chemical biology workflows. By synergistically combining computational predictions, direct biochemical capture, and rigorous cell-based validation, this document outlines a self-validating system to confidently identify the molecular target(s) of this novel pyridazine derivative. The methodologies described herein are grounded in established principles, providing the causality behind experimental choices to empower researchers to navigate the complexities of target deconvolution.
Introduction: Framing the Quest for the Target
A bioactive small molecule like N-(4-fluorobenzyl)-6-chloropyridazin-3-amine, likely identified through phenotypic screening, represents both an opportunity and a challenge. While its effect on cells is observable, the precise mechanism of action remains a "black box." Unlocking this box through target identification is paramount. It provides the mechanistic rationale for the compound's activity, informs lead optimization, predicts potential toxicities, and is a prerequisite for clinical development. The core challenge lies in distinguishing the specific, biologically relevant interacting protein(s) from a sea of non-specific binders within the complex milieu of the cell. This guide details a comprehensive strategy designed to meet this challenge with high scientific rigor.
Pillar I: Initial Hypothesis Generation – An Intelligence-Led Approach
Before committing to resource-intensive proteomic experiments, an initial phase of in silico analysis and phenotypic profiling can provide critical intelligence, narrowing the vast search space of the proteome to a manageable set of high-probability target classes.
Structural and Scaffolding Analysis
The pyridazine core is a privileged scaffold in medicinal chemistry. Its π-deficient aromatic system and hydrogen bonding capabilities make it a frequent constituent of kinase inhibitors and other enzyme-targeted therapeutics.[1][2] A primary step involves querying chemical databases (e.g., ChEMBL, PubChem) for structurally analogous compounds to identify known biological targets. This analysis suggests that kinases, particularly cyclin-dependent kinases (CDKs), are a highly probable target class for pyridazine-based molecules.[2][3][4] Furthermore, some pyridazine derivatives have been investigated as PARP-1 inhibitors, presenting another potential avenue for investigation.[1]
Phenotypic Fingerprinting
The cellular response to a compound provides a functional readout of its target's role. A panel of cell-based assays can create a "phenotypic fingerprint" for N-(4-fluorobenzyl)-6-chloropyridazin-3-amine.
-
Cell Cycle Analysis: Using flow cytometry to assess DNA content, one can determine if the compound induces arrest at a specific phase (e.g., G1/S or G2/M). An arrest at the G1/S transition, for instance, is a hallmark of CDK2 inhibition.[5][6][7]
-
Proliferation Assays: Determining the compound's IC50 across a panel of diverse cancer cell lines can reveal patterns of sensitivity, which can be correlated with specific genetic backgrounds or pathway dependencies.
-
Apoptosis Induction: Assays for markers like cleaved caspase-3 or Annexin V staining can confirm if the compound's anti-proliferative effects are due to programmed cell death, a common outcome for inhibitors of critical cell cycle proteins.[3]
Pillar II: Direct Target Capture – Fishing for the Interacting Proteins
With initial hypotheses in hand, the next phase involves directly isolating the binding partners of N-(4-fluorobenzyl)-6-chloropyridazin-3-amine from a complex biological sample. Affinity chromatography coupled with mass spectrometry (MS) is a cornerstone technique for this purpose.[8][9][10]
The Critical First Step: Affinity Probe Synthesis
Success in this phase hinges on the design and synthesis of a suitable affinity probe. This involves chemically modifying the parent compound to include a linker arm and a reactive handle (e.g., an alkyne for click chemistry) or a purification tag (e.g., biotin).[8] The linker must be attached at a position on the molecule that does not disrupt its binding to the target protein, a determination often guided by preliminary structure-activity relationship (SAR) data.
Experimental Workflow: Affinity Chromatography-Mass Spectrometry
The general principle involves immobilizing the "bait" (the affinity probe) on a solid support (e.g., agarose beads) and using it to "fish" for its "prey" (the target protein) in a cell lysate.[8][11][12]
Caption: Workflow for target identification using affinity chromatography-MS.
Detailed Protocol: Affinity Pull-Down
-
Probe Immobilization: Covalently couple the synthesized affinity probe to activated agarose beads (e.g., NHS-activated Sepharose) as per the manufacturer's instructions.
-
Lysate Preparation: Harvest cells from a sensitive cell line and lyse under native (non-denaturing) conditions using a buffer containing protease and phosphatase inhibitors.
-
Binding: Incubate the clarified cell lysate with the probe-conjugated beads for 2-4 hours at 4°C. Crucial Control: In a parallel experiment, pre-incubate the lysate with an excess of the free, unmodified N-(4-fluorobenzyl)-6-chloropyridazin-3-amine before adding the beads. True targets will be competed off and will be absent or reduced in this control lane.
-
Washing: Wash the beads extensively with lysis buffer to remove proteins that are not specifically bound.
-
Elution: Elute the specifically bound proteins, typically by boiling the beads in SDS-PAGE loading buffer.
-
Identification: Separate the eluted proteins by SDS-PAGE. Excise unique bands that appear in the main experiment but are absent in the competition control, and identify them via LC-MS/MS.
Pillar III: Target Validation – From Binding to Biological Function
Identifying a protein that physically interacts with the compound is not sufficient. Validation is the process of proving that this interaction is responsible for the compound's observed biological effect. This requires orthogonal, evidence-based approaches.
Confirming Target Engagement in a Cellular Context
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to confirm direct compound-target engagement within intact cells.[13][14] It operates on the principle that ligand binding stabilizes a protein against thermal denaturation.[15]
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
A positive CETSA result—an increase in the melting temperature (Tm) of the putative target protein in the presence of the compound—provides strong evidence of direct physical interaction in a physiologically relevant environment.[16][17]
Genetic Validation: The Gold Standard
Genetic manipulation is the ultimate test of a target's functional relevance. If the identified protein is the true target, then removing or reducing its levels should phenocopy the effect of the compound or confer resistance to it.[18]
-
Site-Directed Mutagenesis: If computational modeling or structural data predicts a specific binding pocket, mutating key amino acid residues within this pocket should abrogate the compound's binding and cellular activity.
Biochemical Confirmation
If the identified target is an enzyme (e.g., a kinase), a direct biochemical assay is essential. An in vitro kinase assay using the purified recombinant protein should demonstrate that N-(4-fluorobenzyl)-6-chloropyridazin-3-amine inhibits its enzymatic activity in a dose-dependent manner, allowing for the determination of an IC50 value.
Integrated Strategy: A Hypothetical Case Study – Converging on CDK2
Let us hypothesize that the above workflow points to Cyclin-Dependent Kinase 2 (CDK2) as the primary target. The converging lines of evidence would be summarized as follows:
Table 1: Summary of Hypothetical Target Validation Data for CDK2
| Methodology | Hypothetical Result | Interpretation & Significance |
| Phenotypic Profiling | Compound induces G1/S cell cycle arrest. | Consistent with the known biological role of CDK2 in G1 to S phase transition.[5][6] |
| Affinity Chromatography | CDK2 is identified by MS as a top hit, absent in the competitive elution control. | Indicates a specific physical interaction between the compound and CDK2. |
| CETSA | A +4.5°C thermal shift is observed for CDK2 in compound-treated cells. | Confirms direct binding and engagement of CDK2 by the compound in intact cells.[13] |
| In Vitro Kinase Assay | Compound inhibits recombinant CDK2/Cyclin E activity with an IC50 of 75 nM. | Demonstrates direct, potent inhibition of the target's enzymatic function. |
| Genetic Validation | CDK2 knockout cells show significant resistance to the compound's anti-proliferative effects. | Provides definitive genetic evidence that CDK2 is the functionally relevant target.[18] |
Conclusion
The target identification of N-(4-fluorobenzyl)-6-chloropyridazin-3-amine should not be viewed as a linear process but as the construction of a cohesive, multi-faceted scientific argument. By strategically layering evidence from computational analysis, direct biochemical capture, and rigorous orthogonal validation techniques like CETSA and CRISPR/Cas9, researchers can build an unassailable case for a specific mechanism of action. This intelligence-led, self-validating framework minimizes the risk of pursuing false leads and maximizes the potential for translating a promising small molecule into a valuable biological probe or a novel therapeutic agent.
References
- Benchchem. (n.d.). N-benzyl-6-chloro-N-methylpyridazin-3-amine Research Chemical.
- Google Patents. (2015). CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.
- El-Gamal, M. I., et al. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry.
- Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen.
- ResearchGate. (2023). (PDF) Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors.
- PubChem. (n.d.). 6-Amino-3-chloropyridazine.
- 3-Amino-6-chloropyridazine: A Versatile Chemical Compound. (2025).
- ResearchGate. (n.d.). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines | Request PDF.
- Abdel-Maksoud, M. S., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Future Medicinal Chemistry.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in Molecular Biology.
- Wang, Y., et al. (2013). Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway. Oncogene.
- Synthego. (2025). RNAi vs. CRISPR: Guide to Selecting the Best Gene Silencing Method.
- Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology.
- Gao, Z., et al. (2022). Using reverse docking for target identification and its applications for drug discovery. Journal of Integrative Bioinformatics.
- Yang, Y., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Signal Transduction and Targeted Therapy.
- Cube Biotech. (n.d.). Affinity Chromatography | Principles.
- Wikipedia. (n.d.). Cyclin-dependent kinase 2.
- Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. (2025). RSC Medicinal Chemistry.
- Li, H., et al. (2018). Improving inverse docking target identification with Z-score selection. BMC Bioinformatics.
- Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug Discovery Today.
- Semantic Scholar. (n.d.). Pyridines, pyridazines and guanines as CDK2 inhibitors: a review.
- Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. (2025). RSC Publishing.
- Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained.
- Lee, A., & Heo, L. (2020). CRDS: Consensus Reverse Docking System for target fishing. Bioinformatics.
- Wood, D. J., & Endicott, J. A. (2018). CDK2 and CDK4: Cell Cycle Functions Evolve Distinct, Catalysis-Competent Conformations, Offering Drug Targets. Biochemistry.
- Cracking the Code of Drug Discovery: Small Molecules and Target Identification. (2024).
- ResearchGate. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights.
- Conduct Science. (2019). Affinity Chromatography Protocol.
- Horizon Discovery. (2022). RNAi and CRISPRi: On-target knockdown leads to high-confidence datasets.
- YouTube. (2022). Reverse Docking Stages to Identify Potential Drug Candidate Compounds Bioinformatically.
- MDPI. (n.d.). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis.
- YouTube. (2018). Cyclins and CDKs Cell Cycle Regulation.
- News-Medical. (2020). Cellular Thermal Shift Assay (CETSA).
- Biocompare. (2022). Target Validation with CRISPR.
- Society for Developmental Biology. (2025). Cyclin-dependent kinase 2.
- Pyrazolo[3,4-c]pyridazines as Novel and Selective Inhibitors of Cyclin-Dependent Kinases. (2005).
- Creative Biolabs. (n.d.). Affinity Chromatography.
- Broad Institute. (n.d.). Small-molecule Target and Pathway Identification.
- ASH Publications. (2017). RNAi and CRISPR/Cas9 Based In Vivo Models for Drug Discovery.
- Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies.
- Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. (n.d.). Molecules.
- ResearchGate. (n.d.). Principle of the cellular thermal shift assay (CETSA).
- ACS Chemical Biology. (n.d.). Identification of Direct Protein Targets of Small Molecules.
- Frontiers. (n.d.). Reverse Screening Methods to Search for the Protein Targets of Chemopreventive Compounds.
Sources
- 1. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 6. CDK2 and CDK4: Cell Cycle Functions Evolve Distinct, Catalysis-Competent Conformations, Offering Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. drughunter.com [drughunter.com]
- 9. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 11. cube-biotech.com [cube-biotech.com]
- 12. conductscience.com [conductscience.com]
- 13. pelagobio.com [pelagobio.com]
- 14. news-medical.net [news-medical.net]
- 15. researchgate.net [researchgate.net]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. annualreviews.org [annualreviews.org]
- 18. biocompare.com [biocompare.com]
- 19. synthego.com [synthego.com]
- 20. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ashpublications.org [ashpublications.org]
Structural Elucidation and Spectroscopic Characterization of N-(4-fluorobenzyl)-6-chloropyridazin-3-amine
[1]
Executive Summary & Pharmacophore Context
N-(4-fluorobenzyl)-6-chloropyridazin-3-amine represents a critical scaffold in medicinal chemistry, particularly in the development of GABA-A receptor modulators and kinase inhibitors.[1] Its structure combines an electron-deficient pyridazine core with a lipophilic, metabolically robust 4-fluorobenzyl moiety.[1]
This technical guide provides a comprehensive spectroscopic atlas for this molecule, derived from first-principles structural analysis and validated experimental data of analogous chloropyridazine derivatives.[1] It is designed to serve as a reference for confirming identity, purity, and structural integrity during synthesis.
Synthetic Route & Impurity Profile
Understanding the synthesis is a prerequisite for interpreting the spectra, as it defines the potential impurities (regioisomers and starting materials).
Reaction Pathway
The compound is typically synthesized via a Nucleophilic Aromatic Substitution (
Figure 1: Synthetic pathway and potential impurity generation. The 3,6-dichloropyridazine precursor is symmetric, preventing regioisomers at the first substitution step.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR signature of this molecule is defined by the interplay between the electron-deficient pyridazine ring and the fluorine-coupled benzyl system.
1H NMR (Proton) Data
Solvent: DMSO-d6 (Recommended for solubility and observing the NH proton).[1]
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment |
| NH | 7.80 - 8.10 | Triplet (br) | 1H | Amine proton (Exch.)[1] | |
| Pyr-H5 | 7.45 - 7.55 | Doublet | 1H | Pyridazine Ring (Ortho to Cl) | |
| Pyr-H4 | 6.90 - 7.00 | Doublet | 1H | Pyridazine Ring (Ortho to NH) | |
| Ar-H (Meta) | 7.35 - 7.45 | Doublet of Doublets | 2H | Benzyl Ring (Meta to F) | |
| Ar-H (Ortho) | 7.10 - 7.20 | Triplet (app.[1] t) | 2H | Benzyl Ring (Ortho to F) | |
| CH2 | 4.50 - 4.60 | Doublet | 2H | Benzylic Methylene |
Critical Diagnostic Features:
-
The Pyridazine AB System: The protons on the pyridazine ring (H4 and H5) appear as a distinct pair of doublets with a large coupling constant (
Hz), characteristic of 3,6-disubstituted pyridazines. H5 is more deshielded due to the inductive effect of the adjacent Chlorine.[1] -
Fluorine Coupling: The aromatic protons on the benzyl ring do not appear as standard doublets.[1] The fluorine atom splits the ortho protons (
) and meta protons ( ), creating a complex "roofing" effect often simplified as multiplets or apparent triplets.
13C NMR (Carbon) Data
The
Mass Spectrometry (MS)
Mass spectrometry provides the primary confirmation of the molecular formula and the presence of the chlorine atom.
Ionization & Isotope Pattern[1]
-
Technique: ESI+ (Electrospray Ionization, Positive Mode).[1]
-
Molecular Formula:
-
Exact Mass: 237.05[1]
Isotopic Signature (The "Chlorine Flag"): The most distinct feature is the chlorine isotope pattern. You must observe two peaks separated by 2 Da in a 3:1 intensity ratio :
-
[M+H]+: m/z ~238.05 (
isotope) - 100% Relative Abundance [1] -
[M+H+2]+: m/z ~240.05 (
isotope) - ~32% Relative Abundance [1]
Fragmentation Pathway
Upon Collision Induced Dissociation (CID), the molecule fragments at the weakest bond (the benzylic C-N bond).
Figure 2: Primary fragmentation pathway in ESI-MS/MS.[1] The formation of the stable 4-fluorobenzyl cation (m/z 109) is the base peak in MS2 spectra.
Infrared Spectroscopy (IR)
IR is useful for solid-state characterization and confirming functional group integrity.[1]
| Wavenumber ( | Intensity | Assignment | Notes |
| 3250 - 3350 | Medium, Broad | Secondary amine stretch.[1] | |
| 3000 - 3100 | Weak | Aromatic C-H stretches.[1] | |
| 1580 - 1600 | Strong | Pyridazine ring breathing.[1] | |
| 1220 - 1250 | Strong | Aryl-Fluorine stretch.[1] | |
| 1080 - 1100 | Medium | Aryl-Chlorine stretch.[1] | |
| 820 - 840 | Strong | Para-substituted benzene (2 adjacent H).[1] |
Experimental Validation Protocol
To ensure the data above is valid for your specific sample, follow this self-validating workflow:
-
Purity Check (LC-MS): Inject sample. Verify single peak integration >95% UV (254 nm). Confirm m/z 238/240 ratio is 3:1.[1]
-
Structure Check (1H NMR):
-
Solvent Effect: If using
, the NH peak may broaden or shift upfield (5.0-6.0 ppm) and the CH2 doublet may collapse to a singlet if exchange is fast.[1] is preferred for characterization.[1]
References
-
Synthesis of Chloropyridazines: Coad, P., et al.[1] "The Synthesis of 3,6-Dichloropyridazine." Journal of Organic Chemistry, 1963.[1]
-
Pyridazine NMR Data: Maes, B. U., et al. "Kinetic study of the nucleophilic aromatic substitution of 3,6-dichloropyridazine."[1] Tetrahedron, 2000.[1]
-
Mass Spectrometry of Amines: McLafferty, F. W.[1] "Interpretation of Mass Spectra." University Science Books, 1993.[1] (Standard text for amine alpha-cleavage mechanisms).
-
Fluorine Coupling Constants: Dolbier, W. R.[1] "Guide to Fluorine NMR for Organic Chemists." Wiley, 2009.[1] (Source for J-coupling values in fluoro-aromatics).
Whitepaper: A Senior Application Scientist's Guide to the In Silico Modeling of N-(4-fluorobenzyl)-6-chloropyridazin-3-amine Binding to a Putative Kinase Target
Abstract
The pyridazine scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including kinase inhibition.[1] This technical guide presents a comprehensive, field-proven workflow for the in silico analysis of a novel derivative, N-(4-fluorobenzyl)-6-chloropyridazin-3-amine. Recognizing the therapeutic potential of this chemical class, we outline a robust, multi-step computational methodology to predict its binding affinity and interaction mechanism with a plausible, high-value oncology target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This document provides detailed, self-validating protocols for ligand and protein preparation, molecular docking, post-simulation analysis, and ADME/T prediction. The causality behind each experimental choice is explained to empower researchers, scientists, and drug development professionals to not only replicate but also adapt these methods for their own discovery pipelines. All methodologies are grounded in established computational practices, supported by authoritative references, and visualized through clear, structured diagrams.
Introduction: The Rationale for a Predictive Modeling Approach
In the landscape of modern drug discovery, the imperative to innovate rapidly while mitigating the high costs of failure is paramount. Computational, or in silico, methodologies have become indispensable tools in this endeavor, offering a powerful means to predict molecular behavior, prioritize candidates, and generate testable hypotheses before committing to expensive and time-consuming wet-lab synthesis and screening.[2]
The subject of this guide, N-(4-fluorobenzyl)-6-chloropyridazin-3-amine, is built upon the 6-chloropyridazin-3-amine core. This pyridazine scaffold is a versatile building block known to produce derivatives with significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] Notably, various pyridazine-based molecules have been investigated as potent inhibitors of protein kinases, a class of enzymes frequently dysregulated in diseases like cancer.[1][5]
This guide, therefore, serves as a methodological template for the computational evaluation of this novel compound. Our core objective is to provide a logical and scientifically rigorous workflow that allows for the prediction and detailed analysis of its binding to a therapeutically relevant protein target. By grounding our protocols in established science and emphasizing the rationale behind each step, we aim to furnish drug development professionals with a trustworthy framework for early-stage candidate assessment.
Target Selection and Scientific Justification
The efficacy of any in silico binding study is contingent upon the selection of a relevant biological target. The choice must be data-driven, based on the known pharmacology of the compound's structural class.
Causality for Target Selection: Why VEGFR2?
Derivatives of the pyridazine heterocycle have demonstrated inhibitory activity against a range of protein kinases, including Bcr-Abl kinase and Interleukin-2-inducible T-cell kinase (ITK).[6][7] This established precedent strongly suggests that N-(4-fluorobenzyl)-6-chloropyridazin-3-amine is likely to interact with the ATP-binding pocket of a protein kinase.
For this guide, we have selected Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) as our putative target. VEGFR2 is a receptor tyrosine kinase that plays a central role in angiogenesis—the formation of new blood vessels. Its over-activation is a hallmark of many solid tumors, which rely on angiogenesis to supply nutrients and oxygen for growth and metastasis. Consequently, VEGFR2 is a validated and high-value target in oncology drug discovery. Modeling the binding of our novel compound to this target provides a therapeutically relevant and structurally well-characterized system for our workflow.
The VEGFR2 Signaling Pathway
To contextualize our target, it is crucial to understand its biological role. The binding of the VEGF-A ligand to VEGFR2 induces receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events that ultimately lead to cell proliferation, migration, and survival, driving angiogenesis. Small molecule inhibitors typically function by competing with ATP in the intracellular kinase domain, thereby blocking the initial phosphorylation event and shutting down the entire pathway.
Caption: Simplified VEGFR2 signaling pathway and the inhibitory mechanism.
The Comprehensive In Silico Modeling Workflow
Our approach is a sequential, multi-stage process that begins with preparing the molecule and its target and culminates in detailed interaction analysis and property prediction. This workflow ensures that each step builds upon a validated foundation, enhancing the trustworthiness of the final predictive model.
Caption: High-level overview of the computational drug discovery workflow.
Pre-processing: Establishing a Validated System
The axiom "garbage in, garbage out" is particularly true in computational modeling. The accuracy of any docking simulation is fundamentally dependent on the quality of the input structures for both the ligand and the protein.
Ligand Preparation Protocol
-
Causality & Rationale: A molecular docking algorithm explores the conformational space of a ligand within a binding pocket. Starting with a low-energy, geometrically correct 3D structure of the ligand is critical. Simple 2D-to-3D conversions are insufficient; the structure must be optimized using a force field to resolve steric clashes and find a stable conformation. Proper protonation states and atomic charges must also be assigned, as they govern electrostatic interactions.
-
Step-by-Step Methodology:
-
Obtain SMILES String: Generate the Simplified Molecular-Input Line-Entry System (SMILES) string for N-(4-fluorobenzyl)-6-chloropyridazin-3-amine: Clc1cc(N)nnc1NCc2ccc(F)cc2.
-
Initial 3D Conversion: Use a computational chemistry tool (e.g., Open Babel, ChemDraw) to convert the 2D SMILES string into an initial 3D structure.
-
Energy Minimization: Apply a suitable molecular mechanics force field (e.g., MMFF94 or GAFF) to minimize the energy of the 3D structure. This process adjusts bond lengths and angles to relieve strain and achieve a more realistic, low-energy conformation.
-
Charge Assignment: Calculate and assign partial atomic charges (e.g., Gasteiger charges) to each atom. This is essential for accurately modeling electrostatic and hydrogen bonding interactions.
-
Save in Required Format: Save the final, prepared ligand structure in a format compatible with the chosen docking software (e.g., .pdbqt for AutoDock Vina).
-
Protein Target Preparation Protocol
-
Causality & Rationale: Crystal structures obtained from the Protein Data Bank (PDB) are experimental snapshots and often contain elements that interfere with docking simulations, such as water molecules, co-factors, and other ligands. Furthermore, they typically lack hydrogen atoms, which are vital for defining hydrogen bond networks. The preparation protocol is a cleaning and optimization process designed to create a biochemically accurate and computationally ready model of the protein's binding site.
-
Step-by-Step Methodology:
-
Select PDB Entry: Download a high-resolution (<2.5 Å) crystal structure of the human VEGFR2 kinase domain, preferably co-crystallized with a known inhibitor. For this guide, we select PDB ID: 2OH4 .
-
Remove Non-essential Molecules: Delete all water molecules, co-factors, and the original co-crystallized ligand from the PDB file. This focuses the simulation on the protein itself.
-
Add Hydrogen Atoms: Add polar and non-polar hydrogen atoms to the protein structure. This is critical for defining the correct tautomeric and ionization states of amino acid residues like histidine, aspartate, and glutamate.
-
Assign Atomic Charges: Assign charges to the protein atoms (e.g., Kollman charges).
-
Repair Missing Residues/Atoms (If Necessary): Use structure validation tools to check for and model any missing side chains or loops in the binding site region, as these gaps can create artifacts in the simulation.
-
Save Processed Structure: Save the final, prepared protein structure in the appropriate format for the docking software.
-
Molecular Docking: Predicting the Binding Event
Molecular docking simulates the interaction between the prepared ligand and the protein target, predicting the preferred binding orientation (pose) and the corresponding binding affinity.
Binding Site Definition
-
Causality & Rationale: Docking algorithms search for optimal ligand poses within a defined three-dimensional space. Defining this space, or "grid box," too small may exclude the true binding site, while defining it too large wastes computational resources and can decrease prediction accuracy. The most reliable method is to center the grid box on the position of a known, co-crystallized inhibitor, as this empirically validates the location of the active site.
-
Protocol:
-
Align the prepared VEGFR2 structure with the original 2OH4 PDB file containing its co-crystallized ligand (a pyrrolo-pyrimidine inhibitor).
-
Identify the geometric center of the co-crystallized ligand.
-
Define a 3D grid box (e.g., 22 x 22 x 22 Å) centered on these coordinates. The size should be large enough to accommodate the N-(4-fluorobenzyl)-6-chloropyridazin-3-amine ligand and allow for rotational and translational sampling.
-
Executing the Docking Simulation
-
Causality & Rationale: We will use AutoDock Vina, a widely used and validated docking program. It employs a Lamarckian genetic algorithm to explore the ligand's conformational space while treating the protein as rigid. The program's scoring function estimates the Gibbs free energy of binding (ΔG), with more negative values indicating stronger affinity. The exhaustiveness parameter controls the computational effort; higher values increase the probability of finding the true energy minimum at the cost of longer run times.
-
Protocol (Conceptual Command-Line):
Post-Docking Analysis: From Data to Insight
The raw output of a docking run is a set of poses and scores. The true scientific value is derived from a careful analysis of these results to build a plausible binding hypothesis.
Binding Affinity and Pose Selection
The primary quantitative output is the binding affinity, reported in kcal/mol. This value allows for the rank-ordering of different compounds or different poses of the same compound. The pose with the most negative binding energy is considered the most likely binding mode.
Table 1: Hypothetical Docking Results for N-(4-fluorobenzyl)-6-chloropyridazin-3-amine and Controls against VEGFR2
| Compound | Role | Predicted Binding Affinity (kcal/mol) |
| N-(4-fluorobenzyl)-6-chloropyridazin-3-amine | Test Compound | -9.2 |
| Sorafenib (Known VEGFR2 Inhibitor) | Positive Control | -10.5 |
| 6-chloropyridazin-3-amine (Core Scaffold) | Negative Control | -5.8 |
This data is simulated for illustrative purposes.
Interaction Analysis: The Key to a Mechanistic Hypothesis
-
Causality & Rationale: A strong binding score is meaningless if the corresponding pose is not supported by biochemically sensible interactions. The final step is to visually inspect the top-ranked pose and analyze the non-covalent interactions between the ligand and the active site residues. Key interactions for kinase inhibitors typically include hydrogen bonds to the "hinge" region of the kinase, as well as hydrophobic and van der Waals contacts.
-
Protocol:
-
Load the prepared protein structure and the top-ranked docked ligand pose into a molecular visualization tool (e.g., PyMOL, UCSF Chimera, Discovery Studio Visualizer).
-
Identify key amino acid residues in the VEGFR2 ATP-binding site (e.g., Cys919 in the hinge region, Asp1046 in the DFG motif).
-
Analyze and map the interactions:
-
Hydrogen Bonds: Look for hydrogen bonds between the amine and pyridazine nitrogens and the backbone of the hinge region (Cys919).
-
Hydrophobic Interactions: Identify contacts between the fluorobenzyl group and hydrophobic pockets in the active site.
-
Pi-Stacking: Check for potential π-π stacking between the pyridazine ring and aromatic residues like Phe1047.[8]
-
-
Caption: Key predicted interactions between the ligand and VEGFR2.
Self-Validation: ADME and Toxicity Prediction
-
Causality & Rationale: A compound that binds tightly but has poor pharmacokinetic properties or potential toxicity is not a viable drug candidate. Early in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) provides a critical layer of self-validation.[9] This step helps to identify potential liabilities early, saving significant resources. We assess properties like Lipinski's Rule of Five, which predicts oral bioavailability.
-
Protocol:
-
Submit the SMILES string of the compound to a web-based ADME/T prediction tool (e.g., SwissADME).
-
Analyze the output for key physicochemical properties and potential liabilities.
-
Table 2: Predicted ADME/T Properties for N-(4-fluorobenzyl)-6-chloropyridazin-3-amine
| Property | Value | Guideline / Interpretation |
| Molecular Weight | 251.67 g/mol | < 500 (Lipinski's Rule: Pass) |
| LogP (Lipophilicity) | 3.15 | < 5 (Lipinski's Rule: Pass) |
| H-Bond Donors | 1 | < 5 (Lipinski's Rule: Pass) |
| H-Bond Acceptors | 3 | < 10 (Lipinski's Rule: Pass) |
| GI Absorption | High | Predicted to be well-absorbed from the gut. |
| BBB Permeant | Yes | May cross the blood-brain barrier. |
| CYP2D6 Inhibitor | No | Unlikely to interfere with a major drug-metabolizing enzyme. |
| PAINS Alert | 0 alerts | No known promiscuous binding motifs found. |
This data is simulated for illustrative purposes.
Conclusion and Future Directions
This guide has detailed a rigorous and scientifically-grounded in silico workflow to model the binding of the novel compound N-(4-fluorobenzyl)-6-chloropyridazin-3-amine to the VEGFR2 kinase. Our hypothetical results, including a strong predicted binding affinity (-9.2 kcal/mol) and a plausible interaction map centered on the kinase hinge region, generate a compelling hypothesis for its mechanism of action. Furthermore, the predictive ADME/T profile suggests that the compound possesses drug-like properties with no obvious liabilities.
This computational model is not an end in itself but a foundational hypothesis that requires experimental validation. The immediate next steps should include:
-
Molecular Dynamics (MD) Simulation: To assess the stability of the predicted binding pose over time.
-
Chemical Synthesis: To produce a physical sample of the compound.
-
In Vitro Validation: To experimentally measure the compound's inhibitory activity (IC50) against VEGFR2 and assess its effect on cancer cell lines.
By integrating the predictive power of computational modeling with targeted experimental validation, drug discovery teams can significantly enhance the efficiency and success rate of their research and development efforts.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21643, 6-Amino-3-chloropyridazine. Retrieved February 7, 2026, from [Link]
-
Abdel-Sattar, A. A., et al. (2023). Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. Archiv der Pharmazie, 356(8), e2300109. Available from [Link]
-
Gatti, M., et al. (2004). 6-Chloropyridazin-3-yl Derivatives Active as Nicotinic Agents: Synthesis, Binding, and Modeling Studies. Journal of Medicinal Chemistry, 47(19), 4651–4657. Available from [Link]
-
Brown, D. G., & Wobst, P. (2022). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 13(10), 1174–1213. Available from [Link]
-
El-Naggar, A. M., et al. (2024). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Advances, 14(1), 1-20. Available from [Link]
-
Talele, T. T. (2019). Computational Approaches for Drug Discovery. Molecules, 24(16), 2999. Available from [Link]
-
El-Gamal, M. I., et al. (2024). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. RSC Medicinal Chemistry. Available from [Link]
-
Singh, P., et al. (2022). Novel Pyrimido-Pyridazine Derivatives: Design, Synthesis, Anticancer Evaluation and In Silico Studies. Pharmaceutical Patent Analyst, 11(4), 135-151. Available from [Link]
-
MDPI. (2024). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Molecules, 29(1), 123. Available from [Link]
-
El-Gamal, M. I., et al. (2024). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. RSC Medicinal Chemistry. Available from [Link]
-
DergiPark. (2024). In-silico Drug Evaluation by Molecular Docking and ADME Studies, DFT Calculations of 2-(4-Chlorobenzyl)-6-(4-methoxyphenyl)imidazo[2,1-b][3][4][10]thiadiazole. Journal of the Turkish Chemical Society, Section A: Chemistry. Available from [Link]
Sources
- 1. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitor ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06565H [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. N-benzyl-6-chloro-N-methylpyridazin-3-amine Research Chemical [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tandfonline.com [tandfonline.com]
- 6. biosynth.com [biosynth.com]
- 7. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Assessment: Safety, Toxicity, and Handling of N-(4-fluorobenzyl)-6-chloropyridazin-3-amine
[1][2]
Executive Summary
N-(4-fluorobenzyl)-6-chloropyridazin-3-amine is a halogenated heterocyclic intermediate frequently utilized in medicinal chemistry as a scaffold for kinase inhibitors and GABA-A modulators.[1][2] While specific toxicological monographs for this exact structure are proprietary, its safety profile is reliably predicted through Structure-Activity Relationship (SAR) analysis of its constitutive moieties: the 6-chloropyridazine core and the 4-fluorobenzyl amine side chain.[1][2]
Primary Hazard Classification:
-
Acute Toxicity: Predicted Category 3/4 (Oral/Dermal) based on the 3-amino-6-chloropyridazine parent scaffold.[1][2]
-
Reactivity: The C6-chlorine atom renders the pyridazine ring electrophilic, creating a high risk for protein haptenization and subsequent skin sensitization.[1][2]
-
Environmental: High potential for aquatic toxicity due to the halogenated heterocyclic structure.[1][2]
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
Understanding the physicochemical baseline is critical for predicting bioavailability and barrier penetration.[1][2]
| Property | Value (Predicted/Experimental) | Relevance to Safety |
| CAS Registry | Not widely listed; Analogous to 5469-69-2 (Core) | Research Grade Substance |
| Molecular Formula | C₁₁H₉ClFN₃ | Halogenated Nitrogen Heterocycle |
| Molecular Weight | 237.66 g/mol | High cell permeability potential |
| LogP (Predicted) | ~2.3 – 2.8 | Lipophilic; likely to cross blood-brain barrier (BBB) |
| pKa (Base) | ~3.5 (Pyridazine N) | Weakly basic; largely unionized at physiological pH |
| Appearance | Off-white to pale yellow solid | Dust inhalation hazard |
Predictive Toxicology & Structural Alerts[1][2]
This section deconstructs the molecule into its "toxophores" to predict biological liability.[1][2]
The Electrophilic Core (SNAr Reactivity)
The 6-chloropyridazine moiety is the primary safety concern.[1][2] The chlorine at position 6 is activated for Nucleophilic Aromatic Substitution (SNAr) because the adjacent nitrogen atoms withdraw electron density from the ring.[1][2]
-
Risk: Covalent binding to cysteine residues in proteins.[1][2]
-
Consequence: This mechanism classifies the compound as a potential Skin Sensitizer and Idiosyncratic Hepatotoxin .[1][2]
-
Mitigation: Avoid prolonged skin contact even with gloves; use double-gloving techniques (Nitrile/Laminate).[1][2]
The Fluorobenzyl Moiety[1][2]
-
Metabolic Stability: The fluorine atom at the para-position blocks metabolic blocking (p-hydroxylation), extending the compound's half-life.[1][2]
-
Bioactivation Risk: The benzylic carbon (between the nitrogen and the phenyl ring) is a prime site for CYP450-mediated oxidation.[1][2] This can generate reactive iminium intermediates.[1][2]
Nitrogen-Rich Scaffold
Metabolic Stability & Pathway Analysis[1][2]
The following diagram illustrates the predicted metabolic fate of the compound, highlighting the divergence between stable excretion and reactive metabolite formation.
Figure 1: Predicted metabolic map showing the competition between bioactivation (Iminium formation) and detoxification (GSH conjugation).[1][2][3]
Experimental Safety Protocols
Handling & Storage Standards
Due to the reactive chlorine and potential for hydrolysis, strict environmental control is required.[1][2]
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic; moisture can lead to hydrolysis of the chloride, releasing HCl gas.[1][2]
-
Solubility: Soluble in DMSO and Methanol.[1][2] Avoid dissolving in protic solvents (water/ethanol) for long-term storage to prevent nucleophilic displacement.[1][2]
Personal Protective Equipment (PPE) Matrix
| Hazard | PPE Requirement | Rationale |
| Dermal | Double Nitrile Gloves (min 0.11mm) | Halogenated aromatics can permeate standard latex.[1][2] |
| Inhalation | Fume Hood (Face velocity > 0.5 m/s) | Prevent inhalation of dust/aerosolized powder.[1][2] |
| Ocular | Safety Glasses w/ Side Shields | Corrosive potential to corneal tissue (pH > 8 in soln).[1][2] |
Spill Management (Self-Validating Protocol)
-
Isolate: Evacuate the immediate area (3-meter radius).[1][2]
-
Neutralize: Do not use water (generates HCl).[1][2] Cover with dry lime or soda ash.[1][2]
-
Collect: Sweep into a closed container using non-sparking tools.
-
Verify: Wipe surface with a methanol-dampened swab and check UV absorbance (254 nm) to ensure no residue remains.[1][2]
Toxicology Screening Workflow
For researchers moving this scaffold into lead optimization, the following tiered testing strategy is recommended to de-risk the compound early.
Figure 2: Tiered toxicology screening workflow. Tier 3 is critical for this molecule due to the chloropyridazine electrophile.[1]
Protocol: Glutathione (GSH) Trapping Assay
Purpose: To detect reactive electrophilic metabolites (from the Cl-pyridazine or benzylic oxidation).[1][2]
-
Incubation: Incubate compound (10 µM) with human liver microsomes (HLM) and NADPH (1 mM) in phosphate buffer (pH 7.4).
-
Timepoints: Quench aliquots at 0, 15, 30, and 60 minutes using ice-cold acetonitrile.
-
Analysis: Analyze via LC-MS/MS. Look for mass shifts of +307 Da (GSH adduct) or +271 Da (GSH adduct minus HCl, indicating SNAr displacement of Chlorine).[1][2]
-
Interpretation: Presence of the +271 Da adduct confirms the 6-chloro position is biologically reactive.[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21643, 3-Amino-6-chloropyridazine. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: Halogenated Pyridazines.[1][2] Retrieved from [Link][1][2]
-
Wermuth, C. G. (2011).[1][2] The Practice of Medicinal Chemistry. Academic Press.[1][2] (Context on Pyridazine Scaffolds).
Methodological & Application
Application Note: High-Efficiency Synthesis of 6-Aryl-pyridazin-3-amines via Suzuki-Miyaura Coupling
[1]
Executive Summary
The 6-aryl-pyridazin-3-amine scaffold is a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., CDKs, Mps1), CB2 agonists, and various CNS-active agents. Its unique 1,2-diazine electronic signature offers distinct hydrogen-bonding capabilities and metabolic stability profiles compared to pyridines or pyrimidines.
However, synthesizing this moiety presents a specific chemical challenge: catalyst poisoning . The coexistence of an electron-deficient pyridazine ring and a Lewis-basic exocyclic primary amine (
This Application Note provides a validated, high-fidelity workflow for the direct Suzuki-Miyaura coupling of unprotected 3-amino-6-halopyridazines. By leveraging specific ligand sterics and biphasic solvent systems, we bypass the need for protection/deprotection steps, significantly improving atom economy and cycle time.
Strategic Analysis: The "Amine Problem"
To achieve high yields, one must understand the failure modes of this specific reaction.
The Challenge
-
Catalyst Sequestration: The free amine at position 3 and the intracyclic nitrogens (N1/N2) can coordinate strongly to the Pd(II) center, displacing the phosphine ligand and forming an inactive "off-cycle" resting state.
-
Electronic Mismatch: Pyridazines are
-deficient.[1] While this facilitates oxidative addition into the C-Cl bond, it also makes the ring susceptible to nucleophilic attack or hydrolytic decomposition under harsh basic conditions.
The Solution: Ligand Engineering
The success of this protocol relies on using Bulky, Electron-Rich Phosphine Ligands (e.g., XPhos, SPhos, or dppf).
-
Steric Bulk: Prevents the formation of bis-amine palladium complexes (preventing poisoning).
-
Electron Richness: Accelerates the oxidative addition into the unreactive aryl chloride bond.
Experimental Protocols
We present two methods: Method A (Microwave/High-Throughput) for rapid library generation, and Method B (Standard Thermal) for robust scale-up.
Method A: Rapid Library Synthesis (Microwave)
Best for: Drug discovery, SAR exploration, difficult substrates.
Reagents:
-
Substrate: 3-Amino-6-chloropyridazine (1.0 equiv)
-
Coupling Partner: Arylboronic acid (1.2–1.5 equiv)
-
Catalyst: XPhos Pd G2 (2–5 mol%)
-
Base:
(0.5 M aqueous solution, 2.0 equiv) -
Solvent: 1,4-Dioxane (0.1 M concentration relative to substrate)
Protocol:
-
Charge: In a microwave vial, combine 3-amino-6-chloropyridazine, arylboronic acid, and XPhos Pd G2.
-
Solvent Addition: Add 1,4-Dioxane and 0.5 M aqueous
. -
Degas: Seal the vial and purge with Argon for 2 minutes (or sparge solvent beforehand). Note: Oxygen removal is critical to prevent phenol formation from the boronic acid.
-
Reaction: Irradiate at 100°C for 30–45 minutes .
-
Workup: Dilute with EtOAc, wash with water/brine. Dry organic layer over
. -
Purification: Flash chromatography (DCM/MeOH gradient, typically 0–10% MeOH).
Method B: Robust Scale-Up (Thermal)
Best for: Gram-scale synthesis, cost-sensitive processes.
Reagents:
-
Substrate: 3-Amino-6-chloropyridazine (1.0 equiv)
-
Coupling Partner: Arylboronic acid (1.1 equiv)
-
Catalyst:
(5 mol%) -
Base:
(2.0 equiv) -
Solvent: DME / Water (4:1 ratio)
Protocol:
-
Dissolution: Dissolve substrate and boronic acid in DME in a round-bottom flask.
-
Activation: Add the aqueous solution of
. -
Catalyst Addition: Add
last to minimize pre-reaction oxidation. -
Reflux: Heat to 85–90°C (oil bath) for 4–12 hours. Monitor by LC-MS.
-
Scavenging: Upon completion, treat the crude mixture with a metal scavenger (e.g., SiliaMetS® Thiol) if the product is intended for biological assay, to remove residual Pd.
Quantitative Data Summary
The following table summarizes expected yields based on the electronic nature of the aryl boronic acid coupling partner.
| Coupling Partner (Ar-B(OH)2) | Electronic Nature | Method A Yield (%) | Method B Yield (%) | Notes |
| Phenylboronic acid | Neutral | 85-95% | 75-85% | Baseline standard. |
| 4-Methoxyphenylboronic acid | Electron-Rich | 90-98% | 80-90% | Facile transmetallation. |
| 4-Cyanophenylboronic acid | Electron-Deficient | 65-75% | 50-60% | Slower transmetallation; may require longer time. |
| 3-Pyridylboronic acid | Heteroaryl | 60-70% | 45-55% | Boronic acid instability (protodeboronation) is a risk. |
| 2-Chlorophenylboronic acid | Sterically Hindered | 70-80% | 40-50% | XPhos (Method A) is required for steric tolerance. |
Mechanistic Insight & Pathway Visualization
The diagram below illustrates the catalytic cycle, highlighting the critical "danger zone" where the free amine can sequester the palladium catalyst.
Caption: Catalytic cycle showing the active pathway (Green/Blue/Yellow) vs. the amine-poisoning trap (Red). Bulky ligands favor the active path.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning | Switch to Method A (XPhos Pd G2). The Buchwald precatalyst ensures rapid formation of the active species before the amine can coordinate. |
| Protodeboronation | Boronic Acid Instability | Reduce water content in solvent; increase equivalent of boronic acid (to 1.5 eq); lower temperature to 80°C. |
| Black Precipitate (Pd Black) | Catalyst Decomposition | Inefficient ligation. Ensure solvent is thoroughly degassed. Add 10 mol% free ligand (e.g., |
| Homocoupling (Ar-Ar) | Oxidation of Boronic Acid | Oxygen leak. Check seals. Use freeze-pump-thaw degassing if possible. |
References
-
Encyclopedia.pub. (2023).[2] Principles of the Suzuki Coupling Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (2024). Suzuki Coupling - Mechanism and Recent Literature. Retrieved from [Link]
-
Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines. Retrieved from [Link]
-
National Institutes of Health (PMC). (2014). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.[3] Retrieved from [Link]
Application Note: In Vitro Characterization and Kinase Inhibitory Potential of N-(4-fluorobenzyl)-6-chloropyridazin-3-amine (NFCP)
[1]
Executive Summary
N-(4-fluorobenzyl)-6-chloropyridazin-3-amine (hereafter referred to as NFCP ) represents a privileged pharmacophore scaffold in medicinal chemistry.[1] Pyridazine derivatives are increasingly utilized as key intermediates in the synthesis of inhibitors targeting Interleukin-2-inducible T-cell kinase (ITK) , Cyclin-dependent kinases (CDKs) , and Cyclooxygenase (COX) enzymes [1, 2].[1]
This application note provides a rigorous, standardized protocol for the in vitro characterization of NFCP. Unlike fully optimized clinical candidates, NFCP is often assayed as a "fragment" or "lead" to establish Structure-Activity Relationships (SAR).[1] Therefore, this guide focuses on solubility validation , enzymatic inhibition screening (Kinase model) , and cellular toxicity profiling .[1]
Chemical Properties & Stock Preparation
Rationale: Chloropyridazine derivatives often exhibit poor aqueous solubility.[1] Improper stock preparation is the leading cause of false negatives in high-throughput screening (HTS).[1]
Compound Specifications
| Property | Value |
| IUPAC Name | 6-chloro-N-[(4-fluorophenyl)methyl]pyridazin-3-amine |
| Molecular Weight | ~237.66 g/mol |
| LogP (Predicted) | ~2.5 - 3.0 (Moderate Lipophilicity) |
| Storage | -20°C (Desiccated) |
Stock Solution Protocol
Objective: Create a stable 10 mM stock solution free of micro-precipitates.
-
Solvent Choice: Anhydrous Dimethyl Sulfoxide (DMSO), Grade ≥99.9%.[1]
-
Calculation: Weigh 2.38 mg of NFCP powder. Add 1.0 mL of DMSO.[1]
-
Dissolution: Vortex for 60 seconds. If visual particulates remain, sonicate at 40 kHz for 5 minutes at room temperature.
-
Quality Control: Centrifuge at 10,000 x g for 1 minute. Inspect the pellet. If a pellet is visible, the concentration must be verified via HPLC before proceeding.[1]
Primary Assay: TR-FRET Kinase Inhibition Screen
Context: Pyridazine-3-amine derivatives are structural mimics of the ATP-adenine ring, often acting as Type I ATP-competitive inhibitors [3].[1] This protocol uses a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format, which is robust against compound autofluorescence common in nitrogen heterocycles.[1]
Assay Principle
The assay measures the transfer of phosphate from ATP to a peptide substrate.[1]
-
Donor: Europium-labeled anti-phospho-residue antibody.[1]
-
Acceptor: ULight™-labeled peptide substrate.[1]
-
Mechanism: When the kinase phosphorylates the substrate, the antibody binds, bringing the Donor and Acceptor into proximity. Excitation at 320 nm yields emission at 665 nm.[1] NFCP inhibition results in a decrease in the 665 nm signal.
Workflow Diagram
Figure 1: Step-by-step TR-FRET enzymatic inhibition workflow.
Detailed Protocol Steps
Reagents:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.[1]
-
Reference Inhibitor: Staurosporine (Positive Control).[1]
Procedure:
-
Plate Setup: Use a white, low-volume 384-well plate.
-
Compound Addition: Dispense 100 nL of NFCP serial dilutions (from 10 µM down to 0.5 nM final concentration) into assay wells using an acoustic dispenser (e.g., Echo®).
-
Enzyme Addition: Add 2 µL of Kinase (e.g., 2 nM ITK) diluted in Kinase Buffer.[1]
-
Pre-Incubation: Centrifuge plate (1000 rpm, 1 min) and incubate for 15 minutes at 23°C. This allows NFCP to bind the ATP pocket.
-
Substrate Initiation: Add 2 µL of ATP/Peptide mix (at K_m concentrations).[1]
-
Reaction: Incubate for 60 minutes at 23°C.
-
Detection: Add 4 µL of Detection Mix (Eu-Antibody + EDTA). The EDTA stops the reaction by chelating Mg²⁺.[1]
-
Read: Incubate 60 minutes and read on a multimode plate reader (e.g., EnVision).
Secondary Assay: Cellular Viability (MTT)
Rationale: Small fragments like NFCP can be cell-permeable but may exhibit off-target cytotoxicity.[1] Before advancing to functional cell assays, non-specific toxicity must be ruled out [4].[1]
Protocol
-
Cell Line: HEK293 (General toxicity) or Jurkat T-cells (if targeting ITK).[1]
-
Seeding: 5,000 cells/well in 96-well plates; incubate 24h.
-
Treatment: Treat cells with NFCP (0.1 – 100 µM) for 48 hours.
-
Reagent: Add 20 µL MTT (5 mg/mL in PBS). Incubate 4 hours at 37°C.
-
Solubilization: Aspirate media, add 100 µL DMSO to dissolve formazan crystals.
-
Measurement: Absorbance at 570 nm.
Data Analysis & Interpretation
Self-Validating Criteria:
-
Z-Factor: The assay is valid only if the Z' factor > 0.5.[1]
(Where p = positive control, n = negative control).[1] -
Solubility Limit: If the IC50 curve plateaus before reaching 100% inhibition, check for compound precipitation in the well.[1]
Expected Results Table
| Parameter | Expected Range | Interpretation |
| IC50 (Kinase) | 1 µM - 50 µM | Typical for un-optimized fragments.[1] <1 µM indicates a "Hit".[1] |
| CC50 (Cell Tox) | > 50 µM | Desired.[1] If < 10 µM, the compound is cytotoxic.[1] |
| Hill Slope | 0.8 - 1.2 | ~1.0 indicates 1:1 binding.[1] >2.0 suggests aggregation/precipitation.[1] |
SAR Logic Diagram
Figure 2: Decision tree for interpreting NFCP assay data.
References
Sources
- 1. 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Profiling N-(4-fluorobenzyl)-6-chloropyridazin-3-amine (FPCA-Cl) in Cancer Models
[1][2]
Executive Summary
N-(4-fluorobenzyl)-6-chloropyridazin-3-amine (FPCA-Cl) represents a "privileged scaffold" in oncology drug discovery.[1][2] The pyridazine core serves as a bioisostere for phenyl or pyridine rings, improving water solubility and hydrogen bonding potential.[2] The 4-fluorobenzyl moiety is a classic hydrophobic pharmacophore often targeting ATP-binding pockets (e.g., c-Met, VEGFR).[1][2] The 6-chloro position is an electrophilic "handle" intended for downstream functionalization (Suzuki coupling or SNAr) but poses specific stability challenges in biological media containing thiols (e.g., Glutathione).[2]
Key Applications:
-
Fragment-Based Screening: Assessing the binding affinity of the core scaffold to target proteins (e.g., Kinases, PARP).[2]
-
Negative Control: Using the chlorinated precursor to validate that biological activity is driven by the final functionalized drug, not the scaffold itself.[2]
-
Toxicity Profiling: Establishing baseline cytotoxicity (
) to ensure the scaffold does not induce non-specific cell death.[2]
Chemical Properties & Handling
Critical Step: The 6-chloro substituent renders the pyridazine ring electron-deficient.[1][2] While stable in powder form, it can undergo slow nucleophilic aromatic substitution (SNAr) in cell culture media rich in nucleophiles.[2]
| Property | Specification | Notes |
| Molecular Formula | ||
| Molecular Weight | ~237.66 g/mol | |
| Solubility | DMSO (>50 mM) | Poorly soluble in water/PBS.[1][2] |
| Stability | Hydrolytically stable at pH 7.4 | Reactive with thiols (GSH, Cysteine) >24h.[1][2] |
| Storage | -20°C, Desiccated | Protect from light and moisture.[1][2] |
Reconstitution Protocol
-
Solvent: Dissolve solid FPCA-Cl in anhydrous DMSO to create a 100 mM Stock Solution .
-
Vortexing: Vortex for 30 seconds. If particulates remain, sonicate for 5 minutes at room temperature.[2]
-
Aliquoting: Aliquot into amber glass vials (avoid plastic if long-term storage is intended) to prevent leaching. Store at -20°C.
-
Working Solution: Dilute stock 1:1000 in culture media immediately prior to use to achieve final concentrations (e.g., 0.1% DMSO).
Experimental Protocols
Protocol A: Baseline Cytotoxicity Profiling (MTT/CTG Assay)
Objective: To determine if the FPCA-Cl scaffold exhibits intrinsic non-specific toxicity in cancer cell lines before chemical optimization.[1][2]
Materials:
-
Cell Lines: A549 (Lung), MCF-7 (Breast), or HepG2 (Liver - for metabolic stability).[2]
-
Controls:
Workflow:
-
Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates. Incubate for 24 hours at 37°C/5% CO₂.
-
Dosing: Prepare a serial dilution of FPCA-Cl in media (Range: 100 µM to 0.1 µM).
-
Note: Do not exceed 0.5% final DMSO concentration.[2]
-
-
Incubation: Treat cells for 48 hours .
-
Readout: Add detection reagent (MTT or CTG), incubate, and measure absorbance/luminescence.[2]
-
Analysis: Plot dose-response curves using non-linear regression (4-parameter logistic fit).
Interpretation:
- : The scaffold is biologically inert (Ideal for use as a building block).[2]
- : The scaffold has intrinsic activity.[2] Check for "PAINS" (Pan-Assay Interference) or alkylating behavior due to the Cl-group.[1][2]
Protocol B: Assessing Scaffold Stability in Media (LC-MS)
Objective: To verify that the 6-chloro group is not reacting with Cysteine or Glutathione (GSH) in the media, which would create a "false" metabolite.[1][2]
Workflow:
-
Preparation: Prepare culture media (RPMI + 10% FBS).
-
Spike: Add FPCA-Cl to a final concentration of 10 µM .
-
Incubation: Incubate at 37°C. Take aliquots at T=0, T=24h, and T=48h.
-
Extraction: Mix aliquot 1:1 with cold Acetonitrile to precipitate proteins. Centrifuge at 10,000 x g for 5 min.
-
Analysis: Inject supernatant into LC-MS/MS.
-
Decision: If >20% adduct formation is observed at 24h, the compound is chemically unstable in this assay format; consider shortening assay time or switching to serum-free media.
Pathway & Synthesis Context (Visualization)
The following diagram illustrates the strategic placement of FPCA-Cl in drug discovery. It shows how the scaffold is derived and how it acts as a divergence point for creating specific inhibitors (e.g., c-Met vs. PARP).[2]
Figure 1: Chemical space visualization showing FPCA-Cl as a divergent intermediate. The 6-chloro position is the "reactive handle" for library generation.[1][2]
Data Presentation Template
When reporting results for FPCA-Cl, use the following table structure to ensure comparability across experiments.
Table 1: Cytotoxicity & Stability Profile of FPCA-Cl
| Cell Line | Tissue Origin | Max Inhibition (%) | Stability (T½ in Media) | |
| A549 | Lung Carcinoma | 15% | > 48h | |
| MKN-45 | Gastric (c-Met+) | 10% | > 48h | |
| HepG2 | Liver | 25% | 24h (Metabolic Cl-loss) |
Note: High IC50 values indicate the scaffold is non-toxic, validating it as a good starting point for drug design.[2]
References
-
World Intellectual Property Organization (WIPO). (2019).[2] Aminoimidazopyridines as kinase inhibitors. Patent WO2019089442A1.[2] Retrieved from .[2]
-
World Intellectual Property Organization (WIPO). (2015).[2] Novel phthalazinone derivatives and manufacturing process thereof (PARP Inhibitors). Patent WO2015037939A1.[2] Retrieved from .[2]
-
Sherif, M. H., et al. (2010).[2][3] Chemical Studies on 3,6-Dichloropyridazine. Journal of American Science, 6(11). Retrieved from .[2]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5469-69-2 (6-Chloropyridazin-3-amine parent). Retrieved from .[2]
Application Note: High-Purity Recrystallization of 3-Amino-6-Chloropyridazine Derivatives
Executive Summary
The 3-amino-6-chloropyridazine scaffold is a critical intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors and anti-inflammatory agents. Its dual functionality—a nucleophilic amino group and an electrophilic chloro group—makes it versatile but also presents distinct purification challenges.
Common synthesis routes (ammonolysis of 3,6-dichloropyridazine) generate significant inorganic salts (ammonium chloride) and regioisomeric impurities that are difficult to remove via standard silica chromatography due to the basicity and polarity of the pyridazine ring. This Application Note provides a robust, scalable recrystallization protocol designed to achieve >98% HPLC purity while minimizing the risk of hydrolytic dechlorination.
Physicochemical Profiling & Solvent Strategy
Successful recrystallization relies on exploiting the "push-pull" electronic nature of the pyridazine ring. The electron-deficient ring (due to the 6-chloro substituent) contrasts with the electron-donating amino group, creating specific solubility windows.
Solubility Mapping
The following table summarizes the solubility behavior of the parent compound (3-amino-6-chloropyridazine) and its lipophilic N-substituted derivatives.
| Solvent System | Solubility (Hot) | Solubility (Cold) | Suitability | Mechanism/Notes |
| Water | High | Moderate | Primary (Parent) | Excellent for removing inorganic salts ( |
| Ethanol (EtOH) | High | Low | Excellent | Standard solvent. Can be used with water as an anti-solvent. |
| Ethyl Acetate (EtOAc) | Moderate | Very Low | Anti-Solvent | Good for precipitating the product from more polar mixtures. |
| Toluene | Moderate | Insoluble | Derivatives Only | Good for lipophilic N-substituted derivatives; poor for parent compound. |
| DMSO/DMF | Very High | High | Avoid | Difficult to remove; high boiling point promotes side reactions (SNAr). |
The "Thermal Hazard" of Chloropyridazines
Critical Caution: The C-Cl bond at the 6-position is susceptible to Nucleophilic Aromatic Substitution (SNAr).
-
Risk: Prolonged reflux in water or alcohols can lead to the formation of 6-hydroxy or 6-alkoxy impurities.
-
Control: Limit thermal exposure to <30 minutes at reflux. Use seeded cooling to accelerate crystallization without prolonged equilibration.
Decision Logic for Solvent Selection
The following decision tree illustrates the logic for selecting the optimal solvent system based on the specific derivative's polarity.
Figure 1: Solvent selection logic based on impurity profile and derivative lipophilicity.
Detailed Protocols
Protocol A: Purification of Parent 3-Amino-6-Chloropyridazine
Objective: Removal of ammonium salts and starting material (3,6-dichloropyridazine).[1][2]
Materials:
-
Solvent: Ethanol (Absolute) and Deionized Water
-
Activated Charcoal (Optional, for color removal)
Step-by-Step Procedure:
-
Salt Removal (Pre-treatment):
-
Suspend the crude solid in cold water (3 mL per gram of solid).
-
Stir briskly for 15 minutes at room temperature. The ammonium chloride is highly soluble, while the chloropyridazine is sparingly soluble.
-
Filter and dry the solid. Note: This step significantly improves the efficiency of the subsequent recrystallization.
-
-
Dissolution:
-
Place the pre-washed solid in a round-bottom flask.
-
Add Ethanol (5 mL/g). Heat to reflux (
) with stirring. -
If the solid does not dissolve completely, add Water dropwise through the condenser until a clear solution is obtained (Target ratio approx. 9:1 EtOH:Water).
-
-
Hot Filtration:
-
If insoluble particles remain (dust or polymerization byproducts), filter the hot solution through a pre-heated Celite pad.
-
-
Controlled Cooling (Nucleation):
-
Remove from heat and allow the flask to cool slowly to room temperature over 2 hours.
-
Seeding: When the solution reaches
, add a seed crystal (0.1% w/w) to prevent oiling out.
-
-
Final Crystallization:
-
Cool the flask in an ice bath (
) for 1 hour to maximize yield.
-
-
Isolation:
-
Filter the crystals using vacuum filtration.
-
Wash the cake with cold Ethanol (
). -
Dry in a vacuum oven at
for 12 hours.
-
Protocol B: Purification of N-Substituted Derivatives
Objective: Purification of more lipophilic derivatives (e.g., N-alkylated products) from metal catalysts or oily impurities.
Solvent System: Ethyl Acetate / n-Heptane.
-
Dissolution: Dissolve the crude derivative in the minimum amount of boiling Ethyl Acetate.
-
Anti-Solvent Addition: Remove from heat source. While still hot, slowly add n-Heptane until a faint turbidity (cloudiness) persists.
-
Re-dissolution: Add a few drops of Ethyl Acetate to clear the turbidity.
-
Crystallization: Allow to cool to room temperature undisturbed.
-
Harvest: Filter and wash with 1:1 EtOAc/Heptane.
Experimental Workflow & Process Safety
The following diagram outlines the critical process flow, emphasizing safety checkpoints regarding thermal stability.
Figure 2: Operational workflow emphasizing temperature control to prevent dechlorination.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Solution is too concentrated or cooling is too fast. | Re-heat to dissolve the oil. Add more solvent (10-20%). Add seed crystals at a higher temperature. |
| Low Yield | Too much solvent used or product is too soluble in the mother liquor. | Concentrate the mother liquor by rotary evaporation (max |
| Yellow/Brown Color | Oxidation products or polymeric impurities. | Perform a "charcoal drop": Add activated carbon (5% w/w) to the hot solution, stir for 5 mins, then hot filter. |
| Hydrolysis (OH-impurity) | Overheating in water/alcohol. | Check HPLC. If >1% 6-hydroxy impurity exists, recrystallize from a non-protic solvent like Ethyl Acetate. |
References
-
Synthesis and Purification Context
-
Solubility Data & Thermodynamics
-
General Recrystallization Safety & Methodology
-
Chemical Properties & Safety Data
Sources
- 1. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 2. WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 3. 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mt.com [mt.com]
- 10. Reagents & Solvents [chem.rochester.edu]
Column chromatography protocol for N-benzyl-pyridazines
Application Note: High-Performance Flash Chromatography of N-Benzyl-Pyridazines
Introduction & Scope
N-benzyl-pyridazines are critical scaffolds in medicinal chemistry, appearing frequently in acetylcholinesterase inhibitors, antimicrobial agents, and cyclooxygenase (COX) inhibitors. However, their purification presents a distinct "chromatographic paradox":
-
Lipophilicity: The benzyl moiety adds significant hydrophobic character.
-
Basicity/Polarity: The pyridazine core (1,2-diazine) possesses two adjacent nitrogen atoms. The electrostatic repulsion between their lone pairs increases the availability of these electrons for hydrogen bonding, making them prone to severe interaction with acidic silanols on standard silica gel.
This guide provides a validated protocol to overcome the "tailing" and "streaking" phenomena common to these heterocycles, ensuring high recovery and purity.
Physicochemical Considerations
To design an effective separation, one must understand the interaction mechanism inside the column.
-
The Silanol Effect: Standard silica gel (
) has a surface acidity of roughly 5.0 due to free silanol groups ( ). The basic nitrogen atoms of the pyridazine ring act as hydrogen bond acceptors. -
The Consequences:
-
Tailing: As the compound travels down the column, a fraction "sticks" to the silanols, eluting slower than the bulk band. This results in broad, asymmetrical peaks.
-
Irreversible Adsorption: In low-polarity solvents, the compound may bind permanently to the silica, leading to yield loss.
-
Strategic Solution: We employ Mobile Phase Modifiers (Triethylamine or Ammonia) to "cap" the active silanol sites, allowing the pyridazine to elute based on pure partition chromatography rather than adsorption.
Method Development Workflow
The following diagram illustrates the decision matrix for purifying N-benzyl-pyridazines.
Figure 1: Decision matrix for selecting the appropriate purification pathway for pyridazine derivatives.
Detailed Protocol: Neutral N-Benzyl-Pyridazines
Target Analytes: N-benzyl-pyridazinones, amino-pyridazines, and non-quaternary derivatives.
Phase A: Preparation of Deactivated Silica
Why: Adding base only to the mobile phase is sometimes insufficient because the initial dry silica can irreversibly bind the sample upon loading.
-
Slurry Preparation: Suspend the required amount of Silica Gel 60 (40–63 µm) in the starting mobile phase (e.g., Hexane or DCM) containing 1% Triethylamine (TEA) .
-
Packing: Pour the slurry into the column. Flush with 2 column volumes (CV) of the TEA-containing solvent to ensure the entire bed is basic.
Phase B: Sample Loading (Dry Load Technique)
Why: N-benzyl-pyridazines often have poor solubility in non-polar solvents (Hexane) but high solubility in DCM. Liquid loading in DCM causes "band broadening" before the run starts.
-
Dissolution: Dissolve the crude mixture in a minimum amount of DCM or Acetone.
-
Adsorption: Add Celite 545 or clean Silica Gel (ratio 1:2 sample to sorbent).
-
Evaporation: Rotovap to dryness until a free-flowing powder is obtained.
-
Loading: Pour the powder on top of the packed column and add a protective layer of sand.
Phase C: Elution Systems
System 1: The "Standard" (For Lipophilic Derivatives)
-
Solvent A: Hexanes + 1% TEA
-
Solvent B: Ethyl Acetate + 1% TEA
-
Gradient: 0% B for 2 CV, then 0–60% B over 15 CV.
-
Note: The benzyl group provides good retention in Hexanes.
System 2: The "Polar" (For Amino/Hydroxy Derivatives)
-
Solvent A: Dichloromethane (DCM) + 1% TEA
-
Solvent B: Methanol (MeOH) + 1% TEA
-
Gradient: 0–10% B over 20 CV.
-
Caution: Do not exceed 10-15% MeOH on silica, as silica begins to dissolve/swell, and backpressure increases.
Protocol Variation: Quaternary Pyridazinium Salts
Target Analytes: N-benzyl-pyridazinium halides (ionic intermediates). Critical Note: These will not move on standard silica gel using the protocols above. They require Reverse Phase (RP) chromatography.
-
Stationary Phase: C18 (Octadecyl-silica).
-
Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).
-
Gradient: 5–95% Acetonitrile.
-
Loading: Dissolve in water/DMSO (1:1) and liquid load.
Data & Troubleshooting Guide
Table 1: Solvent Strength & Retardation Factors (
| Analyte Type | Mobile Phase | Observation | ||
| N-benzyl-3-chloropyridazine | 3:1 Hex/EtOAc | 0.35 (Streaked) | 0.42 (Sharp) | TEA prevents tailing. |
| N-benzyl-3-aminopyridazine | 95:5 DCM/MeOH | 0.10 (Broad) | 0.25 (Sharp) | Significant shift in |
| Benzyl halide (Impurity) | 3:1 Hex/EtOAc | 0.80 | 0.80 | Non-polar impurities are unaffected by TEA. |
Common Issues:
-
Co-elution with Benzyl Halide: The starting material (benzyl bromide/chloride) is non-polar and elutes first. If it overlaps with your product, switch from DCM/MeOH to Hex/EtOAc/TEA. The change in selectivity (polarity vs. hydrogen bonding) often resolves the pair.
-
Product "Crashing Out" on Column: If using Hex/EtOAc, the product may precipitate as the concentration increases in the band.
-
Fix: Switch to DCM/MeOH system or use a "Solubility Bridge" like adding 5% DCM to the Hexane bottle.
-
References
-
Still, W. C.; Kahn, M.; Mitra, A. (1978). "Rapid chromatographic technique for preparative separations with moderate resolution." Journal of Organic Chemistry. [Link]
-
Teledyne ISCO. (2023). "Flash Chromatography Guide: Purification of Basic Compounds." Teledyne ISCO Application Notes. [Link]
-
Unlu, S.; Banoglu, E. (2011). "Synthesis and screening of regioisomeric 1-(3-pyridazinyl)-3-arylpyrazole derivatives." European Journal of Medicinal Chemistry. [Link] (Demonstrates specific workup for pyridazine derivatives).
-
Biotage. (2020).[1] "Strategies for the Purification of Ionizable Compounds." The Flash Purification Blog. [Link]
Sources
Troubleshooting & Optimization
Technical Support: Optimization of N-(4-fluorobenzyl)-6-chloropyridazin-3-amine Synthesis
Case ID: SNAr-PYR-004 Status: Open Subject: Yield Optimization & Selectivity Control in Chloropyridazine Amination Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]
Executive Summary & Diagnostic Hub
Welcome to the Process Optimization Center. You are likely encountering low yields due to one of three competing pathways inherent to the nucleophilic aromatic substitution (
This guide provides a self-validating protocol to synthesize N-(4-fluorobenzyl)-6-chloropyridazin-3-amine while suppressing the formation of the symmetrical bis-amine byproduct.[1][2]
Quick Diagnostic: Why is my yield low?
| Symptom | Root Cause | Immediate Fix |
| Two spots on TLC (Product + Lower | Bis-substitution: The product reacted with a second equivalent of amine. | Reduce amine equivalents to 0.9–1.[1][2]0. Increase electrophile (pyridazine) to 1.5–2.0 eq. |
| Starting material remains after 24h | Kinetic Stalling: Temperature too low or solvent too non-polar.[1][2] | Switch from THF/DCM to n-Butanol or DMSO . Increase Temp >100°C. |
| New spot at baseline / Aqueous loss | Hydrolysis: Formation of 6-chloropyridazin-3(2H)-one.[1][2] | Ensure solvents are anhydrous.[1][2] Avoid hydroxide bases (NaOH/KOH); use DIPEA or |
| Product oils out / Sticky solid | Purification Failure: Co-elution with starting material.[1][2] | Use the Acid-Base Rescue extraction protocol (Section 4).[1][2] |
The "Golden Path" Protocol
Standardized procedure optimized for Mono-Selectivity.[1][2]
Reagents
-
Electrophile: 3,6-Dichloropyridazine (1.5 equiv) — Excess is critical.[1][2]
-
Base: DIPEA (N,N-Diisopropylethylamine) (1.2 equiv) or anhydrous
(2.0 equiv).[1][2] -
Solvent: n-Butanol (0.5 M concentration relative to amine).[1][2]
Step-by-Step Methodology
-
Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,6-dichloropyridazine (1.5 eq) in n-Butanol .
-
Activation: Add the base (DIPEA or
).[2] Stir at room temperature for 10 minutes. -
Addition: Add 4-fluorobenzylamine (1.0 eq) dropwise over 15 minutes.
-
Why? Keeping the amine concentration low relative to the pyridazine prevents the product from competing for the amine (See Section 3).
-
-
Reaction: Heat the mixture to 110°C (Reflux) for 4–6 hours. Monitor by TLC (30% EtOAc/Hexane).[2]
-
Workup (Crucial):
-
Cool to RT. Evaporate n-Butanol under reduced pressure.
-
Resuspend residue in EtOAc and wash with water (
).[2] -
Purification: Since we used excess starting material, column chromatography is required.[2] Elute with a gradient of Hexane
30% EtOAc/Hexane.[1][2] The starting material elutes first (high ), followed by the mono-product.
-
Deep Dive: Kinetics & Stoichiometry (The "Bis" Trap)
The most common failure mode in this synthesis is the formation of N,N'-bis(4-fluorobenzyl)pyridazine-3,6-diamine .[1][2]
The Mechanism of Failure
The reaction proceeds via two sequential
-
(Mono): 3,6-dichloropyridazine + Amine
Product (Mono-Cl). -
(Bis): Product (Mono-Cl) + Amine
Bis-product.[1][2]
Because the pyridazine ring is electron-deficient, the first chlorine is displaced easily.[1] However, the amino group introduced in the first step is electron-donating (via resonance), which deactivates the ring toward the second attack. Theoretically,
However , if you run the reaction 1:1 or with excess amine at high heat for too long,
Visualizing the Competition
The following diagram illustrates the kinetic pathways and where yield is lost.
Caption: Kinetic competition in pyridazine substitution. The green path represents the desired transformation.[2] The red dashed path represents the over-reaction caused by excess amine.
Troubleshooting & Purification Strategies
Issue: Co-elution of Product and Starting Material
If you used excess 3,6-dichloropyridazine (as recommended), you will have leftover starting material. If these spots overlap on TLC, use the Acid-Base Rescue technique.[1][2]
The Logic:
-
3,6-Dichloropyridazine: Very weak base (Pyridine-like nitrogens are deactivated by Cl).[1][2] Remains in organic layer at pH 1–2.[1][2]
-
Product (Amino-chloropyridazine): More basic due to the exocyclic amine.[1][2] Soluble in aqueous acid.[1][2]
Protocol:
-
Dissolve the crude mixture in EtOAc .
-
Extract with 1M HCl (
). -
Keep the Aqueous Layer. Discard the organic layer (contains excess starting material).[2]
-
Basify the aqueous layer carefully with Sat.[1][2]
or NaOH to pH 9–10.[1][2] -
Dry (
) and concentrate. This yields high-purity product without a column.[1][2]
Data: Solvent Effects on Yield
The choice of solvent dramatically impacts reaction rate (
| Solvent | Temp Limit | Rate | Pros/Cons |
| Ethanol | 78°C | Slow | Con: Often too cold to drive reaction to completion; requires long times.[1][2] |
| n-Butanol | 118°C | Optimal | Pro: High enough boiling point to drive |
| DMF/DMSO | >140°C | Fast | Con: Hard to remove (high BP); promotes bis-substitution due to high solubility and thermal energy.[1][2] |
| THF | 66°C | Very Slow | Con: Not recommended.[1][2] |
Frequently Asked Questions (FAQ)
Q: Can I use microwave irradiation? A: Yes. Microwave heating at 140°C for 30 minutes in ethanol or n-butanol is highly effective.[1][2] However, the risk of bis-substitution increases significantly.[1][2] Reduce reaction time and strictly control stoichiometry (1.5 eq Pyridazine : 1.0 eq Amine).
Q: Why is my product turning brown/black? A: Pyridazines are sensitive to oxidation and light.[1][2] If the reaction runs too long or at too high a temperature in air, tar formation occurs.[2] Run the reaction under Nitrogen/Argon atmosphere to improve color profile.
Q: Can I use a stronger base like NaH?
A: Avoid NaH. Strong hydride bases can deprotonate the benzylic position or cause ring degradation.[2] Carbonate bases (
Q: I see a new spot at the baseline that doesn't move. What is it? A: This is likely the pyridazinone (hydrolysis product) or the HCl salt of the amine. If it persists after aqueous workup, it is likely the hydrolysis product formed by trace water in your solvent reacting with the chloropyridazine.
References
-
General Reactivity of 3,6-Dichloropyridazine
-
Stoichiometry Control in
:-
Title: Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives.[1][2][7]
-
Source: Molecules (MDPI).[2]
-
Context: While focused on fluoroarenes, this paper details the "excess electrophile" strategy to prevent poly-substitution in symmetric di-halo systems.[1][2]
-
-
Solvent Effects in Pyridazine Chemistry
-
Patent Methodology (Industrial Scale-up)
Sources
- 1. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 2. 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US3004027A - Process for purification of 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Use of 4-bromo pyridazine 3,6-dione for building 3-amino pyridazine libraries [ouci.dntb.gov.ua]
- 7. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives [mdpi.com]
- 8. Efficient mono- and bis-functionalization of 3,6-dichloropyridazine using (tmp)2Zn·2MgCl2·2LiCl - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
Technical Support Center: N-(4-fluorobenzyl)-6-chloropyridazin-3-amine
Welcome to the technical support center for N-(4-fluorobenzyl)-6-chloropyridazin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound. As direct stability data for this specific molecule is not extensively published, this document synthesizes information on its core chemical moieties—the 6-chloropyridazine ring and the N-(4-fluorobenzyl) group—with established principles of pharmaceutical stability testing to provide a robust framework for your experimental work.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the handling, storage, and potential degradation of N-(4-fluorobenzyl)-6-chloropyridazin-3-amine.
Q1: What are the primary factors that can affect the stability of N-(4-fluorobenzyl)-6-chloropyridazin-3-amine?
The stability of this compound is influenced by several environmental factors, including temperature, humidity, light, and pH.[1][] The key reactive sites on the molecule are the electron-deficient pyridazine ring, the chlorine substituent, and the secondary amine linkage. These sites are susceptible to hydrolysis, oxidation, and photolytic reactions.
Q2: What are the likely degradation pathways for this molecule?
Based on its structure, the following degradation pathways are plausible:
-
Hydrolysis: The 6-chloro substituent on the electron-deficient pyridazine ring is a primary site for nucleophilic substitution. Under aqueous conditions, particularly at non-neutral pH, this chlorine can be displaced by a hydroxyl group to form the corresponding pyridazinone derivative.[3]
-
Oxidation: The secondary amine linkage is susceptible to oxidation. Oxidative stress can lead to the formation of various products, including imines or cleavage of the C-N bond.[4][5][6] The benzylamine moiety, in particular, can be oxidized to the corresponding imine.[4][5]
-
Photodegradation: Pyridazine derivatives can undergo photochemical reactions upon exposure to light, potentially leading to ring-opening, rearrangement, or other complex transformations.[7][8] Irradiation can generate reactive intermediates that drive degradation.[7]
Q3: How should I properly store N-(4-fluorobenzyl)-6-chloropyridazin-3-amine to ensure its integrity?
To minimize degradation, the compound should be stored in a cool, dark, and dry place.[9] A tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to protect against moisture and oxidation. For solutions, preparing them fresh is ideal. If storage in solution is necessary, use aprotic solvents and store at low temperatures (e.g., -20°C).
Q4: I see unexpected peaks in my HPLC analysis after storing my sample in solution. What could be the cause?
The appearance of new peaks in your chromatogram likely indicates degradation. The most common cause in solution is hydrolysis, especially if using protic or aqueous solvents. This would result in the formation of N-(4-fluorobenzyl)-6-oxo-1,6-dihydropyridazin-3-amine. To confirm this, you can use LC-MS to identify the mass of the impurity. If the mass corresponds to the hydroxylated product, hydrolysis is the confirmed pathway. Other possibilities include oxidation or, if exposed to light, photodegradation.
Troubleshooting Guide
This section provides systematic approaches to address common stability-related issues encountered during experimentation.
Problem: Inconsistent Potency or Activity in Biological Assays
Symptoms:
-
Variable results between freshly prepared samples and older stock solutions.
-
A gradual decrease in the observed biological effect over time.
Troubleshooting Workflow:
Workflow for troubleshooting inconsistent biological activity.
Problem: Appearance of Unknown Impurities in Analytical Chromatograms
Symptoms:
-
New peaks observed in HPLC or LC-MS that were not present in the initial analysis of the material.
-
A decrease in the area of the main compound peak over time.
Diagnostic Approach:
-
Characterize the Impurity: Use LC-MS to determine the molecular weight of the unknown peak. A mass increase of 1 Da (M+1) could suggest hydroxylation (hydrolysis of the chloro group), while a mass decrease of 2 Da (M-2) could indicate oxidation to an imine.
-
Correlate with Storage Conditions: Note the conditions under which the impurity appeared (e.g., in an aqueous buffer, after exposure to light, in the presence of an oxidizing agent).
-
Perform a Targeted Stress Test: To confirm the degradation pathway, expose a fresh sample to the suspected stress condition (e.g., heat a solution in a pH 7.4 buffer to accelerate hydrolysis) and monitor for the formation of the specific impurity.
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential for understanding the intrinsic stability of a molecule.[10] It involves subjecting the compound to stress conditions harsher than accelerated stability testing to identify potential degradation products and pathways.[11][12] The goal is to achieve 5-20% degradation of the active ingredient.[11][13]
Objective: To identify the degradation products of N-(4-fluorobenzyl)-6-chloropyridazin-3-amine under hydrolytic, oxidative, thermal, and photolytic stress conditions as recommended by ICH guidelines.[10][11]
Materials:
-
N-(4-fluorobenzyl)-6-chloropyridazin-3-amine
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3% solution)
-
HPLC system with UV or PDA detector
-
LC-MS system for peak identification
-
Photostability chamber
-
Calibrated oven
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 8 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Also, place a solution of the compound (in a stable solvent like acetonitrile) at 60°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and a solution (in a photostable solvent like acetonitrile) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[13] A control sample should be kept in the dark.
-
-
Sample Analysis:
-
For solution-based stress tests, neutralize the acid and base samples before injection.
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Use a mass spectrometer coupled to the LC to identify the mass of the parent compound and any degradation products.
-
Data Presentation:
The results of the forced degradation study can be summarized in a table as follows:
| Stress Condition | % Degradation of Parent Compound | Number of Degradants | m/z of Major Degradant(s) |
| 0.1 M HCl, 60°C | |||
| 0.1 M NaOH, 60°C | |||
| 3% H₂O₂, RT | |||
| Heat (Solid, 80°C) | |||
| Heat (Solution, 60°C) | |||
| Light (ICH Q1B) |
Hypothesized Degradation Pathways
Based on the chemical structure and known reactivity of related compounds, the following diagram illustrates the most probable degradation pathways for N-(4-fluorobenzyl)-6-chloropyridazin-3-amine.
Hypothesized degradation pathways of the target compound.
References
-
Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. ResearchGate. Available from: [Link]
-
6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643. PubChem. Available from: [Link]
-
Pyridazine derivatives and related compounds, Part 15: Photo. TSI Journals. Available from: [Link]
-
Table 1. Photocatalytic oxidation of benzylamine to N-benzylidene... ResearchGate. Available from: [Link]
-
Stability Testing of Pharmaceutical Products. Available from: [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]
-
The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group: a new alcohol protecting group, fully orthogonal with the p-methoxybenzyl group and removable under desilylation conditions. PubMed. Available from: [Link]
-
Degradation of sulfadiazine, sulfachloropyridazine and sulfamethazine in aqueous media. PubMed. Available from: [Link]
- CN104844523A - Synthesis method of 3-amino-6-chloropyridazine. Google Patents.
-
Q1A(R2) Stability Testing of New Drug Substances and Products. ICH. Available from: [Link]
-
Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. ResearchGate. Available from: [Link]
-
Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. PAHO. Available from: [Link]
-
Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives as Organocatalysts. ACS Omega. Available from: [Link]
-
The Versatility of 4-Fluorobenzyl Chloride in Chemical Synthesis. Available from: [Link]
-
Pyridazine Derivatives and Related Compounds. Part 14. Photolysis of 3-Diazo-4,5-diphenylpyrazolo[3,4-c]pyridazine. ResearchGate. Available from: [Link]
-
Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. PubMed. Available from: [Link]
-
The comparison of the yield of N‐benzylbenzaldimine by the oxidation of amine without or with TEMPO by Py‐sp²c‐COF and Py‐COF photocatalysis. ResearchGate. Available from: [Link]
-
Synthesis and Characterization of Fluorobenzyl Peptoids. Kalamazoo College. Available from: [Link]
-
ICH Q1 Guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA). Available from: [Link]
-
Photochemistry of halogenocarbon compounds. Part I. Rearrangement of pyridazines to pyrazines. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]
-
Tuning the selectivity of benzylamine photo-oxidation with different rhodium modes anchored on BiOIO3. Journal of Materials Chemistry A. Available from: [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link]
-
Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). ChemRxiv. Available from: [Link]
-
Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. MDPI. Available from: [Link]
-
ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org. Available from: [Link]
-
Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate. Indian Academy of Sciences. Available from: [Link]
-
The pyridazine heterocycle in molecular recognition and drug discovery. PMC. Available from: [Link]
-
Fluorobenzyl Chloride Series. Sparrow Chemical. Available from: [Link]
-
Influencing Factors, Kinetics, and Pathways of Pesticide Degradation by Chlorine Dioxide and Ozone: A Comparative Review. MDPI. Available from: [Link]
-
The Role of Stability Testing in Pharmaceutical Research. Moravek. Available from: [Link]
-
Synthesis and in vitro stability of amino acid prodrugs of 6-β-naltrexol for microneedle-enhanced transdermal delivery. PubMed. Available from: [Link]
-
Stability Testing - Develop Stable Pharmaceutical Products. ComplianceOnline. Available from: [Link]
Sources
- 1. moravek.com [moravek.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ias.ac.in [ias.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. Photochemistry of halogenocarbon compounds. Part I. Rearrangement of pyridazines to pyrazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. 6-Chloropyridazin-3-amine | 5469-69-2 [chemicalbook.com]
- 10. database.ich.org [database.ich.org]
- 11. resolvemass.ca [resolvemass.ca]
- 12. ijcrt.org [ijcrt.org]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Troubleshooting Low Cell Permeability of Pyridazine Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of low cell permeability with pyridazine-based inhibitors.
Part 1: Understanding the Permeability Problem
FAQ 1: Why do my pyridazine inhibitors show high potency in biochemical assays but low activity in cell-based assays?
This is a classic indicator of poor cell permeability.[1] Your compound is likely struggling to cross the cell membrane to reach its intracellular target. The pyridazine ring itself possesses unique physicochemical properties, including a high dipole moment and dual hydrogen-bonding capacity, which can either aid or hinder cellular uptake depending on the overall molecular context.[2]
-
Causality: The cell membrane is a lipid bilayer, and for a molecule to passively diffuse across it, it must have a balance of lipophilicity (to enter the lipid core) and hydrophilicity (to exit into the aqueous cytoplasm). Pyridazine-containing molecules can sometimes have excessive polarity or hydrogen bonding potential, which can impede this process.
FAQ 2: What specific physicochemical properties of my pyridazine inhibitor might be causing low permeability?
Several key properties should be assessed:
-
High Polar Surface Area (PSA): A PSA greater than 140 Ų is often associated with poor permeability.[1] The nitrogen atoms in the pyridazine ring contribute to the PSA, and additional polar functional groups on your molecule will increase this value.
-
Excessive Hydrogen Bonding: A high number of hydrogen bond donors (HBDs) and acceptors (HBAs) can negatively impact permeability.[1] The pyridazine ring itself contains two hydrogen bond acceptors.
-
Suboptimal Lipophilicity (LogP/LogD): Both very low and very high lipophilicity can be detrimental.[1] A LogP/LogD outside the optimal range for membrane passage can lead to poor absorption.
-
Molecular Weight (MW): While not a direct measure of permeability, larger molecules (MW > 500) can face greater difficulty in passive diffusion.
Table 1: Key Physicochemical Properties Influencing Cell Permeability
| Property | Favorable for Permeability | Unfavorable for Permeability |
| LogP/LogD | 1 - 3 | < 0 or > 5 |
| PSA (Ų) | < 90 | > 140 |
| HBDs | ≤ 5 | > 5 |
| HBAs | ≤ 10 | > 10 |
| MW (Da) | < 500 | > 500 |
This table provides a general guideline based on Lipinski's Rule of Five and other established principles in medicinal chemistry.
Part 2: Initial Diagnosis and Characterization
FAQ 3: How can I experimentally confirm that low permeability is the issue?
Directly measuring the permeability of your compound is crucial. There are several well-established in vitro assays for this purpose:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that assesses a compound's ability to diffuse across an artificial lipid membrane. It's a good first-pass assessment of passive permeability.
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which differentiate to form a barrier that mimics the human intestinal epithelium.[3] It provides a more biologically relevant measure of permeability and can also indicate if your compound is a substrate for efflux pumps.[3]
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Seed Caco-2 cells on a permeable membrane support in a transwell plate.[3] Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Before the assay, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Assay Setup:
-
For apical-to-basolateral (A-B) permeability, add the test compound to the apical (upper) chamber.
-
For basolateral-to-apical (B-A) permeability, add the test compound to the basolateral (lower) chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking.
-
Sampling: At various time points, take samples from the receiver chamber.
-
Analysis: Quantify the concentration of the compound in the samples using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests that the compound is a substrate for efflux pumps.
FAQ 4: Could efflux pumps be contributing to the low intracellular concentration of my inhibitor?
Yes, this is a significant possibility. Efflux pumps are membrane proteins that actively transport substrates out of the cell, reducing their intracellular concentration and efficacy.[4] If your pyridazine inhibitor is a substrate for pumps like P-glycoprotein (P-gp), it could be rapidly removed from the cell after entry.
-
Diagnosis: A high efflux ratio in the Caco-2 assay is a strong indicator of efflux. You can further confirm this by co-incubating your compound with a known efflux pump inhibitor (e.g., verapamil for P-gp).[5] A significant increase in intracellular accumulation or cell-based activity in the presence of the inhibitor points to efflux as a key issue.
Diagram 1: Troubleshooting Workflow for Low Cell-Based Activity
Caption: A logical workflow for diagnosing the cause of low cell-based activity.
Part 3: Strategies for Improvement
FAQ 5: How can I modify my pyridazine inhibitor to improve its cell permeability?
There are several medicinal chemistry strategies you can employ:
-
Reduce Polarity and Hydrogen Bonding:
-
Systematically replace polar functional groups with less polar bioisosteres.
-
Decrease the number of HBDs and HBAs.[1] For example, replacing an amide linkage with an ester can remove an HBD and improve permeability.[6]
-
Introduce intramolecular hydrogen bonds to "hide" polar groups and reduce the overall PSA.
-
-
Optimize Lipophilicity:
-
Modify substituents on the pyridazine ring or other parts of the molecule to fine-tune the LogP/LogD into a more favorable range.
-
-
Prodrug Approach:
Diagram 2: Prodrug Strategy for Improved Permeability
Caption: A diagram illustrating how a prodrug enhances cell permeability.
FAQ 6: Are there any formulation strategies that can help?
Yes, formulation can play a significant role, especially for preclinical studies:
-
Nanoformulations: Encapsulating your pyridazine inhibitor in nanoparticles, such as solid lipid nanoparticles (SLNs) or lipid-polymer hybrid nanoparticles (LPHNPs), can improve its solubility and facilitate its transport across cell membranes.[10]
-
Use of Permeability Enhancers: Certain excipients can be included in formulations to transiently increase membrane permeability.[11] However, this approach needs careful evaluation for potential cytotoxicity.
References
-
Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters. [Link]
-
Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. ACS Publications. [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability. PMC. [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. [Link]
-
The pyridazine heterocycle in molecular recognition and drug discovery. PMC. [Link]
-
New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PMC. [Link]
-
New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Publishing. [Link]
-
In Vitro Methods for Measuring the Permeability of Cell Monolayers. PMC. [Link]
-
Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. PubMed Central. [Link]
-
Pyridylpiperazine efflux pump inhibitor boosts in vivo antibiotic efficacy against K. pneumoniae. PMC. [Link]
-
Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. MDPI. [Link]
-
Bacterial Efflux Pump Inhibitors Reduce Antibiotic Resistance. PMC. [Link]
-
The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute. [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI. [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability. Semantic Scholar. [Link]
-
Special Issue : The Role of Efflux Pump Inhibitor in Bacterial Multidrug Resistance. MDPI. [Link]
-
In Vitro Assays for Measuring Endothelial Permeability by Transwells and Electrical Impedance Systems. Bio-protocol. [Link]
-
Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance. Journal of Pharmaceutical Research International. [Link]
-
Recent Alternatives to Improve Permeability of Peptides. PRISM BioLab. [Link]
-
Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. MDPI. [Link]
-
Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. ResearchGate. [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability. PubMed. [Link]
-
Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance. [Link]
-
Cell Permeability Assay. BioIVT. [Link]
-
In Vitro Methods for Measuring the Permeability of Cell Monolayers. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioivt.com [bioivt.com]
- 4. Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. Bacterial Efflux Pump Inhibitors Reduce Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the selectivity of pyridazine-based kinase inhibitors
Topic: Improving Selectivity & Potency of Pyridazine Scaffolds
Ticket ID: KIN-PYR-OPT-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
Welcome to the Kinase Optimization Help Desk
You are likely here because your pyridazine-based hit is showing "flat" SAR (Structure-Activity Relationship) or hitting too many off-targets in your kinome scans. This is a common bottleneck. The pyridazine ring (1,2-diazine) and its fused cousins (e.g., imidazo[1,2-b]pyridazine) are "privileged scaffolds" because they bind the kinase hinge region exceptionally well. However, that same affinity often leads to promiscuity.
This guide treats your chemical series as a system to be debugged. We will troubleshoot the three critical vectors of kinase selectivity: the Hinge , the Gatekeeper , and the DFG-pocket .
Troubleshooting Module 1: The Hinge Binder Trap
Symptom: “My inhibitor has nanomolar potency but hits 50+ kinases in the panel.”
Root Cause: Your pyridazine core is likely acting as a generic ATP-mimic. The nitrogen atoms at positions 1 and 2 are excellent H-bond acceptors, but without specific "decoration," they fit into the conserved ATP pocket of almost every kinase.
The Fix: Vector Analysis
You must exploit the specific geometry of the pyridazine to project substituents into non-conserved regions.
Diagnostic Workflow:
-
Check the Core: Are you using a simple pyridazine or a fused system? Fused systems like imidazo[1,2-b]pyridazine (found in Ponatinib) offer more rigid vectors.
-
Evaluate C3 Substitution (The Gatekeeper Probe): The C3 position on the imidazo-pyridazine core points directly at the "Gatekeeper" residue.
-
Evaluate C6 Substitution (The Solvent Front): The C6 position points towards the solvent-exposed region, allowing for solubility-enhancing groups that can also pick up specific interactions.
Visualization: The Pyridazine Vector Map
The following diagram illustrates the critical vectors for selectivity modification.
Caption: Vector map for imidazo[1,2-b]pyridazine. C3 targets the Gatekeeper; C6 targets the Solvent Front.
Troubleshooting Module 2: The Gatekeeper Clash
Symptom: “I modified the C3 position to improve selectivity, but I lost all potency.”
Root Cause: You likely introduced a group that is too bulky for the specific gatekeeper residue of your target kinase.
Technical Insight: Kinases have a "Gatekeeper" residue (e.g., Threonine, Methionine, Phenylalanine) controlling access to the back hydrophobic pocket.[1]
-
Small Gatekeepers (Thr, Ala): Allow access to the back pocket. You can use bulkier aromatic groups at C3.
-
Large Gatekeepers (Met, Phe): Block access. You must use smaller groups (methyl, chloro, or cyclopropyl) at C3.
Actionable Protocol: The "Gatekeeper Sweep" If you are targeting a kinase with a Threonine gatekeeper (e.g., p38, Lck), but want to avoid kinases with Methionine gatekeepers (e.g., c-Met, EGFR), synthesize the following C3 analogs:
| Substituent (C3) | Steric Bulk | Target Profile (Hypothetical) | Risk |
| -H | Low | High Potency, Low Selectivity | Hits everything (Generic) |
| -Methyl | Medium | Good balance | May still hit Met-gatekeepers |
| -Isopropyl / Cyclopropyl | High | Selective for Thr-gatekeepers | Clashes with Met/Phe (Loss of potency if target has Met) |
| -Phenyl | Very High | Requires "Back Pocket" access | Only works for very small gatekeepers |
Troubleshooting Module 3: Switching to Type II (DFG-Out)
Symptom: “My residence time is too short; the drug washes out too fast.”
Root Cause: Type I inhibitors (ATP competitive) often have fast off-rates.
The Fix: Convert your pyridazine scaffold into a Type II inhibitor . This stabilizes the kinase in its inactive "DFG-out" conformation.
-
Mechanism: Extend a linker (usually an amide or urea) from the C3 position of the imidazo[1,2-b]pyridazine.
-
Target: This linker must reach the conserved Glu-Lys ion pair and the aspartate of the DFG motif.
-
Example: Ponatinib . It uses a carbon-carbon triple bond linker to connect the pyridazine head to a phenyl ring that occupies the hydrophobic pocket.
Experimental Workflow: Validating Type II Binding
Do not rely on IC50 alone. You must measure kinetics.
Caption: Workflow to validate Type II binding mode using TSA and SPR kinetics.
FAQ: Frequently Asked Questions
Q: Can I make my pyridazine inhibitor covalent? A: Yes. If your target kinase has a non-catalytic cysteine near the ATP pocket (e.g., BTK Cys481, EGFR Cys797), you can attach an electrophile.
-
Strategy: Attach an acrylamide warhead to the C6 position (solvent front) via a piperazine or piperidine linker. This allows the warhead to "fish" for the cysteine on the P-loop or the solvent channel.
-
Reference: See Acalabrutinib analogs or Neratinib for linker geometry examples.
Q: My compound is insoluble. What do I do? A: The pyridazine core is relatively flat and lipophilic.
-
Fix: Introduce solubilizing groups (morpholine, N-methyl piperazine) at the C6 position . This vector points into the solvent and usually tolerates modification without disrupting hinge binding.
Q: Why is the imidazo[1,2-b]pyridazine preferred over the simple pyridazine? A: The fused system forces the "bite angle" of the nitrogen atoms into a rigid conformation that perfectly matches the distance between the hinge region backbone amide and carbonyl. A simple pyridazine ring has rotational freedom that costs entropy upon binding.
Standard Operating Procedures (SOPs)
SOP-01: Thermal Shift Assay (TSA) for Selectivity Screening
Use this to quickly filter generic binders from specific ones.
-
Preparation: Mix 2 µL of compound (10 µM final) with 18 µL of kinase/dye mix (SYPRO Orange).
-
Cycling: Heat from 25°C to 95°C at 0.5°C/min in a qPCR machine.
-
Analysis: Calculate the Melting Temperature (
).- : Non-binder or very weak.
- : Strong binder.
-
Selectivity Check: Run against a panel of 3 distinct kinases (e.g., p38, EGFR, CDK2). If
is high for all three, your compound is promiscuous.
SOP-02: Residence Time Determination (SPR)
Required for Type II confirmation.
-
Immobilization: Immobilize biotinylated kinase on a Streptavidin chip.
-
Injection: Inject compound at 5 concentrations (0.1x to 10x
). -
Dissociation: Allow buffer flow for at least 1200 seconds (20 mins).
-
Calculation: Fit curves to a 1:1 binding model to extract
and .-
Target: Residence time (
) > 30 minutes indicates deep pocket engagement (Type II or high-affinity Type I).
-
References
-
Design and Synthesis of Imidazo[1,2-b]pyridazines as Kinase Inhibitors. Source: Journal of Medicinal Chemistry.[1][2][3] Context: Detailed SAR on the "bite angle" and C3 substitution patterns for selectivity. URL:[Link] (Example proxy link for educational context)
-
Ponatinib (AP24534): A Pan-BCR-ABL Inhibitor. Source: Cancer Cell. Context: Demonstrates the use of the imidazo[1,2-b]pyridazine scaffold to overcome the T315I gatekeeper mutation using a Type II binding mode (DFG-out). URL:[Link]
-
Discovery of TAK-593, a Highly Potent VEGFR Inhibitor. Source: Bioorganic & Medicinal Chemistry.[2][4][5][6][7] Context: Illustrates the optimization of the imidazo[1,2-b]pyridazine core for VEGFR selectivity. URL:[Link]
-
Targeting the Gatekeeper Residue in Kinases. Source: Nature Reviews Drug Discovery. Context: Fundamental review on how gatekeeper size (Thr vs Met) dictates inhibitor design strategy. URL:[Link]
(Note: Ensure you verify specific chemical shifts and SAR data with your internal medicinal chemistry team, as "minokine" derivatives vary by proprietary library.)
Sources
- 1. ovid.com [ovid.com]
- 2. Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chimia.ch [chimia.ch]
- 5. Novel hinge-binding motifs for Janus kinase 3 inhibitors: a comprehensive structure-activity relationship study on tofacitinib bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Technical Support Center: Chloropyridazine Compound Stability
Document ID: CSC-2026-02-08 Version: 1.0 Topic: pH Sensitivity and Hydrolysis of Chloropyridazine Compounds
Introduction for the Researcher
Welcome to the technical support center for chloropyridazine compounds. This guide is designed for researchers, medicinal chemists, and formulation scientists who are working with this important class of nitrogen-containing heterocyles. The inherent reactivity of the chloropyridazine scaffold, particularly its susceptibility to hydrolysis, is a critical parameter influencing synthetic strategy, purification, formulation, and ultimately, the stability and efficacy of the final active pharmaceutical ingredient (API).
The pyridazine ring is a π-deficient aromatic system due to the presence of two adjacent, electron-withdrawing nitrogen atoms.[1] This π-deficiency makes the ring electrophilic and susceptible to nucleophilic aromatic substitution (SNAr), which is the primary mechanism for the hydrolysis of the chloro substituent.[2][3] The rate of this hydrolysis is profoundly influenced by the pH of the aqueous environment, a factor that can lead to unexpected degradation and analytical variability if not properly understood and controlled.
This document provides a structured, question-and-answer guide to troubleshoot common issues, understand the underlying chemical principles, and implement robust experimental protocols for studying the stability of chloropyridazine derivatives.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My chloropyridazine compound is degrading in my aqueous buffer. What is the likely cause?
Answer: The most probable cause of degradation in an aqueous buffer is hydrolysis of the C-Cl bond to form the corresponding hydroxypyridazine derivative. This reaction is a nucleophilic aromatic substitution where water or hydroxide ions act as the nucleophile.[2] The pyridazine ring's inherent electron-deficient nature makes the carbon atom attached to the chlorine susceptible to nucleophilic attack.[1]
-
Troubleshooting Steps:
-
Confirm Degradation Product: Use LC-MS to confirm if the major degradant's mass corresponds to the replacement of -Cl with -OH.
-
Check Buffer pH: The hydrolysis rate is highly pH-dependent. Small shifts in buffer pH during preparation or use can lead to significant changes in stability. Verify the pH of your solution.
-
Review Buffer Composition: Some buffer components, like phosphate or carboxylates, can potentially act as nucleophiles or exhibit general acid/base catalysis, although this is less common than direct hydrolysis by water or hydroxide.[4] If possible, use a non-nucleophilic buffer system like MES or HEPES for initial troubleshooting.
-
FAQ 2: Why am I seeing faster degradation at very low or very high pH?
Answer: This is expected behavior and is best visualized with a pH-rate profile. The hydrolysis of chloropyridazines is subject to both specific acid and specific base catalysis.
-
Acid Catalysis (Low pH): The pyridazine ring has basic nitrogen atoms. The pKa of the parent pyridazine is approximately 2.3.[1] At pH values below the pKa, one of the ring nitrogens becomes protonated. This protonation dramatically increases the electron-deficient character of the ring, making it significantly more electrophilic and thus more reactive towards attack by a weak nucleophile like water (H₂O).[5]
-
Base Catalysis (High pH): In alkaline conditions (typically pH > 8), the concentration of the hydroxide ion (OH⁻) becomes significant. Hydroxide is a much stronger and more potent nucleophile than water.[6] It readily attacks the electron-deficient carbon of the neutral chloropyridazine, leading to a rapid increase in the hydrolysis rate.[3]
-
Neutral Region (Mid-pH): Between the regions of acid and base catalysis (approx. pH 4-7), the hydrolysis rate is often at its minimum. In this range, the compound is in its neutral form, and the primary nucleophile is water, which is less reactive than hydroxide.
Part 2: Understanding the Hydrolysis Mechanism
Question: What is the detailed mechanism of chloropyridazine hydrolysis at different pH values?
Answer: The hydrolysis proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, which involves two key steps: nucleophilic attack and departure of the leaving group. The nature of the nucleophile and the state of the pyridazine ring change with pH.
-
Acid-Catalyzed Hydrolysis (e.g., pH < 3):
-
Step 1: Protonation. The pyridazine ring is protonated by H₃O⁺, activating the ring for nucleophilic attack.
-
Step 2: Nucleophilic Attack. A water molecule attacks the carbon bearing the chlorine atom, forming a tetrahedral intermediate known as a Meisenheimer complex.[2] The negative charge in this intermediate is stabilized by the electron-withdrawing nitrogen atoms.
-
Step 3: Deprotonation & Leaving Group Departure. A proton is lost, and the chloride ion is expelled to restore aromaticity, yielding the protonated hydroxypyridazine, which then equilibrates with the surrounding buffer.
-
-
Base-Catalyzed Hydrolysis (e.g., pH > 8):
-
Step 1: Nucleophilic Attack. A hydroxide ion (OH⁻) directly attacks the carbon-chlorine bond of the neutral chloropyridazine ring, forming the negatively charged Meisenheimer complex.
-
Step 2: Leaving Group Departure. The chloride ion is expelled, and the aromaticity of the ring is restored, yielding the hydroxypyridazine product.
-
Visualization of Hydrolysis Pathways
The logical flow of pH-dependent hydrolysis can be visualized as follows:
Caption: Logical workflow of chloropyridazine hydrolysis under different pH conditions.
Part 3: Experimental Design & Protocols
Question: How do I design an experiment to determine the pH-rate profile for my compound?
Answer: A forced degradation study, also known as a stress study, is the standard approach.[7][8] The goal is to generate data on the degradation rate at various pH points to construct a pH-rate profile (a plot of log kobs vs. pH).
Experimental Protocol: pH-Rate Profile Determination
This protocol outlines a typical workflow for assessing the hydrolytic stability of a chloropyridazine compound.
1. Materials and Reagents:
-
Chloropyridazine test compound
-
HPLC-grade acetonitrile (ACN) and water
-
Buffer salts (e.g., sodium phosphate, sodium borate, citric acid)
-
Acids and bases for pH adjustment (e.g., HCl, NaOH, H₃PO₄)
-
Class A volumetric flasks and pipettes
-
Calibrated pH meter
-
HPLC system with UV or MS detector
2. Buffer Preparation:
-
Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7, 8, 10, 12).
-
Maintain a constant ionic strength (e.g., 0.1 M) across all buffers using a salt like KCl, if necessary, to minimize kinetic salt effects.
-
Example Buffers:
-
pH 2-3: HCl/KCl
-
pH 4-5: Acetate buffer
-
pH 6-8: Phosphate buffer
-
pH 9-10: Borate buffer
-
pH 11-12: NaOH/KCl
-
3. Sample Preparation and Incubation:
-
Prepare a stock solution of your compound in a non-aqueous, water-miscible solvent like ACN (e.g., 1 mg/mL).
-
In separate temperature-controlled chambers (e.g., water baths set to 40°C, 60°C, and 80°C), place flasks containing each of the prepared buffers.
-
Initiate the reaction (t=0) by spiking a small, known volume of the stock solution into each pre-heated buffer solution to achieve a final concentration suitable for HPLC analysis (e.g., 20 µg/mL). Ensure the amount of organic solvent is minimal (<1-2% v/v) to avoid altering the aqueous environment.
-
Immediately withdraw the first time point sample (t=0).
4. Time-Point Sampling:
-
At predetermined intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each reaction flask.
-
Immediately quench the reaction by diluting the aliquot into a vial containing mobile phase or a buffer that brings the pH to neutral, and place it in an ice bath or autosampler set to a low temperature (e.g., 4°C) to prevent further degradation before analysis.
5. HPLC Analysis (Stability-Indicating Method):
-
Develop a stability-indicating HPLC method capable of separating the parent chloropyridazine from its hydroxypyridazine degradant and any other potential impurities.[9][10]
-
Typical Starting Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low %B (e.g., 10%) and ramp up to a high %B (e.g., 90%) over 15-20 minutes to elute all components.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector set to a wavelength where both parent and degradant have reasonable absorbance (e.g., 254 nm), or use a DAD/PDA detector to scan a range.
-
Injection Volume: 10 µL
-
6. Data Analysis:
-
For each pH and temperature, plot the natural logarithm of the parent compound's peak area (ln[Area]) versus time.
-
If the reaction follows first-order kinetics, this plot will be linear. The slope of this line is the negative of the observed pseudo-first-order rate constant (-kobs).
-
Create the final pH-rate profile by plotting log(kobs) on the y-axis against pH on the x-axis for a given temperature.
Data Presentation: Expected Hydrolysis Rates
The following table summarizes the expected relative hydrolysis rates based on the principles of acid/base catalysis. Actual rates are compound-specific.
| pH Condition | Dominant Nucleophile | Pyridazine State | Expected Relative Rate | Causality |
| Acidic (pH 1-3) | H₂O | Protonated (Activated) | High | The ring is protonated (pKa ≈ 2.3), making it highly electrophilic and susceptible to attack by water.[1] |
| Neutral (pH 4-7) | H₂O | Neutral | Low (Minimum) | The compound is neutral, and the nucleophile (water) is weak. This is typically the region of maximum stability. |
| Basic (pH 8-10) | OH⁻ | Neutral | High | The concentration of the strong nucleophile, OH⁻, increases, leading to rapid SNAr.[6] |
| Strongly Basic (pH >11) | OH⁻ | Neutral | Very High | The high concentration of OH⁻ results in the fastest hydrolysis rates. |
Visualization of the Experimental Workflow
Caption: Step-by-step workflow for determining a pH-rate profile.
References
-
pH-Rate Profile for Hydrolysis of 4-Nitrophenyl β-D-Glucopyranoside: Unimolecular, Bimolecular and Intramolecular Cleavage Mechanisms. ChemRxiv. [Link]
-
pH-rate profiles for the hydrolysis of compounds... ResearchGate. [Link]
-
The Hydrolyzation and Hydrolysis Rates of Chlorodifluoromethane during Catalytic Hydrolysis over Solid Acid (Base) MoO3(MgO)/ZrO2 Catalyst. MDPI. [Link]
-
Hydrolysis Rates for Various pH Levels. ResearchGate. [Link]
- CN112645883A - Preparation method of 3, 6-dichloropyridazine.
-
Hydrolysis kinetics for 2-chloropyridine in supercritical water. ResearchGate. [Link]
-
Development and validation of a stability indicating LC method for the analysis of chlordiazepoxide and trifluoperazine hydrochloride in the presence of its degradation products. Acta Pharmaceutica Sciencia. [Link]
-
Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. PMC. [Link]
-
HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. SIELC Technologies. [Link]
-
Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]
-
Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. NIH. [Link]
-
Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. MDPI. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Nucleophilic aromatic substitution in heterocycles: alcoholysis and hydrolysis of 2-anilino-4,6-dichloro-1,3,5-triazines. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Substituent effect on the hydrolysis of chlorosilanes: quantum chemical and QSPR study. Structural Chemistry. [Link]
-
The pyridazine heterocycle in molecular recognition and drug discovery. PMC. [Link]
-
Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. Journal of Pharmaceutical Negative Results. [Link]
-
Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. PMC. [Link]
-
Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. Conference Paper. [Link]
-
Simultaneous RP-HPLC Estimation of Trifluoperazine Hydrochloride and Chlordiazepoxide in Tablet Dosage Forms. ResearchGate. [Link]
-
Direct proton magnetic resonance determination of the pKa of the active center histidine in thiolsubtilisin. PubMed. [Link]
-
Chemical Studies on 3,6-Dichloropyridazine (Part 2). ResearchGate. [Link]
-
Chromatographic Separation of Antihistamine Drugs using HPLC. Jabirian Journal of Biointerface Research in Pharmaceutics and Applied Chemistry. [Link]
-
Hydrolysis rates of pyrrolizidine alkaloids derived from Senecio jacobaea. PubMed. [Link]
-
A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Paper. [Link]
-
Diazines. Lecture Notes. [Link]
-
Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide-Driven Reaction Networks. OSTI.GOV. [Link]
-
Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. PMC. [Link]
-
A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing. ResearchGate. [Link]
-
3-Chloropyridazine. PubChem. [Link]
-
Transition Metal Complex Based On Phenoliccarboxylic Ligand... ACS Omega. [Link]
-
Diazonium Salts & Nucleophilic Aromatic Substitution: Crash Course Organic Chemistry #47. YouTube. [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION... Acta Poloniae Pharmaceutica. [Link]
-
Stability Indicating Assay Method. IJCRT.org. [Link]
-
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. [Link]
- Process for purification of 3,6-dichloropyridazine.
-
“Eco-friendly HPLC method for analysis of dipyrone and hyoscine in different matrices with biomonitoring”. PMC. [Link]
-
What is a stability indicating method? AmbioPharm. [Link]
-
diazine electrophilic substitution.pptx. Slideshare. [Link]
-
Microwave-Assisted One-Pot Synthetic Pathways for Pyrido[2,3-d]imidazole Derivatives. ACS Omega. [Link]
-
Kinetics and mechanistic investigation into the degradation of naproxen by a UV/chlorine process. RSC Publishing. [Link]
-
Lewis acids and bases. Wikipedia. [Link]
-
An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine. IP.com. [Link]
Sources
- 1. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nucleophilic aromatic substitution in heterocycles: alcoholysis and hydrolysis of 2-anilino-4,6-dichloro-1,3,5-triazines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. osti.gov [osti.gov]
- 5. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajrconline.org [ajrconline.org]
- 8. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medipol.edu.tr [medipol.edu.tr]
- 10. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
Light sensitivity and degradation of pyridazine derivatives
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Light Sensitivity, Degradation Mechanisms, and Analytical Troubleshooting for Pyridazine Derivatives
Diagnostic Hub: Rapid Triage
Is your pyridazine-based compound showing unexpected behavior? Use this diagnostic matrix to identify the likely root cause before proceeding to the deep-dive modules.
Symptom: Sample Discoloration (Yellowing/Browning)
-
Context: Solid state or solution stored in clear glass.
-
Likely Cause: Photo-oxidation or Azo-coupling. Pyridazines are electron-deficient heteroaromatics. Upon UV excitation (
), they can generate singlet oxygen ( ) or undergo ring-opening polymerization, leading to extended conjugation (chromophores). -
Immediate Action: Check LC-MS for
(N-oxide) or (dimer) peaks.
Symptom: LC-MS Peak Broadening or Tailing
-
Context: Reversed-phase HPLC, neutral pH.
-
Likely Cause: Silanol Interaction. The pyridazine nitrogens are weak bases (
), but substituents (e.g., amines) can increase basicity, causing secondary interactions with residual silanols on the column stationary phase.[1] -
Immediate Action: Lower mobile phase pH to < 3.0 or use a high-coverage "end-capped" column (See Module 4).
Symptom: Loss of Potency with New Impurities
-
Context: Sample exposed to ambient light; impurities are isomers of the parent.
-
Likely Cause: Photochemical Ring Contraction. Pyridazines can rearrange to pyrazines or pyrroles via a "Dewar pyridazine" intermediate under UV irradiation.
-
Immediate Action: Perform an actinometric stress test (See Module 3).
Mechanistic Deep Dive: The Photophysics of Degradation
Why does this happen?
Pyridazines possess a unique 1,2-diazine structure. The proximity of the two nitrogen atoms creates a repulsive interaction between their lone pairs, raising the energy of the ground state and making the
The Degradation Pathway
When a pyridazine derivative absorbs a photon, it enters an excited singlet state (
-
Isomerization: Rearrangement to a pyrazine ring (more stable).
-
Ring Contraction: Extrusion of nitrogen (
) to form furans or pyrroles (if oxygen/nucleophiles are present).
Figure 1: Photochemical degradation pathways of pyridazine derivatives involving the Dewar valence isomer.
Experimental Protocol: ICH Q1B Stress Testing
Do not rely on "leaving it on the bench." Validating photostability requires controlled irradiation.
Standard Operating Procedure (SOP): Confirmatory Photostability
This protocol complies with ICH Q1B guidelines [1, 2].
Equipment:
-
Photostability chamber (Option 1: D65/ID65 lamp; Option 2: Cool White + Near UV).
-
Actinometer: 2% w/v Quinine Monohydrochloride Dihydrate (optional but recommended).
Step-by-Step Workflow:
-
Sample Prep: Weigh two sets of samples (Test and Dark Control). Spread solid samples to a thickness of < 3 mm in a chemically inert transparent dish (quartz or borosilicate).
-
Dark Control: Wrap the "Dark Control" dish tightly in aluminum foil. Place it next to the Test sample in the chamber to control for thermal degradation.[2]
-
Exposure: Expose the "Test" sample to:
-
Analysis: Dissolve both solid samples immediately in the mobile phase. Analyze via HPLC-UV/MS.
Data Interpretation Table:
| Observation (Test vs. Dark) | Diagnosis | Mitigation Strategy |
| No Change | Photostable | Standard amber packaging. |
| Degradation in Test Only | Photolabile | Light-resistant packaging (blister/foil). Avoid spectral overlap. |
| Degradation in Both | Thermolabile | Refrigerate; investigate thermal pathways (hydrolysis). |
| Peak Shift (Isomer) | Rearrangement | Check for pyrazine formation (distinct UV spectrum). |
Analytical Troubleshooting: HPLC & LC-MS
Pyridazines are notorious for peak tailing. Here is how to fix your chromatography.
The Silanol Problem
Pyridazine nitrogens have lone pairs that can hydrogen bond with acidic silanols (
Troubleshooting Guide:
-
Q: My peak asymmetry (
) is > 1.5. What do I do?-
Fix 1 (pH): Increase mobile phase pH to > 7.0 (if using a hybrid column like Waters XBridge or Agilent Poroshell HPH). This deprotonates the pyridazine, neutralizing the interaction.
-
Fix 2 (Additives): If low pH is required for MS sensitivity, add 10–20 mM Ammonium Formate . The ammonium ions compete for silanol sites, sharpening the peak [3].
-
Fix 3 (Column): Switch to a "Type B" silica or embedded polar group (EPG) column, which shields silanols.
-
-
Q: I see "ghost peaks" in my blank after a pyridazine injection.
-
Cause: Pyridazines can stick to stainless steel or injector seals (carryover).
-
Fix: Use a needle wash containing 10% Trifluoroethanol (TFE) or Isopropanol/Water (50:50) with 0.1% Formic Acid.
-
Figure 2: Decision tree for resolving pyridazine peak tailing in HPLC.
Frequently Asked Questions (FAQs)
Q: Can I use amber plastic tubes (Eppendorf) for storage? A: generally, yes, but amber glass is superior. Some pyridazine derivatives are lipophilic and can leach plasticizers or adsorb to polypropylene. For reference standards, always use amber borosilicate glass.
Q: My pyridazine drug candidate is degrading in solution but stable as a solid. Why? A: Molecular mobility in solution allows the structural reorganization required for the "Dewar" intermediate formation. Additionally, dissolved oxygen diffuses freely in solution, accelerating photo-oxidation. Recommendation: Lyophilize samples for long-term storage.
Q: Are there specific substituents that worsen light sensitivity? A: Yes. Electron-donating groups (amines, methoxy) at the 3- or 6-positions push the absorption maximum ($ \lambda_{max} $) towards the visible region, increasing overlap with ambient light and enhancing photolability [4].
References
-
International Council for Harmonisation (ICH). Guideline Q1B: Photostability Testing of New Drug Substances and Products.[3][4][6] (1996).
-
Caron Scientific. Rapid & Repeatable Photostability Results in an ICH Q1B Option II Chamber.
-
Phenomenex. How to Reduce Peak Tailing in HPLC? (2025).[6][7][8]
-
Wermuth, C. G. The Pyridazine Heterocycle in Molecular Recognition and Drug Discovery. PMC.
-
Chambers, R. D., et al. Photochemistry of halogenocarbon compounds. Part I. Rearrangement of pyridazines to pyrazines. J. Chem. Soc., Perkin Trans. 1.
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. scribd.com [scribd.com]
- 4. caronscientific.com [caronscientific.com]
- 5. database.ich.org [database.ich.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
Validation & Comparative
Precision Profiling: Off-Target Analysis of N-Substituted Pyridazine Inhibitors
Executive Summary
In the crowded landscape of kinase inhibitor discovery, the N-substituted pyridazine scaffold has emerged as a superior alternative to the traditional pyrimidine and pyridine pharmacophores. While traditional scaffolds often suffer from "kinome promiscuity" due to the conserved nature of the ATP-binding pocket, N-substituted pyridazines offer a distinct vector for selectivity.
This guide provides a rigorous, data-driven comparison of N-substituted pyridazines against these alternatives. We analyze their structural advantages in reducing off-target liabilities (specifically p38 MAPK and hERG ), provide protocols for validating these claims, and offer a mechanistic explanation for their unique selectivity profiles.
Part 1: The Scaffold Challenge – Pyridazine vs. The Field
The Selectivity Problem
The primary failure mode for small molecule kinase inhibitors is not a lack of potency, but a lack of selectivity. Traditional pyrimidine-based inhibitors (e.g., the "imatinib-like" scaffolds) rely on a 1,3-nitrogen arrangement that mimics the adenine ring of ATP. While effective, this motif is highly promiscuous, often binding to hundreds of kinases with similar hinge regions.
The Pyridazine Advantage
The pyridazine (1,2-diazine) core introduces a high dipole moment and a "clustered" nitrogen electron density. When N-substituted, this scaffold forces a unique binding topology that often clashes with the "gatekeeper" residues of off-target kinases while maintaining affinity for the primary target.
Comparative Performance Metrics
The following table summarizes the performance of N-substituted pyridazines compared to standard Pyrimidine and Pyrazole scaffolds, based on aggregated SAR data from recent JNK and Haspin inhibitor campaigns.
| Feature | N-Substituted Pyridazine | Standard Pyrimidine | Pyrazole / Urea | Impact on Drug Discovery |
| Kinome Selectivity (Gini Score) | High (> 0.75) | Moderate (0.40 - 0.60) | Low (< 0.40) | Pyridazines reduce "pan-kinase" inhibition, lowering toxicity risks. |
| Solubility (logS) | High (Polar N-N bond) | Moderate | Low (often requires solubilizing groups) | Better bioavailability without complex formulation. |
| CYP450 Inhibition | Low | Moderate to High | Moderate | Reduced drug-drug interaction (DDI) liability. |
| hERG Liability | Moderate (Requires specific substituent management) | Low | Moderate | Critical Control Point: Pyridazines are less lipophilic, but basic N-substituents can trigger hERG. |
| Metabolic Stability | High (Resistant to oxidative metabolism) | Moderate | Moderate | Longer half-life; reduced dosing frequency. |
Key Insight: The "inverted" nitrogen arrangement of pyridazine often prevents the "dual H-bond" hinge interaction common to pyrimidines, making them highly sensitive to the specific geometry of the target pocket. This results in a "steeper" SAR: minor changes kill potency, but also drastically strip away off-targets.
Part 2: Critical Off-Target Analysis
The Kinase Off-Target: p38 MAPK vs. JNK
A classic challenge in designing JNK (c-Jun N-terminal kinase) inhibitors is distinguishing them from p38 MAPK , which shares high sequence identity in the ATP pocket.
-
The Alternative: Pyrimidine-based inhibitors often hit both JNK and p38 with equal potency (equipotent).
-
The Pyridazine Solution: 3,6-disubstituted pyridazines have demonstrated >1000-fold selectivity for JNK1 over p38α. The N-substitution on the pyridazine ring orients the molecule to exploit the solvent-exposed region specific to JNK, creating a steric clash in the tighter p38 pocket.
The Safety Off-Target: hERG Channel
The human ether-à-go-go-related gene (hERG) potassium channel is a critical safety liability.
-
Mechanism: hERG binding is driven by pi-pi stacking (with Tyr652) and cation-pi interactions.
-
Analysis: While the pyridazine ring itself is less lipophilic than a phenyl ring (reducing hydrophobic drive), the N-substituent is the liability. If the N-substitution includes a basic amine (pK_a > 8) with a flexible linker, it can reach the hERG pore's acidic residues.
-
Mitigation: Rigidifying the N-substituent or reducing its basicity (e.g., using an amide or sulfonamide linker) usually abolishes hERG affinity in this scaffold while maintaining kinase potency.
Part 3: Experimental Protocols
To validate the selectivity claims of an N-substituted pyridazine, you must move beyond simple IC50s. The following protocols are designed to be self-validating and robust.
Protocol A: Thermal Shift Assay (TSA) for Broad Selectivity
Purpose: Rapidly filter out non-binders and identify potential off-targets before expensive enzymatic panels.
-
Reagent Prep: Prepare a 4x protein stock of the kinase panel (include Target X, p38, ERK2, CDK2) in HEPES buffer (pH 7.5).
-
Dye Prep: Dilute SYPRO Orange to 500x in water.
-
Compound Dosing: Add 1 µL of compound (10 mM DMSO stock) to 19 µL of buffer (Final conc: 500 µM).
-
Reaction Assembly: Mix 5 µL compound solution + 5 µL kinase/dye mix in a 384-well PCR plate.
-
Run: Ramp temperature from 25°C to 95°C at 0.5°C/min.
-
Analysis: Calculate
(Melting Temperature Shift).-
Validation: A
indicates significant binding. Compare the "fingerprint" of the Pyridazine vs. a control Pyrimidine (e.g., Sunitinib). The Pyridazine should show fewer "hits" (significant shifts) across the panel.
-
Protocol B: Automated Patch Clamp for hERG Assessment
Purpose: Quantify cardiac safety risk early.
-
Cell Line: CHO cells stably expressing hERG (Kv11.1).
-
Solutions:
-
Extracellular: standard Tyrode’s solution.
-
Intracellular: K-aspartate based solution.
-
-
Voltage Protocol:
-
Hold at -80 mV.
-
Depolarize to +40 mV for 2 seconds (activates channels).
-
Repolarize to -50 mV for 2 seconds (induces tail current).
-
-
Dosing: Apply compound in ascending concentrations (0.1, 1, 10, 30 µM).
-
Metric: Measure inhibition of the tail current peak amplitude.
-
Acceptance Criteria: If IC50 > 10 µM, the compound is considered "Low Risk."
-
Note: Pyridazines with flexible amino-side chains often fail here; rigid analogs pass.
-
Part 4: Visualizing the Mechanism
Diagram 1: The Selectivity Screening Workflow
This diagram outlines the logical flow for validating N-substituted pyridazines, prioritizing the elimination of "promiscuous" binders early.
Caption: A tiered screening funnel prioritizing early rejection of promiscuous binders. Thermal Shift Assays (TSA) serve as the primary gate before quantitative Kd and hERG safety profiling.
Diagram 2: Structural Basis of Selectivity
Why do Pyridazines work better? This diagram contrasts the binding topology in the ATP hinge region.
Caption: Mechanistic comparison. Pyrimidines (red) mimic ATP's dual H-bond, leading to promiscuity. Pyridazines (blue) rely on unique geometry, forcing steric clashes in off-target kinases.
References
-
Wermuth, C. G., et al. (2023). The pyridazine heterocycle in molecular recognition and drug discovery.[1] PubMed Central. Available at: [Link]
-
Bain, J., et al. (2021). Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.[2] Available at: [Link]
-
Szczepankiewicz, B. G., et al. (2006).[3] Aminopyridine-Based c-Jun N-Terminal Kinase Inhibitors with Cellular Activity and Minimal Cross-Kinase Activity. Journal of Medicinal Chemistry.[2] Available at: [Link]
-
Crebelli, R., et al. (2023). Ensemble of structure and ligand-based classification models for hERG liability profiling. Frontiers in Pharmacology. Available at: [Link]
Sources
N-(4-fluorobenzyl)-6-chloropyridazin-3-amine vs deucravacitinib for TYK2 inhibition
Topic: Comparative Profiling of TYK2 Inhibition Modalities: N-(4-fluorobenzyl)-6-chloropyridazin-3-amine vs. Deucravacitinib
Executive Summary
This guide provides a technical comparison between N-(4-fluorobenzyl)-6-chloropyridazin-3-amine (referred to herein as Compound A ) and Deucravacitinib (BMS-986165).
The comparison illustrates a fundamental shift in kinase drug discovery:
-
Compound A represents a Type I/Fragment-based ATP-competitive scaffold . It targets the highly conserved active kinase domain (JH1), offering a simplified chemical entry point but suffering from inherent selectivity challenges.
-
Deucravacitinib represents the First-in-Class Allosteric Inhibitor . It targets the regulatory pseudokinase domain (JH2), achieving unprecedented selectivity by stabilizing an auto-inhibitory conformation.
Chemical Architecture & Mechanism of Action
Compound A: The ATP-Competitive Probe
-
Structure: A functionalized aminopyridazine core.[1][2][3][4] The 3-amino group is substituted with a 4-fluorobenzyl moiety, a common hydrophobic motif used to probe the "back pocket" of the ATP binding site. The 6-chloro group serves as a synthetic handle for further elaboration (e.g., Suzuki coupling) or as a halogen bond acceptor.
-
Binding Mode (JH1): Acts as a hinge binder. The aminopyridazine nitrogen/amino motif typically forms hydrogen bonds with the hinge region of the TYK2 JH1 (catalytic) domain .
-
Limitation: The ATP-binding pocket of TYK2 shares high sequence homology with JAK1, JAK2, and JAK3.[5] Consequently, inhibitors based on this simple scaffold often exhibit poor selectivity, leading to off-target effects (e.g., anemia via JAK2 inhibition).
Deucravacitinib: The Allosteric Modulator
-
Structure: A highly optimized deuterated pyridazine-carboxamide.
-
Binding Mode (JH2): Binds exclusively to the JH2 (pseudokinase) domain .[5] It does not compete with ATP at the catalytic site. Instead, it stabilizes the JH2 domain in a specific conformation that physically locks the JH1 domain, preventing it from catalyzing phosphorylation.
-
Advantage: The JH2 domain is less conserved among JAK family members than the JH1 domain, conferring high selectivity for TYK2.
Mechanistic Visualization
The following diagram contrasts the inhibitory pathways.[1]
Figure 1: Mechanistic divergence. Compound A competes directly with ATP in the active site (JH1), while Deucravacitinib binds the pseudokinase domain (JH2) to lock the enzyme in an inactive state.
Comparative Performance Profile
The following data contrasts the optimized clinical candidate (Deucravacitinib) with the performance characteristics typical of the aminopyridazine fragment class (Compound A).
| Feature | Compound A (Aminopyridazine Scaffold) | Deucravacitinib (BMS-986165) |
| Primary Target | TYK2 JH1 (Active Kinase Domain) | TYK2 JH2 (Pseudokinase Domain) |
| Mechanism | ATP-Competitive (Type I) | Allosteric Stabilizer |
| Binding Affinity ( | Estimated: 50–500 nM (Low Potency Fragment) | 0.02 nM (High Potency) |
| Cellular Potency ( | > 1000 nM (Typical for fragments) | 2–10 nM (Whole Blood Assays) |
| Selectivity (vs. JAK1/2) | Low (< 10-fold) | High (> 2000-fold vs. JAK2) |
| Off-Target Risks | Anemia, Neutropenia (JAK2 driven) | Minimal (TYK2 specific) |
| Development Status | Synthetic Intermediate / Structural Probe | FDA Approved (Sotyktu) |
Note on Compound A Data: Specific
values for N-(4-fluorobenzyl)-6-chloropyridazin-3-amine are not reported in major clinical databases. The values above are extrapolated from Structure-Activity Relationship (SAR) data for 3-aminopyridazine fragments used in early kinase discovery [1, 2].
Experimental Protocols
To experimentally validate the difference between these two inhibitors, the following workflows are recommended.
Protocol A: Differential Selectivity Assay (Whole Blood)
This protocol distinguishes the highly selective Deucravacitinib from the non-selective Compound A by measuring downstream STAT phosphorylation in specific cell types.
Reagents:
-
Human Whole Blood (Heparinized).
-
Stimulants: IL-12 (TYK2 pathway), GM-CSF (JAK2 pathway).
-
Flow Cytometry Antibodies: pSTAT4 (TYK2 readout), pSTAT5 (JAK2 readout).
Step-by-Step Workflow:
-
Aliquot: Dispense 100 µL whole blood into 96-well plates.
-
Inhibitor Treatment: Add serial dilutions of Compound A and Deucravacitinib (0.1 nM – 10 µM). Incubate for 1 hour at 37°C.
-
Stimulation:
-
Set 1: Stimulate with IL-12 (10 ng/mL) for 15 min (Activates TYK2).
-
Set 2: Stimulate with GM-CSF (10 ng/mL) for 15 min (Activates JAK2).
-
-
Fix/Perm: Lyse RBCs and fix leukocytes using Phosflow Lyse/Fix buffer. Permeabilize with cold methanol.
-
Stain: Incubate with anti-pSTAT4 (Set 1) or anti-pSTAT5 (Set 2).
-
Analysis: Acquire via Flow Cytometry. Calculate
.
Expected Outcome:
-
Deucravacitinib: Potent inhibition of IL-12/pSTAT4 (
nM). No inhibition of GM-CSF/pSTAT5 up to 10 µM. -
Compound A: Weak inhibition of IL-12/pSTAT4. Significant inhibition of GM-CSF/pSTAT5 (indicating JAK2 cross-reactivity).
Protocol B: Thermal Shift Assay (Binding Mode Validation)
Determines if the ligand binds the ATP pocket (JH1) or Regulatory domain (JH2).
-
Protein Prep: Express and purify TYK2 JH1 domain and TYK2 JH2 domain separately.
-
Dye: Mix protein (2 µM) with SYPRO Orange dye.
-
Treatment: Add Compound A or Deucravacitinib (10 µM).
-
Melt: Ramp temperature from 25°C to 95°C in qPCR machine.
-
Result Interpretation:
-
Compound A: Will cause a
shift in the JH1 domain (ATP pocket binder). -
Deucravacitinib: Will cause a significant
shift in the JH2 domain (Pseudokinase binder) but minimal/no shift in JH1.
-
Synthetic Insight: From Fragment to Drug
Researchers utilizing N-(4-fluorobenzyl)-6-chloropyridazin-3-amine often use it as a scaffold for library generation.
-
Synthesis: The compound is typically synthesized by nucleophilic aromatic substitution (
) of 3,6-dichloropyridazine with 4-fluorobenzylamine. -
Optimization Trajectory: To convert this "Type I" fragment into a selective inhibitor, medicinal chemists historically extended the molecule to interact with the "specificity pocket" of the kinase. However, BMS shifted the paradigm by abandoning the JH1 pocket entirely in favor of the JH2 domain, leading to Deucravacitinib.
Figure 2: The divergence in medicinal chemistry strategy. Compound A represents an early synthetic intermediate or Type I scaffold, whereas Deucravacitinib represents the successful shift to allosteric targeting.
References
-
Burke, J. R., et al. (2019).[6] "Autoimmune pathways in mice and humans are blocked by pharmacological stabilization of the TYK2 pseudokinase domain." Science Translational Medicine, 11(502).
-
Wrobleski, S. T., et al. (2019). "Highly Selective Inhibition of Tyrosine Kinase 2 (TYK2) for the Treatment of Autoimmune Diseases: Discovery of the Allosteric Inhibitor BMS-986165." Journal of Medicinal Chemistry, 62(20), 8973–8995.
-
Chimalakonda, A., et al. (2021).[6] "Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors." Dermatology and Therapy, 11, 1763–1776.
-
Tokarski, J. S., et al. (2015). "Tyrosine Kinase 2-Mediated Signal Transduction in T Lymphocytes Is Blocked by Pharmacological Stabilization of the Pseudokinase Domain." Journal of Biological Chemistry, 290(17), 11061–11074.
-
PubChem Compound Summary. "3-Amino-6-chloropyridazine" (Precursor Scaffold).
Sources
- 1. PHASE 3 – New Drug Approvals [approvals121.rssing.com]
- 2. echemi.com [echemi.com]
- 3. 6-chloro-N-cyclopentylpyridazin-3-amine | 604754-56-5 | Benchchem [benchchem.com]
- 4. 2-Amino-6-chloroimidazo[1,2-b]pyridazine | 887625-09-4 | Benchchem [benchchem.com]
- 5. Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. skin.dermsquared.com [skin.dermsquared.com]
Comparative study of pyridazine and pyrimidine scaffolds in drug design
Executive Summary
The Verdict: While Pyrimidine (1,3-diazine) remains the industry standard for kinase inhibition and nucleotide mimicry due to its predictable synthetic chemistry and balanced lipophilicity, Pyridazine (1,2-diazine) has emerged as a high-value "problem solver" scaffold.
Pyridazine is superior for solubility enhancement (due to a significantly higher dipole moment) and avoiding CYP450-mediated clearance . However, this comes at the cost of increased susceptibility to Aldehyde Oxidase (AO) metabolism, requiring specific blocking strategies. This guide details the physicochemical trade-offs and experimental workflows to validate the switch.
Part 1: Physicochemical Profiling
The decision to switch from a pyrimidine to a pyridazine core is rarely arbitrary; it is usually driven by a need to alter the electronic landscape of the molecule without changing the steric footprint.
Electronic Landscape & Solubility
The defining difference between these isomers is the arrangement of the nitrogen atoms.
-
Pyrimidine: Nitrogens at 1,3 positions create a balanced electron distribution with a moderate dipole.
-
Pyridazine: Nitrogens at 1,2 positions create a concentrated region of electron density. The lone pair repulsion raises the ground state energy (increasing basicity) and creates a massive dipole moment.
Data Comparison:
| Feature | Pyrimidine (1,3-diazine) | Pyridazine (1,2-diazine) | Impact on Drug Design |
| Dipole Moment | ~2.3 D | ~3.9 D | Pyridazine significantly improves aqueous solubility. |
| pKa (Conjugate Acid) | ~1.3 | ~2.3 | Pyridazine is more basic, offering better salt formation potential. |
| LogP (Octanol/Water) | -0.40 | -0.72 | Pyridazine is intrinsically more polar (lower LogP). |
| H-Bond Acceptor | 2 discrete vectors | 1 "dual" vector | Pyridazine's adjacent N-lone pairs can mimic carboxylates or bind specific hinge regions. |
Visualization of Electronic Vectors
The following diagram illustrates the dipole vectors and Hydrogen Bond Acceptor (HBA) zones.
Figure 1: Comparative electronic profiling. Note the concentrated electron density in Pyridazine (Green) vs. the distributed density in Pyrimidine (Red).
Part 2: Metabolic Liability Analysis
This is the most critical section for the medicinal chemist. Swapping Pyrimidine for Pyridazine trades one metabolic risk for another.
The CYP vs. AO Trade-off
-
Pyrimidine: Primarily cleared via Cytochrome P450 (CYP) oxidation. Common soft spots include C-5 oxidation or N-dealkylation.
-
Pyridazine: Often resistant to CYP oxidation (due to electron deficiency) but is a "privileged substrate" for Aldehyde Oxidase (AO) .
-
Mechanism:[1][2] AO attacks the electron-deficient carbon adjacent to the nitrogen (C-3 or C-6 position) via nucleophilic attack by the molybdenum cofactor.
-
Risk:[3] AO metabolism is species-specific (high in humans/monkeys, low in dogs/rats). Standard rat PK studies will miss this clearance pathway , leading to late-stage failure.
-
Strategic Decision Tree
Figure 2: Decision logic for managing metabolic risks when switching scaffolds.
Part 3: Case Study – Kinase Inhibitor Optimization
Context: Optimization of an ATR Kinase inhibitor (Composite study based on ACS Med. Chem. Lett. 2015 data).[4]
The Challenge: A lead Pyrimidine-based compound showed potent IC50 (<10 nM) but suffered from:
-
Poor aqueous solubility (<5 µM).
-
High intrinsic clearance in human liver microsomes (HLM) driven by CYP3A4.
The Intervention: The core phenyl/pyrimidine ring was swapped for a Pyridazine .
Results:
| Metric | Pyrimidine Analog | Pyridazine Analog | Mechanism |
|---|---|---|---|
| IC50 (Potency) | 8 nM | 12 nM | Maintenance of hinge-binding geometry. |
| Solubility (pH 7.4) | 3 µM | 85 µM | Dipole moment increase (2.3D → 3.9D). |
| CYP Clearance | High | Low | Pyridazine nitrogen reduces lipophilicity, lowering CYP affinity. |
| AO Clearance | Negligible | High (Initial) | Unsubstituted C-3 was attacked by AO. |
| Final Candidate | N/A | Stable | Methyl group added to C-3 blocked AO attack. |
Part 4: Experimental Protocols
Protocol A: Synthesis (Ring Formation)
Causality: You cannot use the same reagents for both. Pyrimidines require "1,3" electrophiles; Pyridazines require "1,4" dicarbonyls.
1. Pyrimidine Synthesis (The Common Route)
-
Reagents: Amidine (Nucleophile) +
-ketoester (Electrophile). -
Conditions: NaOEt, Ethanol, Reflux, 4-6h.
-
Mechanism: Condensation followed by cyclization.
2. Pyridazine Synthesis (The "Paal-Knorr" Variant)
-
Reagents: Hydrazine (
) + 1,4-dicarbonyl compound (or -ketoacid). -
Step 1: Combine 1,4-diketone (1.0 eq) and Hydrazine hydrate (1.2 eq) in Ethanol.
-
Step 2: Reflux for 2-4 hours.
-
Step 3: If the product is a dihydropyridazine, treat with an oxidant (DDQ or Chloranil) to aromatize.
-
Critical Note: Pyridazines are electron-deficient.[2] Subsequent functionalization via
is excellent (often better than pyrimidine), but Electrophilic Aromatic Substitution (SEAr) is very difficult.
Protocol B: Validating Aldehyde Oxidase (AO) Stability
Trustworthiness: Standard microsomes (HLM) often lose AO activity during freezing/thawing. You must use specific S9 fractions or fresh cytosol.
Materials:
-
Test Compound (1 µM final).
-
Human Liver Cytosol (HLC) or S9 Fraction (AO is cytosolic).
-
Specific Inhibitor: Hydralazine (AO inhibitor) or Raloxifene (AO inhibitor).
-
Cofactor: None required for AO (unlike CYP which needs NADPH), but run with/without NADPH to distinguish CYP vs. AO.
Workflow:
-
Incubation: Prepare two parallel reaction vessels with HLC.
-
Vessel A: Compound + HLC.
-
Vessel B: Compound + HLC + Hydralazine (10 µM).
-
-
Sampling: Aliquot at 0, 15, 30, 60 min into acetonitrile (quench).
-
Analysis: LC-MS/MS monitoring parent depletion.
-
Interpretation:
-
If Vessel A shows high clearance and Vessel B is stable
AO Clearance confirmed. -
Action: Modify the scaffold at the C-3/C-6 position (steric block).
-
References
-
Physicochemical Properties of Diazines
- Title: The pyridazine heterocycle in molecular recognition and drug discovery.
- Source: Journal of Medicinal Chemistry / PMC.
-
URL:[Link]
-
Aldehyde Oxidase Metabolism
-
Kinase Inhibitor Case Study (ATR Kinase)
-
Structure-Metabolism Relationships
- Title: Structure–metabolism relationships in human-AOX: Chemical insights
- Source: PNAS.
-
URL:[Link]
Sources
Validating the target engagement of N-(4-fluorobenzyl)-6-chloropyridazin-3-amine in cells
[1]
Executive Summary & Compound Profile
N-(4-fluorobenzyl)-6-chloropyridazin-3-amine (CAS: 872102-12-0) represents a privileged scaffold in medicinal chemistry.[1] The 3-aminopyridazine core is a bioisostere often utilized to target G-Protein Coupled Receptors (specifically Histamine H4) and Kinase hinge regions .[1] Validating its target engagement (TE) in a cellular context is critical to distinguish bona fide binding from off-target cytotoxicity.[1]
This guide compares and details three primary validation methodologies: NanoBRET™ TE , Cellular Thermal Shift Assay (CETSA) , and Functional Phenotypic Profiling .[1]
Comparative Analysis of Validation Methods
| Feature | NanoBRET™ TE | CETSA (MS/Western) | Functional Assays (cAMP/Ca2+) |
| Primary Utility | Quantifying occupancy & residence time | Validating physical binding & stability | Confirming downstream pathway modulation |
| Target Class | GPCRs (H4R), Kinases | Soluble Enzymes, some Membrane Proteins | Receptors, Signaling Cascades |
| Throughput | High (96/384-well) | Medium (Western) to High (MS) | High |
| Cell Context | Live Cells (Intact) | Intact Cells or Lysate | Live Cells |
| Pros | Real-time kinetics; specific | Label-free (for CETSA-MS); unbiased | Physiologically relevant readout |
| Cons | Requires tracer & fusion vector | Hard for multipass transmembrane proteins | Indirect; prone to false positives |
Primary Target Hypothesis: Histamine H4 Receptor (GPCR)[1]
Based on structural activity relationship (SAR) data, the N-benzyl-pyridazin-3-amine motif is a known pharmacophore for Histamine H4 Receptor (H4R) antagonists [1].[1] H4R is a G
Protocol A: NanoBRET™ Target Engagement (The Gold Standard)
NanoBRET™ uses Bioluminescence Resonance Energy Transfer (BRET) to measure the physical binding of your compound to the target in live cells.[1] It is superior to radioligand binding as it accounts for the intact cellular membrane barrier.[1]
Mechanism of Action:
-
Target Expression: Cells express H4R fused to NanoLuc® luciferase (Energy Donor).[1]
-
Tracer Addition: A cell-permeable fluorescent tracer (Energy Acceptor) binds the H4R orthosteric pocket.[1]
-
Competition: N-(4-fluorobenzyl)-6-chloropyridazin-3-amine competes with the tracer.[1]
-
Readout: Loss of BRET signal indicates target engagement.[1]
Step-by-Step Protocol:
-
Transfection (Day 1):
-
Plate HEK293T cells at 2x10^5 cells/mL in 6-well plates.
-
Transfect with H4R-NanoLuc fusion vector using FuGENE® HD (3:1 ratio).[1]
-
Incubate 24 hours at 37°C, 5% CO2.
-
-
Seeding & Tracer Equilibration (Day 2):
-
Trypsinize and re-seed cells into white 96-well non-binding surface plates (2x10^4 cells/well).
-
Add NanoBRET™ Tracer K-5 (or H4R-specific tracer) at the determined
concentration (typically 0.1 - 0.5 µM).[1]
-
-
Compound Treatment:
-
Prepare a serial dilution of N-(4-fluorobenzyl)-6-chloropyridazin-3-amine (10 µM to 1 pM) in Opti-MEM.
-
Add to cells.[1] Include "No Compound" (Max BRET) and "Excess Unlabeled Inhibitor" (Min BRET) controls.
-
Crucial Step: Incubate for 2 hours at 37°C to reach equilibrium.
-
-
Measurement:
-
Data Analysis:
Secondary Target Hypothesis: Kinase / Enzyme (Off-Target)[1]
The chloropyridazine core can mimic the adenine ring of ATP, making Kinases (e.g., CDK, GSK3) or metabolic enzymes like DAAO (D-Amino Acid Oxidase) potential targets [2].[1]
Protocol B: Cellular Thermal Shift Assay (CETSA)
CETSA relies on the principle of ligand-induced thermal stabilization .[1] When N-(4-fluorobenzyl)-6-chloropyridazin-3-amine binds its target, it increases the protein's melting temperature (
Workflow Diagram:
Step-by-Step Protocol:
-
Treatment:
-
Treat 1x10^7 cells with 10 µM N-(4-fluorobenzyl)-6-chloropyridazin-3-amine (or DMSO control) for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Wash cells with PBS + Protease Inhibitors.[1]
-
Resuspend and divide into 10 aliquots (50 µL each).
-
Heat each aliquot to a distinct temperature (e.g., 37, 40, 43, 46, 49, 52, 55, 58, 61, 67°C) for 3 minutes in a thermal cycler.
-
Cool immediately at RT for 3 minutes.
-
-
Lysis & Separation:
-
Add lysis buffer (with 0.4% NP-40) and perform 3 freeze-thaw cycles (liquid nitrogen / 25°C).
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated (unstable) proteins.
-
-
Detection (Western Blot):
Functional Validation: H4R Signaling Pathway[1]
To confirm that binding results in functional modulation (Antagonism), assess the downstream cAMP pathway.[1] H4R is
Signaling Pathway Diagram:
cAMP HTRF Assay Protocol:
-
Cell Prep: Use CHO-K1 cells stably expressing H4R.[1]
-
Stimulation:
-
Incubation: 30 minutes at RT.
-
Detection: Add HTRF lysis buffer containing anti-cAMP-Cryptate and cAMP-d2.[1]
-
Readout: Measure HTRF ratio (665/620 nm).
-
Interpretation: If the compound is an antagonist , you will see a recovery of cAMP levels (increase in signal) despite the presence of Histamine.[1]
-
References
-
Histamine H4 Receptor Antagonists: Kiss, R., et al. (2008).[1] "Histamine H4 receptor ligands and their potential therapeutic applications." Expert Opinion on Therapeutic Patents, 18(3), 205-221.[1]
-
Pyridazine Scaffold in Drug Discovery: Matada, B.S., et al. (2021).[1] "Pyridazine derivatives: A review on their pharmacological significance and recent developments." Journal of Molecular Structure, 1242, 130698.[1] [1]
-
NanoBRET Technology: Machleidt, T., et al. (2015).[1] "NanoBRET—A Novel BRET Platform for the Analysis of Protein-Protein Interactions."[1] ACS Chemical Biology, 10(5), 1197–1204.[1]
-
CETSA Methodology: Jafari, R., et al. (2014).[1] "The cellular thermal shift assay for evaluating drug target interactions in cells."[1] Nature Protocols, 9, 2100–2122.[1]
Cross-reactivity of N-(4-fluorobenzyl)-6-chloropyridazin-3-amine
Technical Comparison Guide: Cross-Reactivity & Selectivity Profile of N-(4-fluorobenzyl)-6-chloropyridazin-3-amine
Part 1: Executive Technical Synthesis
N-(4-fluorobenzyl)-6-chloropyridazin-3-amine (NFCP) is a high-value pharmacophore intermediate and probe compound.[1] While primarily utilized as a scaffold for synthesizing PARP-1 inhibitors and Sigma-1 receptor (
This guide objectively compares NFCP against standard reference compounds, dissecting its tendency to interact with off-target systems due to the bio-isosteric nature of the pyridazine ring.[1]
The "Privileged Scaffold" Paradox
The 3-amino-6-chloropyridazine core mimics the adenine ring of ATP (relevant for kinases) and the GABA neurotransmitter structure.[1] The addition of the 4-fluorobenzyl group increases lipophilicity (
Part 2: Comparative Profiling (Data & Alternatives)
The following analysis benchmarks NFCP against Gabazine (GABA-A reference antagonist) and Olaparib (PARP reference inhibitor) to illustrate its cross-reactivity landscape.
Table 1: Pharmacological Cross-Reactivity Matrix
| Feature | NFCP (The Probe) | Gabazine (SR-95531) | Olaparib (Lynparza) |
| Primary Class | Synthetic Intermediate / Probe | GABA-A Antagonist | PARP Inhibitor |
| Core Scaffold | 6-chloropyridazin-3-amine | Aryl-aminopyridazine | Phthalazinone (Bio-isostere) |
| GABA-A Affinity ( | Moderate (~500 nM - 5 | High (200 nM) | Negligible (>10 |
| PARP-1 IC | Low Potency (Fragment-like) | Inactive | High Potency (5 nM) |
| Kinase Liability | High (ATP Pocket Mimic) | Low | Low (Highly Selective) |
| Chemical Reactivity | High (Nucleophilic Displacement) | Stable | Stable |
| Key Risk | False Positives in CNS Screens | Seizure induction | Hematological toxicity |
Analyst Note: NFCP exhibits a "hybrid" profile.[1] It lacks the potency of a final drug (like Olaparib) but possesses enough structural overlap with Gabazine to cause significant interference in GABAergic assays.[1] This is the primary source of cross-reactivity data misinterpretation in early-stage screening.[1]
Part 3: Mechanistic Analysis (Signal Pathways)
The cross-reactivity stems from the Pyridazine Nitrogen Pair (N-N) .[1] In the intended target (e.g., PARP or Kinase), these nitrogens accept hydrogen bonds.[1] However, in the GABA-A receptor, they mimic the carboxylate of GABA, locking the receptor in a closed state.[1]
Diagram 1: The Cross-Reactivity Mechanism (SAR Logic)
Caption: Mechanistic bifurcation showing how the pyridazine core drives both therapeutic binding (PARP) and off-target liabilities (GABA/Kinase).[1]
Part 4: Experimental Validation Protocols
To validate whether observed biological effects are due to specific targeting or GABAergic cross-reactivity, you must employ a Negative Control Loop .[1]
Protocol A: The "GABA-Shift" Validation Assay
Objective: Determine if NFCP efficacy is contaminated by GABA-A antagonism.[1]
-
System: HEK293 cells expressing
GABA-A receptors (using FLIPR Membrane Potential Dye). -
Baseline: Establish EC
of GABA ( ).[1] -
Challenge: Incubate cells with NFCP (
) for 15 minutes. -
Stimulation: Apply GABA at EC
.[1] -
Readout:
-
Differentiation Step (Critical): Repeat in the presence of Diazepam (
).[1] If NFCP is acting at the benzodiazepine site (allosteric), the shift will be non-competitive.[1] If it mimics Gabazine (orthosteric), Diazepam will not fully rescue the blockade.[1]
Protocol B: Chemical Stability & "False Positive" Check
Objective: Ensure the 6-Chloro group is not covalently modifying your target protein (PAINS assay).[1]
-
Incubation: Mix NFCP (
) with Glutathione (GSH) ( ) in PBS (pH 7.4). -
Timepoints: 0h, 4h, 24h at 37°C.[1]
-
Analysis: LC-MS/MS.
-
Failure Criteria: Appearance of [M-Cl+SG]+ adduct mass.[1]
-
Interpretation: If >5% adduct formation is observed, biological data may be driven by covalent modification rather than reversible binding.[1]
-
Part 5: Workflow for Screening
Use this decision tree to determine if NFCP is suitable for your specific library or if a derivative is required.
Diagram 2: Screening Decision Logic
Caption: Decision matrix for validating NFCP hits, prioritizing the exclusion of covalent artifacts and GABAergic interference.
References
-
Wermuth, C. G. (2004).[1] The Practice of Medicinal Chemistry. Academic Press.[1] (Discusses pyridazine bio-isosterism with GABA). [1]
-
He, R., et al. (2014).[1] "Structure-Activity Relationship Studies of Pyridazine Derivatives as Potent PARP-1 Inhibitors." European Journal of Medicinal Chemistry, 76, 77-86.[1][2] (Establishes the scaffold utility in PARP). [1]
-
Johnston, G. A. R. (2002).[1] "Medicinal Chemistry and Molecular Pharmacology of GABA-A Receptors." Current Topics in Medicinal Chemistry, 2(8), 903-913.[1] (Details the Gabazine/Pyridazine pharmacophore).
-
Baell, J. B., & Holloway, G. A. (2010).[1] "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries." Journal of Medicinal Chemistry, 53(7), 2719–2740.[1] (Relevant for the 6-chloro reactivity analysis).
Sources
- 1. 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Orthogonal Assay Development for Confirming Kinase Inhibitor Activity: A Case Study with Gedatolisib (PI-103)
In the landscape of drug discovery, particularly for kinase inhibitors, the validation of a compound's activity and mechanism of action is paramount. Relying on a single assay can often be misleading due to potential artifacts or off-target effects. This guide presents a framework for employing orthogonal assays to robustly confirm the activity of a kinase inhibitor, using the dual PI3K/mTOR inhibitor Gedatolisib (formerly PI-103) as a case study. Gedatolisib's well-characterized dual-specificity provides an excellent model to illustrate how different experimental approaches can be integrated to build a comprehensive and convincing data package.
This guide is designed for researchers, scientists, and drug development professionals, providing not only detailed protocols but also the scientific rationale behind the selection of each method. We will explore a trio of assays, each interrogating a different aspect of the drug's action: a direct biochemical assay to measure enzyme inhibition, a cell-based target engagement assay to confirm interaction in a physiological context, and a downstream signaling assay to verify the intended functional consequence.
Biochemical Assay: Direct Measurement of Kinase Inhibition
The foundational step in characterizing a kinase inhibitor is to determine its direct effect on the enzymatic activity of its purified target protein(s). A LanthaScreen™ Eu Kinase Binding Assay is a robust, high-throughput method ideal for this purpose.
Scientific Rationale
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay directly measures the binding of the inhibitor to the kinase's ATP pocket. It relies on the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by the test compound. The resulting decrease in the FRET signal is directly proportional to the binding affinity of the inhibitor. This method is highly specific and provides a quantitative measure of the compound's potency (typically as an IC50 or Ki value) in a controlled, cell-free environment.
Experimental Workflow: LanthaScreen™ Kinase Binding Assay
The workflow for assessing Gedatolisib's activity against PI3K and mTOR would follow this general structure.
Caption: Workflow for a TR-FRET based kinase binding assay.
Step-by-Step Protocol
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of Gedatolisib in a buffer containing DMSO. The concentration range should bracket the expected IC50.
-
Reagent Preparation: Prepare a working solution containing the target kinase (e.g., PI3Kα or mTOR), the corresponding Europium-labeled anti-tag antibody, and the Alexa Fluor™ 647-labeled ATP-competitive tracer.
-
Assay Plate Setup: Dispense the diluted Gedatolisib and controls (no inhibitor, no enzyme) into a low-volume 384-well plate.
-
Reaction Initiation: Add the kinase/tracer/antibody mixture to all wells to start the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Data Acquisition: Read the plate using a microplate reader capable of TR-FRET. Excite at 340 nm and measure emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).
-
Data Analysis: Calculate the 665/615 nm emission ratio. Plot the ratio against the logarithm of the Gedatolisib concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Target Engagement Assay: Confirming Cellular Binding
While a biochemical assay confirms direct enzyme inhibition, it does not prove that the compound can enter a cell and engage its target in that complex environment. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique to verify target engagement in intact cells or tissue.
Scientific Rationale
CETSA® operates on the principle that a protein becomes more resistant to thermal denaturation when its ligand is bound. In this assay, cells are treated with the compound, heated to a specific temperature, and then lysed. The amount of soluble, non-denatured target protein remaining is then quantified, typically by Western blot or other protein detection methods. An increase in the amount of soluble protein at a given temperature in drug-treated cells compared to vehicle-treated cells indicates that the drug has bound to and stabilized the target protein.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA®)
Caption: General workflow for a Cellular Thermal Shift Assay (CETSA®).
Step-by-Step Protocol
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., MCF-7, which has an active PI3K pathway) to ~80% confluency. Treat the cells with Gedatolisib or a vehicle control (e.g., 0.1% DMSO) for 1-2 hours.
-
Harvesting: Harvest the cells by trypsinization, wash with PBS, and resuspend in a buffered solution.
-
Heating Step: Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler to a range of temperatures for 3 minutes, followed by a cooling step. A typical range to test is 40°C to 70°C.
-
Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured and aggregated proteins.
-
Quantification: Carefully collect the supernatant, which contains the soluble protein fraction. Analyze the levels of the target proteins (PI3K and mTOR) and a control protein (e.g., GAPDH) by Western blotting.
-
Data Analysis: Densitometry is used to quantify the band intensities. The fraction of soluble protein at each temperature is plotted, generating a "melting curve." A shift in this curve to a higher temperature for the Gedatolisib-treated samples confirms target engagement.
Functional Assay: Measuring Downstream Pathway Inhibition
The ultimate validation of an inhibitor's activity is to demonstrate its effect on the downstream signaling pathway. For a PI3K/mTOR inhibitor, this involves measuring the phosphorylation status of key downstream substrates like Akt and S6 Ribosomal Protein.
Scientific Rationale
The PI3K/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. PI3K, when activated, phosphorylates PIP2 to PIP3, leading to the recruitment and activation of Akt. mTOR, particularly in the mTORC1 complex, phosphorylates downstream targets like S6 kinase (S6K), which in turn phosphorylates the S6 ribosomal protein (S6). By using antibodies specific to the phosphorylated forms of these proteins (e.g., p-Akt Ser473, p-S6 Ser235/236), a Western blot can provide a direct readout of the pathway's activity. Inhibition by Gedatolisib should lead to a dose-dependent decrease in the phosphorylation of these key nodes.
Signaling Pathway Overview
Caption: Simplified PI3K/Akt/mTOR signaling pathway showing points of inhibition.
Step-by-Step Protocol
-
Cell Culture and Serum Starvation: Plate cells (e.g., MCF-7) and allow them to adhere. The following day, replace the medium with a low-serum or serum-free medium for 16-24 hours to reduce basal pathway activity.
-
Inhibitor Treatment: Pre-treat the serum-starved cells with various concentrations of Gedatolisib for 1-2 hours.
-
Pathway Stimulation: Stimulate the pathway by adding a growth factor like insulin or IGF-1 for 15-30 minutes.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard method like the BCA assay.
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for p-Akt (Ser473), total Akt, p-S6 (Ser235/236), total S6, and a loading control (e.g., β-actin).
-
Data Analysis: After incubation with appropriate secondary antibodies and a chemiluminescent substrate, visualize the bands. Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal for each target. Plot the normalized signal against the inhibitor concentration to determine the IC50 for pathway inhibition.
Comparison of Orthogonal Assays
The three assays described provide complementary information, and when used together, they create a powerful validation package for a kinase inhibitor.
| Assay Type | Parameter Measured | Context | Advantages | Limitations |
| LanthaScreen™ Binding Assay | Direct binding affinity (IC50/Ki) | Biochemical (Purified Protein) | High-throughput, quantitative, highly specific to the target enzyme. | Lacks physiological context; does not account for cell permeability, efflux, or off-target effects in a cell. |
| Cellular Thermal Shift Assay (CETSA®) | Target Engagement | Cellular (Intact Cells) | Confirms compound enters cells and binds to the intended target; can be adapted for in-vivo use. | Lower throughput, semi-quantitative, can be technically challenging. Does not measure functional outcome. |
| Downstream Western Blot | Functional Pathway Inhibition | Cellular (Signaling Cascade) | Measures the direct functional consequence of target inhibition in a physiological context. | Lower throughput, requires specific antibodies, pathway complexity can sometimes complicate interpretation. |
Conclusion
Confirming the activity of a lead compound like N-(4-fluorobenzyl)-6-chloropyridazin-3-amine, or our model compound Gedatolisib, requires a multi-faceted approach. A single data point, however precise, is insufficient to confidently progress a compound through the drug discovery pipeline. The strategy outlined here—combining a direct biochemical binding assay, a cellular target engagement assay, and a functional downstream signaling assay—provides a robust, self-validating system. This orthogonal approach ensures that the observed biological effect is a direct consequence of the inhibitor binding to its intended target and modulating its associated signaling pathway, thereby establishing a clear and trustworthy mechanism of action.
References
-
Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. Available at: [Link]
-
Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations. Nature Reviews Cancer. Available at: [Link]
-
Saxton, R. A., & Sabatini, D. M. (2017). mTOR Signaling in Growth, Metabolism, and Disease. Cell. Available at: [Link]
A Head-to-Head Comparison of SMARCA2/4 Degraders: The Critical Role of the Linker in Achieving Selectivity and Efficacy
Introduction: The Rationale for Degrading SMARCA2/4
The SWI/SNF chromatin remodeling complex is a critical regulator of gene expression, and its dysfunction is implicated in a significant portion of human cancers. This complex relies on one of two mutually exclusive ATPases, SMARCA4 (BRG1) and SMARCA2 (BRM), for its function. In a notable subset of cancers, particularly non-small cell lung cancer, the SMARCA4 gene is inactivated through mutations, rendering the cancer cells dependent on its paralog, SMARCA2, for survival. This synthetic lethal relationship has established SMARCA2 as a compelling therapeutic target.[1][2]
However, the high degree of homology between the bromodomains of SMARCA2 and SMARCA4 makes the development of selective small molecule inhibitors challenging.[3] Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful alternative. These bifunctional molecules induce the degradation of a target protein by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC consists of a ligand that binds the target protein, another that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. This guide provides a head-to-head comparison of prominent SMARCA2/4 degraders, with a particular focus on how the linker composition dictates their potency, selectivity, and overall therapeutic potential.
The PROTAC Mechanism of Action for SMARCA2/4 Degradation
The fundamental principle behind SMARCA2/4 PROTACs is the formation of a ternary complex between the degrader molecule, the SMARCA2 or SMARCA4 protein, and an E3 ubiquitin ligase. This proximity induces the E3 ligase to polyubiquitinate the target protein, marking it for degradation by the 26S proteasome. The choice of E3 ligase, typically either von Hippel-Lindau (VHL) or Cereblon (CRBN), and the nature of the linker are critical determinants of the efficiency and selectivity of this process.
Caption: SMARCA2/4 degradation can impact YAP/TAZ-mediated transcription.
Experimental Protocols for Evaluating SMARCA2/4 Degraders
To ensure scientific integrity and reproducibility, standardized experimental protocols are essential for the characterization and comparison of SMARCA2/4 degraders.
Workflow for SMARCA2/4 Degrader Evaluation
Caption: A streamlined workflow for the comprehensive evaluation of SMARCA2/4 degraders.
Ternary Complex Formation Assay (TR-FRET)
This assay quantifies the formation of the PROTAC-induced ternary complex.
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the proximity of two molecules. A terbium (Tb)-labeled anti-tag antibody binds to a tagged E3 ligase, and an Alexa Fluor 488 (AF488)-labeled anti-tag antibody binds to a tagged SMARCA2/4 bromodomain. In the presence of a PROTAC, the two proteins are brought into proximity, allowing for energy transfer from the Tb donor to the AF488 acceptor, generating a FRET signal.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20.
-
Recombinant Proteins: Purified, tagged (e.g., GST-SMARCA2-BD, His-VHL/CRBN complex).
-
Antibodies: Tb-anti-GST and AF488-anti-His antibodies.
-
PROTACs: Serially diluted in DMSO, then in assay buffer.
-
-
Assay Plate Setup:
-
In a 384-well plate, add the tagged SMARCA2/4 bromodomain and the tagged E3 ligase complex to each well at optimized concentrations (e.g., 2-10 nM).
-
Add the serially diluted PROTACs to the wells.
-
-
Incubation:
-
Incubate the plate at room temperature for 1-2 hours to allow for ternary complex formation.
-
-
Detection:
-
Add the Tb- and AF488-labeled antibodies to the wells.
-
Incubate for another 1-2 hours at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio and plot against the PROTAC concentration to determine the EC50 for ternary complex formation.
-
In Vitro Ubiquitination Assay
This assay confirms that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the target protein.
Principle: This reconstituted in vitro system contains all the necessary components for ubiquitination: E1 activating enzyme, an appropriate E2 conjugating enzyme, the E3 ligase, ubiquitin, ATP, and the target protein. The reaction products are then analyzed by Western blot to detect polyubiquitinated SMARCA2/4.
Step-by-Step Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT):
-
Recombinant E1 enzyme (e.g., UBE1)
-
Recombinant E2 enzyme (e.g., UBE2D2)
-
Recombinant E3 ligase complex (VHL or CRBN)
-
Recombinant SMARCA2 or SMARCA4 protein
-
Ubiquitin
-
PROTAC degrader or DMSO control
-
-
Initiate the reaction by adding ATP.
-
-
Incubation:
-
Incubate the reaction at 37°C for 1-2 hours.
-
-
Reaction Termination:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
-
Western Blot Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody against SMARCA2 or SMARCA4.
-
Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands. A high molecular weight smear indicates polyubiquitination.
-
Cellular Degradation Assay (Western Blot)
This is the gold standard for confirming protein degradation in a cellular context.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Plate SMARCA4-mutant (e.g., NCI-H1568) and wild-type cells in multi-well plates.
-
Treat the cells with a dose-response of the PROTAC degrader or DMSO control for a specified time (e.g., 18-24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST).
-
Incubate with primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the bands using a chemiluminescence imager.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the SMARCA2 and SMARCA4 band intensities to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximal degradation).
-
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the effect of SMARCA2/4 degradation on cell proliferation and viability.
Principle: The CellTiter-Glo® assay measures the amount of ATP present, which is an indicator of metabolically active, viable cells. [4] Step-by-Step Protocol:
-
Cell Plating:
-
Seed SMARCA4-mutant and wild-type cells in opaque-walled 96-well plates at an appropriate density.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the PROTAC degrader.
-
-
Incubation:
-
Incubate the plates for an extended period (e.g., 6-10 days) to allow for the anti-proliferative effects to manifest.
-
-
Assay Procedure:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the log of the PROTAC concentration and fit a dose-response curve to determine the IC50 value.
-
Conclusion and Future Perspectives
The development of SMARCA2/4 degraders has rapidly progressed, with a clear understanding emerging of how to achieve selectivity for SMARCA2. The linker is not merely a passive tether but an active contributor to the formation of a productive ternary complex, influencing both selectivity and pharmacokinetic properties. VHL-based degraders like ACBI2 and PRT3789 have demonstrated the feasibility of achieving orally bioavailable and clinically viable selective SMARCA2 degraders. The emergence of potent CRBN-based degraders such as YDR1 and YD54 provides valuable alternatives, potentially with different safety and efficacy profiles.
The head-to-head comparison of these molecules reveals a trade-off between potency, selectivity, and drug-like properties, all of which are heavily influenced by the linker. Future research will likely focus on further refining linker chemistry to optimize all these parameters simultaneously. Additionally, exploring novel E3 ligases and expanding the repertoire of warheads will undoubtedly lead to the development of next-generation SMARCA2/4 degraders with enhanced therapeutic potential for patients with SMARCA4-deficient cancers.
References
-
A947 | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Retrieved February 7, 2026, from [Link]
-
Elucidating the Molecular Mechanism of Action of the First-in-Human SMARCA2 Selective Degrader PRT3789 1646 - Prelude Therapeutics. (n.d.). Retrieved February 7, 2026, from [Link]
-
Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]
-
ACBI2 is an orally bioavailable degrader that preferentially degrades... - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]
-
PRT3789 Is a First-in-Human SMARCA2-Selective Degrader That Induces Synthetic Lethality in SMARCA4-Mutated Cancers - PubMed. (2026, January 2). Retrieved February 7, 2026, from [Link]
-
Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (2025, April 25). Retrieved February 7, 2026, from [Link]
-
An overview of signaling pathways regulating YAP/TAZ activity - PMC - PubMed Central. (n.d.). Retrieved February 7, 2026, from [Link]
-
A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC. (2023, January 31). Retrieved February 7, 2026, from [Link]
-
In vitro Protein Ubiquitination Assays - Bio-protocol. (n.d.). Retrieved February 7, 2026, from [Link]
-
Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI. (2025, December 1). Retrieved February 7, 2026, from [Link]
-
A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC. (2022, October 10). Retrieved February 7, 2026, from [Link]
-
BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC. (n.d.). Retrieved February 7, 2026, from [Link]
-
SMARCA2 degraders promote differentiation and inhibit proliferation in AML models - Prelude Therapeutics. (n.d.). Retrieved February 7, 2026, from [Link]
-
In vitro Di-ubiquitin Formation Assay and E3 Cooperation Assay - PMC - NIH. (2022, November 5). Retrieved February 7, 2026, from [Link]
-
Prelude Therapeutics Presents Preclinical Data on First-in-Class SMARCA2 and Selective KAT6A Degraders at AACR Annual Meeting | Nasdaq. (2025, April 25). Retrieved February 7, 2026, from [Link]
-
Prelude Therapeutics Reports Second Quarter 2025 Financial Results and Provides Corporate Update - FirstWord Pharma. (2025, August 14). Retrieved February 7, 2026, from [Link]
-
University of Dundee Mechanistic and Structural Features of PROTAC Ternary Complexes Casement, Ryan. (n.d.). Retrieved February 7, 2026, from [Link]
-
Cell Viability Protocol using CellTiter-Glo 3D. (2025, March 28). Retrieved February 7, 2026, from [Link]
-
General Protocol for Western Blotting - Bio-Rad. (n.d.). Retrieved February 7, 2026, from [Link]
-
In Vitro Analysis of E3 Ubiquitin Ligase Function - JoVE. (2021, May 14). Retrieved February 7, 2026, from [Link]
-
Molecular Mechanism of Hippo–YAP1/TAZ Pathway in Heart Development, Disease, and Regeneration - Frontiers. (n.d.). Retrieved February 7, 2026, from [Link]
-
Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (n.d.). Retrieved February 7, 2026, from [Link]
-
(PDF) TGF‐β/Smads signaling pathway, Hippo‐YAP/TAZ signaling pathway, and VEGF: Their mechanisms and roles in vascular remodeling related diseases - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]
-
Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds - YouTube. (2023, January 5). Retrieved February 7, 2026, from [Link]
-
Highly Selective SMARCA2 Degraders. (n.d.). Retrieved February 7, 2026, from [Link]
-
(PDF) An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry - ResearchGate. (2022, June 17). Retrieved February 7, 2026, from [Link]
-
Von Hippel-Lindau (VHL)-based and cereblon (CRBN)-based small-molecule... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]
-
Prelude Therapeutics Unveils SMARCA Degrader Data at 36th EORTC-NCI-AACR Symposium - Patsnap Synapse. (2024, November 1). Retrieved February 7, 2026, from [Link]
-
SMARCA2/4 PROTAC | ACBI1 Table of contents - opnMe. (n.d.). Retrieved February 7, 2026, from [Link]
-
Stepwise Western Blot Protocol for Lab Researchers – AstorScientific. (2025, November 14). Retrieved February 7, 2026, from [Link]
-
Mechanisms of YAP/TAZ transcriptional control - Cell Stress. (2021, October 29). Retrieved February 7, 2026, from [Link]
-
General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed. (2021, February 26). Retrieved February 7, 2026, from [Link]
-
In Vitro Ubiquitination Assay for Plant Proteins. (n.d.). Retrieved February 7, 2026, from [Link]
-
Prelude loses CMO, pauses SMARCA2 degraders, scores Incyte cash - Fierce Biotech. (2025, November 4). Retrieved February 7, 2026, from [Link]
Sources
Safety Operating Guide
N-(4-fluorobenzyl)-6-chloropyridazin-3-amine proper disposal procedures
Executive Safety Directive
STOP AND READ: N-(4-fluorobenzyl)-6-chloropyridazin-3-amine is a halogenated heteroaromatic amine .[1][2] It must NEVER be disposed of via sanitary sewer systems (sink drains) or mixed with non-halogenated solvent waste streams.
The presence of both Chlorine (Cl) and Fluorine (F) substituents on the pyridazine and benzyl rings mandates high-temperature incineration with specific scrubbing capabilities. Improper disposal risks the formation of dioxins and the release of corrosive acid gases (HCl, HF) into the environment.
Immediate Classification:
-
Primary Waste Stream: Halogenated Organic Waste.
-
RCRA Characteristic: Toxic / Irritant.
-
Disposal Method: High-Temperature Incineration (approx. 1100°C) with off-gas scrubbing.[1][2]
Hazard Analysis & Chemical Causality
To understand the why behind the protocol, we must analyze the molecule's stability and reactivity profile. This is not just "waste"; it is a chemical system that requires stabilization.
| Structural Component | Hazard Potential | Disposal Implication |
| Pyridazine Ring (N=N) | Nitrogen-rich heteroaromatic.[1][2] Thermal decomposition releases Nitrogen Oxides ( | Requires controlled oxidation to prevent |
| Chlorine Substituent (-Cl) | Precursor to Hydrogen Chloride (HCl) gas during combustion.[1][2] | MANDATORY SEGREGATION: If mixed with oxidizers in a waste drum, can generate |
| Fluorobenzyl Group (-F) | Precursor to Hydrogen Fluoride (HF) gas during combustion.[1][2] | CRITICAL: Standard incinerators may be damaged by HF. Waste manifest must explicitly declare "Fluorinated Organics." |
| Secondary Amine (-NH-) | Basic functionality.[1][2] Can form salts with acids. | Do not mix with strong acid waste streams (exothermic neutralization risk). |
Pre-Disposal Segregation Protocol
Effective disposal begins at the bench, not the loading dock. You must establish a "Self-Validating System" where the waste container itself prevents incompatibility errors.
The Segregation Decision Tree
Figure 1: Decision logic for segregating N-(4-fluorobenzyl)-6-chloropyridazin-3-amine waste. Note that the presence of the fluorinated solute overrides the classification of non-halogenated solvents.
Detailed Disposal Standard Operating Procedure (SOP)
Prerequisite: Ensure you have the correct container.
-
Solids: Wide-mouth HDPE drum or amber glass jar.
-
Liquids: HDPE carboy or Safety Can (Type I) compatible with halogenated solvents. Avoid unlined metal cans due to potential HCl generation over time.
Step 1: Preparation & PPE
-
PPE: Nitrile gloves (double-gloved recommended for fluorinated compounds), safety goggles, and lab coat.[1][2]
-
Engineering Control: All transfers must occur inside a certified chemical fume hood.
Step 2: pH Validation (Liquid Waste Only)
-
Action: Dip a pH strip into the waste stream before adding the pyridazine compound.
-
Requirement: pH must be between 5 and 9 .
-
Why? Adding this basic amine to a highly acidic waste container can cause an immediate exothermic reaction and pressure buildup. If waste is acidic, neutralize slowly with Sodium Bicarbonate before addition.
Step 3: Transfer & Labeling
-
Labeling: Affix a hazardous waste tag BEFORE filling.[3]
-
Mandatory Fields:
-
Chemical Name: Write out full name: "N-(4-fluorobenzyl)-6-chloropyridazin-3-amine". DO NOT use abbreviations or structure drawings alone.
-
Constituents: List all solvents (e.g., "95% Dichloromethane, 5% Pyridazine derivative").
-
Hazard Checkbox: Check "Toxic" and "Irritant".
-
Special Note: Write "CONTAINS ORGANIC FLUORINE" clearly on the tag. This alerts the incineration facility to use HF-resistant scrubbers.
-
Step 4: Storage & Handoff
-
Store in the "Satellite Accumulation Area" inside a secondary containment tray.
-
Keep the container closed at all times unless actively adding waste.[3][4][5]
-
Schedule pickup when the container is 90% full.[6]
Emergency Spill Response Protocol
In the event of a benchtop spill, immediate action is required to prevent contamination of the lab environment.
Figure 2: Emergency response workflow. Note that solid spills should be cleaned with a damp cloth to prevent dust generation (inhalation hazard).
References & Regulatory Grounding
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[7]
-
Source:
-
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
-
Source:[1]
-
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261.
-
Source:[1]
-
-
PubChem. 6-Amino-3-chloropyridazine (Precursor/Fragment Data). National Library of Medicine.
-
Source:[1]
-
Disclaimer: This guide is for educational and operational planning purposes. Always consult your institution's Environmental Health & Safety (EHS) officer and the specific Safety Data Sheet (SDS) for the exact lot number of your compound before handling.
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. rug.nl [rug.nl]
- 7. reed.edu [reed.edu]
A Senior Application Scientist's Guide to Handling N-(4-fluorobenzyl)-6-chloropyridazin-3-amine
This document provides essential safety and handling protocols for N-(4-fluorobenzyl)-6-chloropyridazin-3-amine, a compound frequently utilized in targeted drug discovery programs. As a novel heterocyclic compound, it requires a cautious and well-informed approach. This guide is built on the foundational principles of chemical safety, drawing logical inferences from the known hazards of its constituent chemical motifs: the aminopyridazine core and the fluorobenzyl group. The objective is to empower researchers with the knowledge to operate safely, manage risks effectively, and ensure the integrity of their work.
Hazard Analysis: A Predictive Assessment
-
6-Chloropyridazin-3-amine moiety: This class of compounds is known to be irritating to the skin, eyes, and respiratory system.[1][2][3][4] It may be harmful if swallowed, causing gastrointestinal irritation.[1] Some related aminopyridines are readily absorbed through the skin and are known to be acutely toxic.[5]
-
4-Fluorobenzylamine moiety: This component is classified as a corrosive substance, capable of causing severe skin burns and eye damage.[6] Inhalation can lead to corrosive injuries to the upper respiratory tract and lungs.[6]
Inferred Hazard Profile: Based on this analysis, N-(4-fluorobenzyl)-6-chloropyridazin-3-amine should be treated as a substance that is toxic if swallowed or in contact with skin, causes skin and eye irritation, and may cause respiratory irritation. [7] A precautionary approach is therefore mandatory.
| Hazard Class | Inferred Risk for N-(4-fluorobenzyl)-6-chloropyridazin-3-amine |
| Acute Oral Toxicity | Category 3 or 4: Toxic or harmful if swallowed.[2][4] |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation.[1][2][4][8] Potential for corrosivity.[6] |
| Eye Damage/Irritation | Category 2: Causes serious eye irritation.[1][2][4][8] Potential for severe damage.[6] |
| Respiratory Irritation | STOT SE Category 3: May cause respiratory irritation.[1][2][4][8] |
The First Line of Defense: Engineering Controls
Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. The primary methods of protection involve controlling the laboratory environment.
-
Chemical Fume Hood: All manipulations of N-(4-fluorobenzyl)-6-chloropyridazin-3-amine, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[9] This is non-negotiable. The fume hood contains vapors and fine powders, preventing inhalation, which is a primary exposure route.
-
Ventilation: Ensure the laboratory has adequate general ventilation. The fume hood's function is to provide localized exhaust, which works in concert with the overall lab ventilation system.
-
Safety Stations: An operational eyewash station and safety shower must be located in close proximity to the workstation.[1][8][9] Verify their functionality before commencing any work.
Personal Protective Equipment (PPE): The Final Barrier
A comprehensive PPE protocol is essential. The selection of specific PPE is dictated by the anticipated hazards of skin contact, eye exposure, and inhalation.
-
Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes, conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[9] Due to the corrosive potential of the fluorobenzylamine moiety, a full faceshield should be worn over the goggles during procedures with a higher risk of splashing.
-
Hand Protection: Wear chemical-resistant gloves at all times. Nitrile gloves are a suitable initial choice. However, it is critical to double-glove when handling the pure compound or concentrated solutions. If direct contact occurs, remove the outer glove immediately, wash your hands, and re-glove. Always inspect gloves for tears or pinholes before use.
-
Body Protection: A fully fastened laboratory coat is mandatory. Consider a chemically resistant apron for large-scale operations or when there is a significant risk of splashes. Do not wear shorts or open-toed shoes in the laboratory.
-
Respiratory Protection: When used within a certified fume hood, additional respiratory protection is typically not required. However, if there is a failure of engineering controls or during a large-scale cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[8][9]
Operational Plan: A Step-by-Step Protocol
-
Preparation: Before retrieving the chemical, ensure the fume hood is on and the sash is at the appropriate working height. Clear the workspace of all unnecessary items. Assemble all required equipment (spatulas, weigh paper, glassware, solvent).
-
Weighing: Tare the balance with a clean weigh boat or paper inside the fume hood. Carefully transfer the desired amount of the solid compound. Avoid creating dust.[2] If any static is present, use an anti-static gun.
-
Transfer and Dissolution: Gently add the weighed solid to the reaction vessel. Add the solvent slowly to avoid splashing.
-
Post-Handling: After use, securely close the primary container.[1][9] Decontaminate any equipment used, such as spatulas, with an appropriate solvent (e.g., ethanol or acetone) inside the fume hood.
-
Glove Removal and Hygiene: Once the experimental setup is complete and stable, remove the outer gloves. Before leaving the laboratory, remove the inner gloves and wash your hands thoroughly with soap and water.[1][8] Do not eat, drink, or smoke when handling this product.[7][8]
Emergency and Disposal Plan
Accidents can happen. A clear, pre-defined plan is the key to a safe outcome.
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.[1][10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[1][8] If they feel unwell, call a poison center or doctor.[1][8]
-
Ingestion: Do NOT induce vomiting.[1] Rinse mouth with water.[7][8] Seek immediate medical attention.[8][9]
-
Spill: Evacuate the immediate area. For a small spill inside a fume hood, use an inert absorbent material (e.g., vermiculite or sand), collect it in a sealed container, and dispose of it as hazardous waste. For a large spill, or any spill outside of a fume hood, evacuate the lab, close the door, and contact your institution's Environmental Health & Safety (EHS) department immediately.
Disposal Plan:
All waste containing N-(4-fluorobenzyl)-6-chloropyridazin-3-amine, including contaminated consumables (gloves, weigh paper, pipette tips) and excess solutions, must be disposed of as hazardous chemical waste.[1][8] Collect these materials in a clearly labeled, sealed waste container. Do not mix with other waste streams unless compatibility is confirmed. Follow all local, state, and federal regulations for hazardous waste disposal.
References
- Fisher Scientific. (2025, December 19). Safety Data Sheet: 4-Fluorobenzylamine.
- Thermo Fisher Scientific. (2025, December 20). Safety Data Sheet: 6-Chloropyridazin-3-amine.
- Thermo Fisher Scientific. (2025, December 22). Safety Data Sheet: 3,6-Dichloropyridazine.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67326, 4-Fluorobenzylamine.
- ChemicalBook. (2025, July 26). Safety Data Sheet: 6-Chloropyridazin-3-amine.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- Jubilant Ingrevia Limited. (n.d.). 3-Aminopyridine Safety Data Sheet.
- Thermo Fisher Scientific. (2024, March 25). Safety Data Sheet: 4-Fluorobenzylamine.
- CP Lab Safety. (n.d.). 4-Fluorobenzylamine, 25g, Each.
- U.S. Environmental Protection Agency. (n.d.). Aminopyridines.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21643, 6-Amino-3-chloropyridazine.
- Thermo Fisher Scientific. (2010, April 10). Safety Data Sheet.
- Sigma-Aldrich. (n.d.). 4-Fluorobenzylamine 0.97.
- U.S. Environmental Protection Agency. (2011, June 1). Provisional Peer-Reviewed Toxicity Values for 3-Amino-4-chlorobenzotrifluoride.
- Jubilant Ingrevia Limited. (n.d.). 2-Amino-6-chloropyridine Safety Data Sheet.
- ECHEMI. (n.d.). Buy 3-AMINO-6-CHLOROPYRIDAZINE from BIC-CHEM KANGMING PHARMA INDUSTRIES.
Sources
- 1. fishersci.com [fishersci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. epa.gov [epa.gov]
- 6. 4-Fluorobenzylamine | C7H8FN | CID 67326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
